Quinoxaline-6-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJAECRUMYOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632195 | |
| Record name | Quinoxaline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-24-6 | |
| Record name | Quinoxaline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoxaline-6-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Quinoxaline-6-carbonitrile chemical properties and structure
An In-Depth Technical Guide to Quinoxaline-6-carbonitrile: Properties, Synthesis, and Applications
Introduction: The Versatility of a Privileged Scaffold
This compound is a heterocyclic aromatic compound featuring a quinoxaline core functionalized with a nitrile group. The quinoxaline structure, formed by the fusion of a benzene ring and a pyrazine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its presence in numerous bioactive compounds and its ability to serve as a versatile building block for designing new therapeutic agents.[3][4] Quinoxaline derivatives exhibit a vast range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5][6]
This compound, specifically, combines the foundational quinoxaline moiety with a chemically reactive and synthetically useful nitrile group. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[7][8] Its stability and capacity to form strong intermolecular bonds, such as hydrogen bonds, further enhance its utility as a component in the development of novel materials and polymers.[7][9] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a bicyclic system where a benzene ring is ortho-fused to a pyrazine ring. The nitrile (-C≡N) group is substituted at the 6-position of the benzene ring.
Caption: 2D structure of this compound with IUPAC numbering.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅N₃ | [7][10] |
| Molecular Weight | 155.16 g/mol | [7][10] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 176-178 °C | [10][11] |
| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [11] |
| pKa | -0.94 ± 0.30 (Predicted) | [8][11] |
| CAS Number | 23088-24-6 | [7][12] |
| IUPAC Name | This compound |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics for this compound based on the known properties of the quinoxaline scaffold and nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The two protons on the pyrazine ring (H-2 and H-3) are expected to appear as singlets or doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms. The three protons on the substituted benzene ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbons of the pyrazine ring (C-2 and C-3) are typically found downfield (~145 ppm).[13] The nitrile carbon (C≡N) gives a characteristic signal in the range of 115-120 ppm. The remaining six carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the nitrile group (C-6) showing a distinct chemical shift.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile stretching vibration.[14]
-
C=N and C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region are characteristic of the C=N stretching of the pyrazine ring and the C=C stretching of the aromatic system.[14][15]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[14]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.[16]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 155 or 156, respectively, corresponding to the molecular weight of the compound.[17][18]
-
Fragmentation: Common fragmentation pathways for quinoxalines involve the loss of HCN from the pyrazine ring. The presence of the nitrile group may lead to additional characteristic fragmentation patterns.[17]
Synthesis of this compound
Causality of the Synthetic Approach
The most reliable and widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[19][20] This reaction is efficient and proceeds under relatively mild conditions. For this compound, the logical precursors are 3,4-diaminobenzonitrile and glyoxal . The diamine provides the benzene ring and the two nitrogen atoms for the pyrazine ring, while the glyoxal provides the C-2 and C-3 carbons. Ethanol or acetic acid is often used as the solvent to facilitate the dissolution of both reactants and to catalyze the condensation and subsequent dehydration/oxidation steps.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzonitrile (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).
-
Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 5-10 minutes at room temperature. The addition is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approx. 80 °C) for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation (Workup): After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring until the product precipitates out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point and obtaining NMR, IR, and MS spectra to confirm its identity and purity.
Applications in Research and Drug Development
The quinoxaline scaffold is a cornerstone in the development of therapeutics.[2][4] Derivatives have been commercialized as antibacterial agents, and numerous candidates are under investigation for various diseases.[6][21]
This compound serves as a key intermediate in this field. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, allowing for extensive structural diversification to optimize biological activity.[3]
A particularly promising application for quinoxaline derivatives is in oncology, specifically as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α).[22][23] In the low-oxygen (hypoxic) environment of solid tumors, HIF-1α is stabilized and promotes tumor survival, angiogenesis, and resistance to therapy.[23] Quinoxaline-1,4-dioxide derivatives, including those with a carbonitrile moiety, have been shown to suppress HIF-1α activity, increase reactive oxygen species (ROS), and exhibit potent cytotoxicity against cancer cells, even those with multidrug resistance (MDR).[23]
Caption: Simplified HIF-1α signaling pathway and the inhibitory role of quinoxaline derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic properties, and straightforward synthesis make it an accessible yet powerful tool for researchers. The combination of the biologically active quinoxaline core with a synthetically adaptable nitrile handle ensures its continued relevance in the quest for novel therapeutics, particularly in challenging areas such as oncology. As drug development moves towards more targeted and potent agents, the strategic use of such well-characterized building blocks will remain paramount.
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El aoufir, Y., et al. (2016). Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies. Journal of Materials and Environmental Science, 7(12), 4330-4347. [Link]
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Takagi, K., et al. (1975). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 1148-1153. [Link]
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Trefz, F. K., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biological Mass Spectrometry, 16(1-12), 373-376. [Link]
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Buravchenko, G. I., et al. (2021). Synthesis of quinoxaline-2-carbonitrile 1,4-dioxide by transformation of an aldehyde group. Chemistry of Heterocyclic Compounds, 57, 654-655. [Link]
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Wang, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International, 34(10), 22-29. [Link]
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Quinoxaline-6-carbonitrile CAS number 23088-24-6 characterization
An In-Depth Technical Guide to the Characterization of Quinoxaline-6-carbonitrile (CAS: 23088-24-6)
Introduction
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid planar structure make it a versatile building block for a vast array of pharmacologically active compounds. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Synthetic quinoxalines are even found in antibiotics like echinomycin, which are known to inhibit the growth of Gram-positive bacteria.
This compound (CAS No. 23088-24-6) is a key intermediate, offering a reactive nitrile group for further synthetic elaboration. This functional handle allows for its incorporation into more complex molecular architectures, making it a valuable precursor for drug discovery programs and the development of advanced organic materials.[5][6]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the synthesis and rigorous characterization of this compound. It moves beyond simple procedural descriptions to explain the scientific rationale behind each step, ensuring a thorough and validated approach to obtaining and confirming this critical chemical entity.
Section 1: Physicochemical Properties and Safety Data
A foundational understanding of a compound's properties and handling requirements is paramount for safe and effective research.
Key Properties
The fundamental physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23088-24-6 | [5] |
| Molecular Formula | C₉H₅N₃ | [5][7] |
| Molecular Weight | 155.16 g/mol | [5][7] |
| IUPAC Name | This compound | |
| Melting Point | 176-178 °C | |
| Boiling Point | 329.7 ± 22.0 °C (at 760 mmHg) | |
| Appearance | Solid | |
| SMILES | C1=CC2=NC=CN=C2C=C1C#N | [5] |
Chemical Structure
The two-dimensional structure of this compound is depicted below.
Safety and Handling
This compound is classified under GHS07 (Harmful) and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261 & P280: Avoid breathing dust and wear protective gloves, clothing, and eye/face protection. This is crucial to prevent skin, eye, and respiratory tract irritation.
-
P302+P352 & P305+P351+P338: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.
-
General Laboratory Practice: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid generating dust.[8] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]
-
Section 2: Synthesis of this compound
The most prevalent and reliable method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] For this compound, the logical precursors are 3,4-diaminobenzonitrile and glyoxal.
Synthetic Workflow
The reaction proceeds via a double condensation followed by an oxidative aromatization to yield the stable heterocyclic product.
Experimental Protocol: Synthesis
Causality: This protocol utilizes ethanol as a green and effective solvent. The reaction can often proceed at room temperature, but gentle heating can be applied to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).[12] The acidic conditions that can catalyze this reaction are often inherent from commercial glyoxal solutions or can be promoted with a mild acid catalyst.
-
Reaction Setup: To a 100 mL round-bottom flask, add 3,4-diaminobenzonitrile (1.0 eq). Dissolve it in 30 mL of ethanol with stirring.
-
Reagent Addition: Slowly add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) to the flask at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting diamine spot is no longer visible. If the reaction is slow, gently heat the mixture to reflux (approx. 78 °C).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. If precipitation is incomplete, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold ethanol, to remove residual impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Section 3: Comprehensive Structural and Purity Characterization
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique and complementary piece of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, NMR is essential to confirm the successful formation of the heterocyclic ring and the correct regiochemistry of the nitrile substituent.
Protocol: Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of the dried, purified product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for quinoxaline derivatives due to its excellent solvating power.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include DEPT-135 and 2D experiments (COSY, HSQC) if structural ambiguity exists.
Data Interpretation: Expected Spectra
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The two protons on the pyrazine ring (H-2 and H-3) will appear as singlets or doublets depending on long-range coupling, often at the most downfield positions. The three protons on the substituted benzene ring will form a distinct pattern (e.g., an AMX system) confirming the '6-carbonitrile' substitution pattern.
-
¹³C NMR: The spectrum will show 9 distinct carbon signals. Key signals to identify include the nitrile carbon (-C≡N) around δ 115-120 ppm and the two pyrazine carbons (C-2, C-3) which are typically the most downfield among the carbons bearing protons (δ 140-150 ppm).[13] The quaternary carbons of the ring junction will also be present.[13]
Mass Spectrometry (MS)
Expertise & Causality: MS is used to determine the molecular weight of the compound, providing direct confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is a preferred soft ionization method that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[14][15]
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid (0.1%) may be added to the solution to promote protonation.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
Data Interpretation: Expected Results
-
Molecular Ion: The primary peak observed should correspond to the protonated molecule [M+H]⁺.
-
Calculated exact mass for C₉H₅N₃: 155.0483
-
Expected m/z for [C₉H₆N₃]⁺: 156.0561
-
-
An observed mass in HRMS within ±5 ppm of the calculated value provides strong evidence for the molecular formula C₉H₅N₃.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard technique for assessing the purity of a chemical compound. For a conjugated aromatic molecule like this compound, a reverse-phase C18 column is ideal.[16] The method separates the target compound from starting materials, byproducts, and other impurities based on polarity. Purity is typically quantified by the area percentage of the main peak detected by a UV-Vis detector.
Protocol: Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%), and run a linear gradient to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at 254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Injection Volume: 10 µL of a ~1 mg/mL solution.
Data Interpretation: Purity Assessment
-
A pure sample will exhibit a single, sharp, and symmetrical peak.
-
Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. For use in drug development, a purity of >98% is typically required.
X-ray Crystallography
Expertise & Causality: While NMR and MS confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[17] It is the gold standard for structural proof, revealing precise bond lengths, bond angles, and intermolecular packing interactions (e.g., π-stacking) that can influence the material's bulk properties.[18]
Protocol: Crystallization and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Mounting: Carefully mount a high-quality single crystal on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software to generate a final structural model.
Data Interpretation: Structural Validation
-
The refined structure will provide a visual 3D model, confirming the planar quinoxaline core and the linear geometry of the nitrile group.
-
It provides the ultimate confirmation of the connectivity and regiochemistry, validating the results from all other analytical techniques.
Section 4: Integrated Characterization Workflow
A logical, multi-technique workflow ensures that all aspects of the compound's identity and quality are verified. The process is self-validating, with each step confirming the last.
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Physical properties of Quinoxaline-6-carbonitrile (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of Quinoxaline-6-carbonitrile
Abstract: This technical guide provides a focused examination of the core physical properties of this compound, specifically its melting and boiling points. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the significance of these properties and the rigorous experimental methodologies used for their determination. We delve into the principles of phase transitions, the impact of purity on physical constants, and provide detailed, self-validating protocols for accurate measurement. The guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction to this compound
Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous marketed drugs, exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, and antibacterial properties.[3] this compound (CAS No. 23088-24-6) is a specific derivative where a nitrile group is substituted at the 6th position.
The physical properties of an active pharmaceutical ingredient (API) or intermediate like this compound are fundamental parameters that govern its behavior during synthesis, purification, formulation, and storage. An accurate understanding of its melting and boiling points is not merely an identification check; it is a critical data point for ensuring purity, predicting stability, and designing robust manufacturing processes.
Core Physical Properties: A Quantitative Overview
The defining physical constants for this compound are summarized below. These values are foundational for subsequent experimental design and material characterization.
Data Summary
| Property | Value | CAS Number | Molecular Formula | Source(s) |
| Melting Point | 176-178 °C | 23088-24-6 | C₉H₅N₃ | [4][5][6][7] |
| Boiling Point | 329.7 ± 22.0 °C (Predicted) at 760 mmHg | 23088-24-6 | C₉H₅N₃ | [4][5][7] |
The Scientist's Perspective: Why These Properties Matter
-
Melting Point as a Criterion for Purity: A sharp melting point range (typically 0.5-1.0 °C) is a strong indicator of a pure crystalline compound. The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[8] Therefore, determining the melting point is a rapid, inexpensive, and reliable first-pass assessment of sample purity post-synthesis and after each purification step. For this compound, a measured range significantly below or wider than 176-178 °C would necessitate further purification.
-
Boiling Point and Thermal Stability: The boiling point indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[9][10] For a high-boiling-point solid like this compound, this value is often determined under vacuum and extrapolated or, more commonly, predicted computationally. This high boiling point suggests strong intermolecular forces and indicates the compound will have low volatility under standard laboratory conditions, which is crucial for handling and minimizing exposure. It also informs the upper-temperature limits for processes like drying or solvent removal, helping to prevent thermal degradation.
Experimental Determination Methodologies
The following protocols describe standard, authoritative methods for the empirical determination of melting and boiling points. These methods are designed to be self-validating through careful observation and control of experimental variables.
Melting Point Determination: The Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound. The principle relies on slowly heating a small, powdered sample in a sealed capillary tube while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[11]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is placed on a clean, dry surface.
-
Capillary Loading: The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[12]
-
Apparatus Setup: The loaded capillary is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).[11]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: Two temperatures are meticulously recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The result is reported as the range T₁ – T₂. For a pure sample of this compound, this range should fall within the authoritative value of 176-178 °C.
Workflow Diagram: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination: The Thiele Tube Method
Given the high (predicted) boiling point of this compound, experimental determination would require specialized high-temperature apparatus. However, the Thiele tube method is a classic and efficient technique for general organic compounds that illustrates the core physical principle.[13] It relies on matching the sample's vapor pressure to the external pressure.
Step-by-Step Protocol:
-
Sample Preparation: A small fusion tube is filled to about half its volume with the liquid sample.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[13]
-
Heating: The side arm of the Thiele tube is heated gently. This design promotes convection currents, ensuring uniform temperature distribution.[14]
-
Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and escape. As the liquid's boiling point is reached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[9][13] This indicates the vapor pressure inside the capillary is greater than the atmospheric pressure.
-
Observation (Cooling Phase): The heat source is removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded for a fully corrected value.[10]
Workflow Diagram: Boiling Point Determination
Caption: Workflow for Thiele Tube Boiling Point Determination.
Synthesis and Purity Context
Quinoxaline derivatives are generally synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][15] The specific synthesis of this compound would involve a substituted o-phenylenediamine. The purity of the final product, and thus the accuracy of its measured physical properties, is highly dependent on the success of this reaction and subsequent purification steps (e.g., recrystallization, chromatography) to remove unreacted starting materials, byproducts, or residual solvents.
Conclusion
The melting point (176-178 °C) and predicted boiling point (~330 °C) of this compound are critical physical parameters that serve as indicators of identity and purity.[4][5][6][7] Their accurate determination using standardized methodologies, such as the capillary and Thiele tube methods, is a fundamental requirement in research and development. These properties directly influence experimental design, from setting reaction temperatures to developing purification strategies and formulation protocols. Adherence to rigorous experimental technique ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.
References
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Melting point determination . University of Calgary. [Link]
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Determination Of Boiling Point Of An Organic Compound Experiment . BYJU'S. [Link]
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Experiment 1: Melting-point Determinations . Athabasca University. [Link]
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Determination of Melting Point of An Organic Compound | PDF . Scribd. [Link]
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Boiling Point Determination of Organic Compounds: Chemistry Guide . Vedantu. [Link]
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experiment (1) determination of melting points . University of Technology, Iraq. [Link]
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Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]
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Determination of Boiling Point of Organic Compounds . GeeksforGeeks. [Link]
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Determination of Boiling Point | PDF . Scribd. [Link]
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Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst . International Journal of Research and Analytical Reviews (IJRAR). [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities . Current Organic Synthesis. [Link]
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Quinoxaline . NIST WebBook. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines . RSC Advances. [Link]
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Synthesis, pharmacological application of quinoxaline and its derivative . International Journal of Research Trends and Innovation. [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS . Jiangxi Normal University. [Link]
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Introduction: The Structural and Functional Significance of Quinoxaline-6-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carbonitrile
This compound is a heterocyclic aromatic compound featuring a quinoxaline core—a fused bicyclic system comprising a benzene ring and a pyrazine ring—functionalized with a nitrile group at the 6-position. Its molecular formula is C₉H₅N₃, and it has a molecular weight of approximately 155.16 g/mol . This molecule serves as a pivotal building block in medicinal chemistry and materials science. The quinoxaline scaffold is a recognized "privileged structure," frequently appearing in pharmacologically active compounds with applications as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The electron-withdrawing nature of both the pyrazine ring and the nitrile substituent makes this compound a unique synthon for creating complex molecular architectures with tailored electronic properties.
This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data itself, but the scientific rationale behind the spectral features.
Caption: Structure of this compound with atom numbering.
Part 1: Experimental ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, it provides definitive information on the number, environment, and connectivity of the aromatic protons.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with aromatic signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. A higher field strength is advantageous as it increases chemical shift dispersion, simplifying the analysis of complex spin systems.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
¹H NMR Data Summary
The following data was obtained for this compound in CDCl₃ at 300 MHz.[1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H2 / H3 | 8.96 | s | - | 2H | H2 and H3 |
| H5 | 8.49 | dd | J = 1.8, 0.6 | 1H | H5 |
| H8 | 8.21 | dd | J = 8.7, 0.6 | 1H | H8 |
| H7 | 7.92 | dd | J = 8.7, 1.8 | 1H | H7 |
Expert Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is highly characteristic and provides a clear fingerprint of the molecule.
-
Protons of the Pyrazine Ring (H2, H3): The two protons on the pyrazine ring, H2 and H3, are chemically equivalent due to the molecule's symmetry plane. They appear as a sharp singlet at a significantly downfield chemical shift of 8.96 ppm . This pronounced deshielding is a direct consequence of the powerful electron-withdrawing effect of the two nitrogen atoms within the pyrazine ring, which reduces the electron density around the adjacent C-H bonds. The integration value of 2H confirms the presence of these two equivalent protons.
-
Protons of the Benzene Ring (H5, H7, H8): The three protons on the substituted benzene ring form a coupled spin system.
-
H5: This proton, located ortho to the nitrile group, appears as a doublet of doublets at 8.49 ppm . Its downfield shift is attributed to the anisotropic and electron-withdrawing effects of the adjacent nitrile group. It shows a small meta-coupling (J = 1.8 Hz) to H7 and a very small para-coupling (J = 0.6 Hz) to H8.
-
H8: This proton appears as a doublet of doublets at 8.21 ppm . It is ortho to the pyrazine ring fusion, which exerts a deshielding effect. It exhibits a large ortho-coupling (J = 8.7 Hz) to H7 and a small para-coupling (J = 0.6 Hz) to H5.
-
H7: This proton, situated between H5 and H8, resonates as a doublet of doublets at 7.92 ppm . It is split by both adjacent protons, showing a large ortho-coupling to H8 (J = 8.7 Hz) and a smaller meta-coupling to H5 (J = 1.8 Hz).
-
Caption: ¹H NMR assignments for this compound.
Part 2: Predicted Spectroscopic Profile (¹³C NMR, IR, MS)
Preamble: As a Senior Application Scientist, it is crucial to maintain scientific integrity. While an exhaustive search of public domain literature and spectral databases yielded definitive ¹H NMR data, corresponding experimental spectra for ¹³C NMR, IR, and MS of the parent this compound were not located. The following sections, therefore, provide an expert prediction of the expected spectral characteristics. These predictions are grounded in the fundamental principles of each technique and informed by data from structurally similar quinoxaline and benzonitrile derivatives.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR spectroscopy is invaluable for determining the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.
Experimental Protocol: ¹³C NMR
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.
-
Instrumentation: A 75 MHz or 125 MHz spectrometer is standard.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying analysis.
-
Acquisition Parameters:
-
Spectral Width: A wider spectral width (~200-220 ppm) is required to cover the full range of carbon chemical shifts.
-
Relaxation Delay (D1): A longer delay (5-10 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is needed due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹³C NMR Data
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~145-150 | C2, C3 | Highly deshielded by adjacent nitrogen atoms in the pyrazine ring. |
| ~142-145 | C4a, C8a | Quaternary carbons at the ring fusion, deshielded by nitrogen. |
| ~135-140 | C7 | Aromatic CH carbon. |
| ~130-135 | C5 | Aromatic CH carbon, deshielded by the nitrile group. |
| ~128-132 | C8 | Aromatic CH carbon. |
| ~117-119 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~110-115 | C6 | Quaternary carbon attached to the nitrile group. Its shift is influenced by the electron-withdrawing nature of the nitrile. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint.
Experimental Protocol: IR
-
Method: The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable choice. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1610, 1570, 1500 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~800-900 | Strong | C-H Out-of-Plane Bending (characteristic of substitution pattern) |
The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 2225 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) functional group. This peak provides unequivocal evidence of the carbonitrile moiety.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: MS
-
Method: Electron Ionization (EI) is a classic technique that provides detailed fragmentation patterns. The sample is introduced into the ion source (often via a direct insertion probe or GC inlet), where it is bombarded with high-energy electrons (~70 eV).
-
Instrumentation: A Time-of-Flight (TOF) or Quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.
-
Analysis: The resulting spectrum plots the relative abundance of ions against their m/z values.
Predicted Mass Spectrum Data
| Predicted m/z | Proposed Ion | Rationale |
| 155 | [M]⁺ | Molecular Ion Peak . Corresponds to the molecular weight of C₉H₅N₃. |
| 128 | [M - HCN]⁺ | A common fragmentation pathway for nitrogen heterocycles, involving the loss of hydrogen cyanide. |
| 102 | [C₇H₄N]⁺ | Further fragmentation, possibly from loss of another nitrogen-containing species. |
The most critical piece of information from the mass spectrum would be the molecular ion peak at m/z = 155 , confirming the molecular formula of the compound.
Conclusion
References
-
Quinoxaline . PubChem. National Center for Biotechnology Information. [Link]
-
Pai, N. R., et al. (2011). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 3(6), 591-598. [Link]
-
Buchanan, J. L. (2011). Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Quinoxaline-6-carbonitrile from o-Phenylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of quinoxaline-6-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the classical and robust cyclocondensation reaction of a substituted o-phenylenediamine, specifically 3,4-diaminobenzonitrile, with a 1,2-dicarbonyl compound, glyoxal. This document delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and discusses the critical parameters influencing the reaction's success. Furthermore, it offers insights into the characterization of the final product and presents a framework for optimizing the synthesis, ensuring both high yield and purity. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of quinoxaline derivatives and the development of novel chemical entities.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged structural motif in the realm of bioactive molecules and functional materials.[1][2] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow upon the quinoxaline core unique electronic and steric properties, making it a versatile building block in the design of novel compounds with a wide array of applications.
In the pharmaceutical industry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1][2] Notably, the quinoxaline scaffold is a key component of several approved drugs, underscoring its therapeutic relevance. The ability to readily introduce various substituents onto the quinoxaline ring system allows for the fine-tuning of its biological activity, making it a focal point in drug discovery programs.
Beyond its medicinal applications, the quinoxaline core is also a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials due to its favorable photophysical and electronic properties. The synthesis of specifically substituted quinoxalines, such as this compound, is therefore of paramount importance for accessing novel compounds with tailored functionalities.
The Cornerstone of Quinoxaline Synthesis: Cyclocondensation
The most prevalent and dependable method for the synthesis of the quinoxaline scaffold is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][3] This reaction is valued for its efficiency, broad substrate scope, and the relative ease of execution.
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. The key steps are as follows:
-
Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily undergoes dehydration to form an imine.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to the formation of a six-membered dihydropyrazine ring.
-
Final Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.
This sequence of events is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Caption: Generalized mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3,4-diaminobenzonitrile and glyoxal. The procedure is adapted from analogous syntheses of substituted quinoxalines and is designed to be robust and reproducible.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | 1.33 g (10 mmol) | ≥98% |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 1.45 mL (10 mmol) | 40% w/w |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | ≥99.5% |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 1 mL | Catalyst |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Silica Gel | SiO₂ | - | As needed | Chromatography |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Eluent |
| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.33 g (10 mmol) of 3,4-diaminobenzonitrile in 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 1.45 mL (10 mmol) of a 40% aqueous solution of glyoxal, followed by the dropwise addition of 1 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Extraction: Redissolve the residue in 50 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 25 mL of water to remove any remaining glyoxal and acetic acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
Characterization: The purified product should be a solid. Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Expected Results and Characterization
-
Product: this compound
-
Appearance: A solid, typically off-white to pale yellow.
-
Melting Point: The reported melting point for this compound is in the range of 176-178 °C.
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the quinoxaline core and the nitrile group.
-
| Parameter | Expected Outcome |
| Yield | 60-80% (post-purification) |
| Melting Point | 176-178 °C |
| Purity (by NMR) | >95% |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting materials. The purification by column chromatography or recrystallization provides a means to obtain a highly pure product, the identity and purity of which can be unequivocally confirmed by melting point determination and spectroscopic analysis. A sharp melting point within the expected range is a strong indicator of purity. Furthermore, the characteristic signals in the ¹H and ¹³C NMR spectra will provide definitive structural confirmation of the desired this compound.
Conclusion
This technical guide has provided a detailed and practical approach for the synthesis of this compound from 3,4-diaminobenzonitrile and glyoxal. By following the outlined experimental protocol and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound. The robust nature of the cyclocondensation reaction, coupled with straightforward purification and characterization methods, makes this a highly accessible and efficient synthetic route for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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More, S. V., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 3(2), 123-130. [Link]
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Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-313. [Link]
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
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Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1361-1376. [Link]
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Singh, P., & Paul, K. (2022). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
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The Biological Versatility of the Quinoxaline Scaffold: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. The quinoxaline nucleus, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, stands as a testament to this principle. Its structural rigidity, coupled with the electronic properties imparted by the nitrogen atoms, provides a versatile scaffold for the design of molecules with a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the multifaceted biological activities of quinoxaline derivatives. Moving beyond a mere catalog of effects, we will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and antiviral properties, elucidate the causal relationships that drive structure-activity relationships, and provide detailed, field-proven experimental protocols to empower your own research endeavors. Our narrative is built upon the pillars of scientific integrity, aiming to create a self-validating system of information that is both authoritative and immediately applicable in a laboratory setting.
I. The Quinoxaline Core: A Foundation for Diverse Biological Engagement
The quinoxaline scaffold's prevalence in medicinal chemistry is not accidental. Its chemical architecture offers a unique combination of features that make it an ideal starting point for the development of bioactive molecules. The aromatic system provides a planar surface for π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for specific molecular recognition. Furthermore, the quinoxaline ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
A common and efficient method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines, providing a robust platform for generating compound libraries for biological screening.[1][2] The accessibility of diverse derivatives is a cornerstone of any successful drug discovery program, and the synthetic tractability of the quinoxaline scaffold is a key contributor to its "privileged" status.
II. Anticancer Activity: Targeting the Engines of Malignancy
Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
A. Mechanisms of Action: A Two-Pronged Assault on Cancer Cells
-
Kinase Inhibition: Silencing Aberrant Growth Signals
Many cancers are driven by the hyperactivity of protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and metastasis. Quinoxaline derivatives have been shown to be potent inhibitors of several key kinases implicated in cancer.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell growth and is often overactive in various cancers. Certain quinoxaline derivatives have demonstrated potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[7] By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent downstream signaling and inhibit cancer cell proliferation.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a powerful strategy to shut down this pro-survival pathway.[9][10][11] This dual inhibition can lead to a more profound and sustained anticancer effect compared to targeting a single kinase in the pathway.
Caption: Quinoxaline derivatives as dual inhibitors of the PI3K/mTOR pathway.
-
-
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many effective anticancer therapies work by reactivating this dormant process. Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[14] The activation of caspases, the executioner enzymes of apoptosis, is a common downstream event following treatment with apoptotic-inducing quinoxaline derivatives.[2][3]
Caption: Induction of apoptosis by quinoxaline derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring. Understanding these structure-activity relationships is crucial for the rational design of more effective anticancer agents.[4][8]
| Compound ID | R1 | R2 | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3 | H | C(=O)OEt | HCT116 (Colon) | 2.51 | [7] |
| 11 | H | C(=O)NH(CH2)2OH | HCT116 (Colon) | 1.32 | [7] |
| 17 | CH3 | C(=O)NH(CH2)2OH | HCT116 (Colon) | 1.72 | [7] |
| XVa | NH-benzamide | H | HCT116 (Colon) | 4.4 | [5] |
| VIIIc | NH-urea-Ph-Cl | H | HCT116 (Colon) | 2.5 | [5] |
This table presents a selection of data for illustrative purposes.
Causality in SAR: The data suggests that modifications at the 2 and 3-positions of the quinoxaline ring are critical for anticancer activity. For instance, the conversion of the ester group in compound 3 to a hydroxyethyl amide in compound 11 leads to a significant increase in potency against the HCT116 colon cancer cell line.[7] This highlights the importance of hydrogen bonding interactions in the target binding site. Similarly, the presence of a urea moiety with a chloro-substituted phenyl ring in compound VIIIc results in potent activity, suggesting that this group may be involved in key interactions with the target kinase.[5]
C. Experimental Workflow for Anticancer Activity Assessment
A robust and reproducible experimental workflow is essential for the accurate evaluation of the anticancer potential of quinoxaline derivatives. The following workflow outlines a standard approach, from initial cytotoxicity screening to the elucidation of the mechanism of action.
Caption: Experimental workflow for in vitro anticancer drug screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][11]
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the quinoxaline derivatives in the cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
III. Antimicrobial Activity: A New Frontier in the Fight Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Quinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[15][16]
A. Mechanism of Action: Disrupting Bacterial DNA Replication
A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[17] Quinolone antibiotics, a well-established class of antibacterial drugs, exert their effect by inhibiting this enzyme.[18][19] Emerging evidence suggests that some quinoxaline derivatives may also target bacterial DNA gyrase, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[20][21]
Caption: Inhibition of bacterial DNA gyrase by quinoxaline derivatives.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of quinoxaline derivatives is highly dependent on their substitution patterns.
| Compound ID | R1 | R2 | Target Bacterium | MIC (µg/mL) | Reference |
| 2d | Cl | 4-Cl-Ph-NH- | Escherichia coli | 8 | [22] |
| 3c | Cl | 4-CH3-Ph-NH- | Escherichia coli | 8 | [22] |
| 13c | morpholinosulfonyl | Cl | MDRB S. aureus | 1.95 | [20] |
| 4g | H | CN | E. coli, P. aeruginosa, S. pyogenes | 176-352 (µM) | [23] |
This table presents a selection of data for illustrative purposes.
Causality in SAR: The data indicates that substitutions at the 2, 3, and 6-positions can significantly impact antibacterial activity. For example, the presence of a morpholinosulfonyl group at the 6-position in compound 13c leads to potent activity against multidrug-resistant Staphylococcus aureus.[20] The nature of the substituent at the 2-position also plays a crucial role, with both electron-withdrawing (Cl) and electron-donating (CH3) groups on the aniline ring of compounds 2d and 3c resulting in good activity against E. coli.[22]
C. Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and quantitative technique for this purpose.
Caption: Workflow for antimicrobial susceptibility testing and MIC determination.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][24][25]
-
Preparation of Inoculum:
-
From a pure culture of the test bacterium, select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the quinoxaline derivatives in the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
IV. Antiviral Activity: Combating Viral Pathogens
The emergence and re-emergence of viral diseases underscore the urgent need for new antiviral therapies. Quinoxaline derivatives have shown promise as antiviral agents against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV).[26][27][28]
A. Mechanisms of Action: Targeting the Viral Life Cycle
Quinoxaline derivatives can interfere with various stages of the viral life cycle.
-
Inhibition of Viral Enzymes: A key strategy in antiviral drug development is the inhibition of viral enzymes that are essential for replication. For example, certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[26][27]
-
Inhibition of Viral Entry: Some quinoxaline derivatives may act by preventing the virus from entering the host cell, a critical first step in the infection process.
Caption: Potential sites of action for quinoxaline derivatives in the viral life cycle.
B. Structure-Activity Relationship (SAR) Insights
The antiviral activity of quinoxaline derivatives is highly dependent on their chemical structure.
| Compound ID | Target Virus | Target Enzyme/Process | EC50 | Reference |
| S-2720 | HIV-1 | Reverse Transcriptase | Potent Inhibition | [26] |
| Compound 19 | HIV-1 | Reverse Transcriptase | 3.1 nM | [26] |
| 7d | HIV-1 | Integrase | Good Activity | [29] |
| 7e | HIV-1 | Integrase | Good Activity | [29] |
This table presents a selection of data for illustrative purposes.
Causality in SAR: The data for HIV-1 inhibitors highlights the importance of specific substitutions for potent antiviral activity. For instance, the quinoxaline derivative S-2720 is a highly potent inhibitor of HIV-1 reverse transcriptase.[26] Further modifications, as seen in compound 19, can lead to even greater potency.[26] This suggests that fine-tuning the substituents on the quinoxaline scaffold can optimize interactions with the enzyme's active site.
C. Experimental Workflow for Antiviral Activity Assessment
The plaque reduction assay is a widely used method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.
Caption: Experimental workflow for antiviral drug screening using a plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[5][6][30]
-
Cell Seeding:
-
Seed a suitable host cell line into 6-well or 12-well plates to form a confluent monolayer.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the quinoxaline derivatives in a serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
In a separate tube, pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
-
V. Conclusion and Future Perspectives: The Unfolding Potential of Quinoxaline Derivatives
The quinoxaline scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent anticancer, antimicrobial, and antiviral activities. The insights into their mechanisms of action, coupled with a growing understanding of their structure-activity relationships, provide a solid foundation for the rational design of next-generation therapeutics. The experimental workflows and detailed protocols presented in this guide offer a practical framework for researchers to explore the vast potential of this remarkable heterocyclic system.
The future of quinoxaline-based drug discovery lies in the continued exploration of novel derivatives, the elucidation of their precise molecular targets, and the application of modern drug design strategies, such as computational modeling and structure-based design. As our understanding of the molecular basis of disease deepens, the versatility of the quinoxaline scaffold will undoubtedly continue to be harnessed to develop innovative and effective treatments for a wide range of human ailments.
VI. References
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Schmidt, S. M., et al. (2023). Broth microdilution susceptibility testing. Bio-protocol, 13(10), e4681. [Link]
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El-Sayed, W. M., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]
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Ahmed, N. S., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Bioorganic Chemistry, 99, 103823. [Link]
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López-López, J., et al. (2016). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1603-1612. [Link]
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ResearchGate. (2023). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. [Link]
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Kleim, J. P., et al. (1993). Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial agents and chemotherapy, 37(8), 1659-1664. [Link]
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MSC. (2019). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. [Link]
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El-Nassan, H. B., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2639. [Link]
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PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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El-Sayed, N. N. E., et al. (2020). Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies. Bioorganic chemistry, 99, 103841. [Link]
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Creative Biolabs. (Year). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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Desai, N. C., et al. (2016). Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. Bioorganic & medicinal chemistry letters, 26(14), 3352-3357. [Link]
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Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug design and discovery, 14(4), 259-272. [Link]
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Smith, C. R., & Smith, J. M. (1989). [Mechanism of action of quinolones]. Pathologie-biologie, 37(10), 1040-1045. [Link]
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Johns Hopkins University. (2020). Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies. [Link]
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PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. [Link]
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PubMed Central. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
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ResearchGate. (2022). SAR and potent compounds of quinoxaline derivatives. [Link]
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Hassan, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
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The Quinoxaline Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and versatile sites for substitution have made it a "privileged scaffold," enabling the development of derivatives with a vast spectrum of biological activities.[2][3] Quinoxaline-based compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with some progressing to clinical use and many more under active investigation.[4][5][6][7] This technical guide provides an in-depth exploration of the therapeutic applications of the quinoxaline core. It is designed for researchers and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols to empower the rational design of next-generation therapeutics.
The Quinoxaline Core: Synthesis and Structural Significance
The therapeutic versatility of quinoxaline derivatives begins with their accessible synthesis. The most classical and robust method involves the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][8][9] This reaction's reliability and tolerance for a wide range of functional groups on both precursors allow for the creation of diverse chemical libraries for biological screening.
General Synthesis Workflow
The logical flow from precursor selection to final product purification is a critical, self-validating process. Each step is designed to maximize yield and purity, ensuring the biological data generated is from the intended molecular entity.
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details a standard, reliable synthesis. The choice of ethanol as a solvent facilitates the dissolution of reactants and the eventual precipitation of the product upon cooling, simplifying purification. Acetic acid serves as both a solvent and a catalyst, protonating a carbonyl group to activate it for nucleophilic attack by the diamine.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10 mmol)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.
Methodology:
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in 30 mL of ethanol with gentle stirring. The causality here is to ensure reactants are in the same phase for efficient molecular collision and reaction.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates one of the carbonyl carbons of benzil, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 2 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Reaction Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Product Isolation: After 2 hours, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes. The product is less soluble in cold ethanol and will crystallize out. This step is a crucial part of the purification process.
-
Purification: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying & Characterization: Dry the product in a vacuum oven. The final 2,3-diphenylquinoxaline should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring the integrity of subsequent biological data.
Anticancer Applications
Quinoxaline derivatives exhibit potent anticancer activity through diverse mechanisms, most notably by inhibiting key signaling pathways that drive tumor growth and survival.[1][3] Their scaffold is adept at fitting into the ATP-binding pockets of various protein kinases.[10]
Mechanism of Action: Kinase Inhibition
A predominant mechanism is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11][12] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.[11] Quinoxaline derivatives can act as competitive inhibitors, blocking ATP from binding and preventing the downstream signaling cascade.[10]
Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.
Other targeted kinases include VEGFR, PDGFR, and Src, making these compounds potent anti-angiogenic and anti-metastatic agents.[10] Furthermore, some derivatives induce apoptosis by inhibiting Topoisomerase II or modulating pro- and anti-apoptotic proteins like p53 and Bcl-2.[13]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing potency and selectivity. Key findings include:
-
Substitutions at C2 and C3: The nature of substituents at the 2 and 3 positions is critical. Aromatic or heteroaromatic rings can enhance activity, likely through pi-pi stacking interactions within the kinase ATP-binding site.[14]
-
Substitutions on the Benzene Ring: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electronic properties of the ring system, affecting binding affinity and pharmacokinetic properties.[4]
-
Amide and Sulphonamide Moieties: The incorporation of amide or sulphonamide linkers at various positions has been shown to significantly enhance antiproliferative activity, often by forming key hydrogen bonds with target proteins.[10]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of quinoxaline derivatives is quantified by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | 4-methyl-3-oxo-quinoxaline core | MCF-7 (Breast) | 0.81 | [12] |
| Compound 13 | 4-methyl-3-oxo-quinoxaline core | HepG2 (Liver) | 1.12 | [12] |
| Compound 4a | 4-methyl-3-oxo-quinoxaline core | HCT-116 (Colon) | 3.21 | [12] |
| Compound IV | Quinoxaline-based | PC-3 (Prostate) | 2.11 | [13] |
| Erlotinib | (Reference Drug) | Various | ~0.221 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method to assess the antiproliferative effects of test compounds. The reduction of MTT to formazan is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Human cancer cell line (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Quinoxaline test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This normalization step is critical for reproducible results.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The duration is chosen to allow for multiple cell doubling times, making the antiproliferative effects measurable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently for 10 minutes to dissolve the formazan crystals. The causality is clear: the amount of dissolved formazan is a proxy for cell viability.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis (Self-Validation): After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antiviral Applications
Antimicrobial Activity
Quinoxaline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][6][15] While the exact mechanisms are varied, they are thought to involve the disruption of cellular respiration, inhibition of nucleic acid synthesis, or damage to the cell membrane. The lipophilicity conferred by the scaffold allows for effective penetration of microbial cell walls.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 5c | E. coli | +++ (Highly Active) | [6] |
| Compound 7a | S. aureus | +++ (Highly Active) | [6] |
| Compound 5j | R. solani (Fungus) | 8.54 | [15] |
| Compound 5k | A. citrulli (Bacteria) | Good Activity | [15] |
| Ciprofloxacin | (Reference Drug) | Varies | [6] |
| (Note: "+++" indicates an inhibition zone >14 mm in agar diffusion assays) |
Experimental Protocol: Broth Microdilution for MIC Determination This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth.
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate.
-
Inoculum: Add 50 µL of a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (no drug) and a negative control (no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration at which no visible turbidity (growth) is observed.
Antiviral Activity
The quinoxaline scaffold is present in agents effective against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Hepatitis C (HCV).[5][16][17] A notable mechanism is the non-nucleoside inhibition of viral enzymes like HIV-1 reverse transcriptase.[5][16]
Quantitative Data: Antiviral Efficacy (EC₅₀)
| Compound ID | Target Virus | EC₅₀ | Reference |
| S-2720 | HIV-1 Reverse Transcriptase | Potent Inhibitor | [5] |
| Compound 12 | Coxsackievirus B5 (CBV5) | 0.06 µM | [16] |
| Raltegravir | HIV-1 Integrase | 6.7 nM | [5] |
Anti-inflammatory Applications
Chronic inflammation is a driver of numerous diseases. Quinoxaline derivatives can mitigate inflammation by inhibiting key enzymatic pathways and signaling molecules.[7]
Mechanism of Action
The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[7][18] Additionally, some derivatives can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB and p38 MAPK signaling pathways.[7][19]
Quantitative Data: In Vivo Anti-inflammatory Effect
| Compound ID | Assay | Inhibition of Edema (%) | Reference |
| Compound 7b | Carrageenan-induced paw edema | 41% | [18] |
| Indomethacin | (Reference Drug) | 47% | [18] |
| DEQX | Carrageenan peritonitis | Significant | [19] |
| OAQX | Carrageenan peritonitis | Significant | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, which can be measured by the increase in paw volume.
Materials:
-
Wistar rats (150-200g)
-
Quinoxaline test compound
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Methodology:
-
Acclimatization & Grouping: Acclimatize animals for one week. Divide them into groups: Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test (quinoxaline derivative, various doses).
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. This timing allows for drug absorption and distribution.
-
Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer. This is the 0-hour reading and serves as an internal control for each animal.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Data Collection: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis (Self-Validation): Calculate the percentage increase in paw volume for each animal at each time point compared to its own baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group. Statistical analysis (e.g., ANOVA) is essential to validate the significance of the results.
Conclusion and Future Outlook
The quinoxaline scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery.[3][20] Future research will likely focus on the development of highly specific, target-oriented derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational modeling and green synthetic approaches will further accelerate the journey of novel quinoxaline-based compounds from the laboratory to the clinic, offering new hope for treating a wide array of human diseases.[20][21]
References
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- Zayed, M. F. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Benimelis, M., et al. (2020).
- Mascaret, C., et al. (n.d.).
- Singh, S., et al. (n.d.).
- (2024).
- (n.d.). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
- (n.d.). Structure-Activity Relationship (SAR)
- Benimelis, M., et al. (n.d.).
- Kumar, A., et al. (n.d.). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central.
- da Silva, G. G., et al. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central.
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- Burguete, A., et al. (2011).
- (n.d.).
- (n.d.). Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. Benchchem.
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- Sharma, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
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- Pereira, J. A., et al. (n.d.).
- Zayed, M. F. (2023).
- (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.
- Mohamed, S. A., et al. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis.
- Kim, D. S., et al. (n.d.). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. PubMed.
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Quinoxaline-6-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-6-carbonitrile stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a derivative of quinoxaline, a privileged scaffold known for a wide array of biological activities, the addition of a strategically placed nitrile group at the 6-position imbues this molecule with unique reactivity and functionality.[1] This dual-functionality—a reactive cyano group and an electron-deficient aromatic system—opens a gateway to a diverse range of chemical transformations, enabling the construction of complex molecular architectures for novel therapeutics and advanced materials. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and synthetic utility of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction: The Strategic Importance of this compound
The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the development of bioactive compounds, with applications ranging from anticancer and antimicrobial to antiviral agents.[2] The inherent electron-withdrawing nature of the pyrazine ring makes the quinoxaline system a unique platform for chemical modification. The introduction of a carbonitrile (cyano) group at the 6-position further enhances its value as a synthetic intermediate for several key reasons:
-
Versatile Chemical Handle: The nitrile group is a cornerstone of synthetic chemistry, amenable to a wide array of transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into heterocycles like tetrazoles, providing multiple avenues for molecular diversification.[3][4][5]
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic landscape of the quinoxaline ring system, impacting its reactivity in substitution reactions and its potential as a ligand in organometallic chemistry.
-
Bioisosteric Replacement: In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as carbonyls or halides, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6]
This guide will systematically unpack the synthesis of this valuable building block and delve into its application in constructing more complex and functionally rich molecules.
Synthesis of this compound: A Foundational Protocol
The most direct and widely adopted method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] This robust reaction forms the basis for the efficient preparation of this compound.
The Core Reaction: Condensation of 3,4-Diaminobenzonitrile with Glyoxal
The synthesis of this compound is achieved through the acid-catalyzed condensation of 3,4-diaminobenzonitrile with glyoxal. This reaction proceeds through a well-established mechanism involving the sequential formation of imines, followed by cyclization and aromatization to yield the stable quinoxaline ring system.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
3,4-Diaminobenzonitrile (1.0 eq)[8]
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Activated Charcoal
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzonitrile in ethanol. The choice of ethanol as a solvent is critical as it provides good solubility for the diamine and is miscible with the aqueous glyoxal solution.
-
Acidification: Add a catalytic amount of glacial acetic acid to the solution. The acid protonates one of the carbonyl groups of glyoxal, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
-
Addition of Glyoxal: To the stirring solution, add the 40% aqueous solution of glyoxal dropwise at room temperature. A slow addition rate is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration (aromatization) steps. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Decolorization and Filtration: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization and Isolation: Slowly add deionized water to the filtrate until the product begins to precipitate. The addition of water, an anti-solvent, reduces the solubility of the organic product, inducing crystallization. Cool the mixture in an ice bath to maximize product precipitation.
-
Drying: Collect the crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃ | |
| Molecular Weight | 155.16 g/mol | Calculated |
| Appearance | Solid | |
| Melting Point | 176-178 °C | |
| Boiling Point | 329.7 ± 22.0 °C at 760 mmHg | |
| CAS Number | 23088-24-6 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the pyrazine ring (H-2 and H-3) will appear as singlets at lower field due to the deshielding effect of the nitrogen atoms. The protons on the benzene ring will exhibit a more complex splitting pattern.
-
¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms. The carbons of the pyrazine ring (C-2 and C-3) will be significantly downfield. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The quaternary carbons of the ring fusion will also be identifiable. A detailed analysis of substituent effects on the 13C NMR spectra of quinoxalines provides a strong basis for signal assignment.[1]
-
IR Spectroscopy: The infrared spectrum will display a sharp, strong absorption band characteristic of the nitrile C≡N stretch, typically around 2230-2220 cm⁻¹.[9][10] The spectrum will also show characteristic absorptions for C=N and C=C stretching vibrations of the aromatic rings in the 1620-1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound.
This compound as a Synthetic Building Block
The true utility of this compound lies in its capacity to serve as a starting point for the synthesis of a diverse array of more complex molecules. The following sections detail key transformations, providing both the chemical logic and step-by-step protocols.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to several important functional groups.
The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens up avenues for amide bond formation and other carboxylic acid-based chemistries.
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis [7][9][12]
-
Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of concentrated sulfuric acid and water.
-
Heating: Heat the mixture to reflux for several hours. The strong acidic conditions and high temperature are necessary to drive the hydrolysis of the relatively stable aromatic nitrile. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate out of the acidic solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry to yield quinoxaline-6-carboxylic acid.
The reduction of the nitrile to a primary amine provides a nucleophilic handle for further functionalization, such as alkylation, acylation, or reductive amination.
Caption: Reduction of the nitrile to a primary amine.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄) [4]
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ is highly reactive with water and atmospheric moisture.
-
LAH Suspension: Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension in an ice bath and add a solution of this compound in anhydrous THF dropwise. This addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts in a granular, easily filterable form.
-
Isolation: Filter the resulting slurry through a pad of celite, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)quinoxaline, which can be further purified by chromatography or crystallization.
The [2+3] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.[5][13]
Caption: Conversion of the nitrile to a tetrazole.
Experimental Protocol: [2+3] Cycloaddition with Sodium Azide [14]
-
Reaction Mixture: In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in dimethylformamide (DMF). Ammonium chloride serves as an in situ source of hydrazoic acid (HN₃), the reactive species in the cycloaddition.
-
Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3. This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.
Functionalization of the Quinoxaline Ring
While the nitrile provides a primary site for modification, the quinoxaline ring itself can be functionalized, often through halogenation followed by cross-coupling reactions.
To introduce new carbon-carbon bonds onto the quinoxaline core, a common strategy involves initial halogenation (e.g., bromination) followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.[10][15][16]
Caption: Suzuki coupling on a halogenated this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
This protocol assumes the prior synthesis of a halo-quinoxaline-6-carbonitrile, for example, by electrophilic aromatic substitution.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromo-quinoxaline-6-carbonitrile, the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium carbonate (2.0 eq).
-
Solvent: Add a solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water. The biphasic system is often necessary to dissolve both the organic substrates and the inorganic base.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for several hours until the reaction is complete as determined by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl-substituted this compound.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in creating high-value building blocks for organic synthesis. Its accessible synthesis and the orthogonal reactivity of the quinoxaline core and the nitrile group provide a rich platform for the development of novel compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers aiming to leverage the unique properties of this scaffold. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, paving the way for future innovations in chemistry and medicine.
References
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Takallou, F., et al. (1973). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 823-825. [Link]
-
Cogo, J., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 90, 636-652. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[1]dithiine]-5'-carbonitrile Derivatives. Acta Chimica Slovenica, 67(1), 276-282. [Link]
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The Quinoxaline Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide
Abstract
The quinoxaline framework, a deceptively simple fusion of benzene and pyrazine rings, represents a cornerstone of heterocyclic chemistry. Its journey spans from a 19th-century academic synthesis to its current status as a "privileged scaffold" in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery and history of quinoxaline compounds, targeted at researchers, scientists, and drug development professionals. We will dissect the foundational synthetic reactions, trace the evolution of more sophisticated methodologies, and illuminate the discovery of the profound biological activities that cemented the quinoxaline moiety as a critical tool in the quest for novel therapeutics and functional materials. The narrative emphasizes the causality behind experimental choices and the self-validating nature of robust chemical protocols, providing both historical context and practical insight.
Part 1: The Dawn of Quinoxaline Chemistry: Discovery and Foundational Syntheses
The story of quinoxaline begins in 1884, a period of fervent exploration in aromatic chemistry. The first synthesis was not a singular event but a concurrent discovery attributed to the independent work of Wilhelm Körner and Otto Hinsberg.[1][2][3][4] They established the most fundamental and enduring method for creating the quinoxaline core: the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[2][4][5]
This reaction, now a classic in organic chemistry, was elegant in its simplicity and effectiveness. The underlying chemical logic relies on the inherent nucleophilicity of the amino groups and the electrophilicity of the adjacent carbonyl carbons. The reaction proceeds via a two-step sequence: a double nucleophilic attack by the amine groups onto the carbonyls to form a dihydroxydihydropyrazine intermediate, which then readily undergoes dehydration to yield the stable, aromatic quinoxaline ring.
Classical Protocol: The Körner-Hinsberg Quinoxaline Synthesis
This protocol describes the archetypal synthesis of the parent quinoxaline molecule from o-phenylenediamine and glyoxal.
Objective: To synthesize quinoxaline via the classical condensation method.
Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.00 g, 9.25 mmol) in 10 mL of a suitable solvent such as methanol or ethanol.
-
Initiation of Reaction: To the stirred solution, add an aqueous solution of glyoxal (40%, 1.34 g, 9.25 mmol) dropwise at ambient temperature.[6]
-
Reaction Monitoring: An exothermic reaction is often observed, and the solution may change color. The reaction is typically rapid, often reaching completion within minutes to an hour.[6] Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Upon completion, quench the reaction by adding 20 mL of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, quinoxaline, is an oil or low-melting solid (m.p. 29-32 °C) and can be purified further by distillation or column chromatography if necessary.[7][8]
Trustworthiness of the Protocol: This protocol is self-validating. The formation of the product is easily confirmed by its physical properties (melting point) and standard spectroscopic techniques (¹H NMR, ¹³C NMR), which will show the characteristic signals of the aromatic quinoxaline core. The high atom economy and typically high yields make it a reliable and reproducible method.[6]
Caption: General workflow for the Körner-Hinsberg synthesis of quinoxalines.
While revolutionary, these early methods often required harsh conditions, such as high temperatures or the use of strong acid catalysts, and could have long reaction times, limitations that would be addressed by later innovations.[9]
Part 2: The Evolution of Synthetic Methodologies
The foundational Körner-Hinsberg synthesis paved the way for decades of innovation. Chemists sought to expand the substrate scope, improve reaction conditions, and access novel quinoxaline derivatives with unique properties.
A Major Leap Forward: The Beirut Reaction
A pivotal moment in quinoxaline history occurred in 1965 when M.J. Haddadin and C.H. Issidorides at the American University of Beirut developed a novel method for synthesizing quinoxaline 1,4-dioxides.[10][11][12] This reaction, aptly named the Beirut Reaction , involves the cyclization of a benzofuroxan (also known as a benzofurazan oxide) with an enolate or enamine.[10][11]
The significance of this discovery was twofold. First, it provided a direct and efficient route to quinoxaline N-oxides. Second, these N-oxide derivatives were found to possess a wide spectrum of potent biological activities, distinct from their non-oxidized counterparts, opening a new frontier in medicinal chemistry.[13][14] The generally accepted mechanism involves the nucleophilic addition of the enolate to an electrophilic nitrogen atom of the benzofuroxan, followed by ring-opening and subsequent cyclization.[11]
Protocol: Representative Beirut Reaction
Objective: To synthesize a 2-substituted quinoxaline 1,4-dioxide from benzofuroxan and a β-ketoester.
Methodology:
-
Reagent Preparation: In a suitable flask, dissolve the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) in a solvent like ethanol or THF.
-
Base Addition: Add a base (e.g., piperidine or triethylamine, 1.1 equivalents) to the solution to generate the enolate in situ. Stir for 10-15 minutes at room temperature.
-
Cyclization: Add a solution of benzofuroxan (1.0 equivalent) in the same solvent to the enolate mixture.
-
Reaction Execution: The reaction is often stirred at room temperature or gently heated (reflux) for several hours. The progress is monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is typically washed with a non-polar solvent (like hexane) and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline 1,4-dioxide product.
Caption: General workflow for the Beirut reaction to form quinoxaline 1,4-dioxides.
Modern and Green Synthetic Approaches
The late 20th and early 21st centuries saw a paradigm shift towards more sustainable and efficient chemistry. Quinoxaline synthesis benefited greatly from this movement, with the development of numerous "green" methodologies.[15] These include microwave-assisted syntheses that dramatically reduce reaction times, the use of recyclable solid-acid catalysts, and one-pot procedures in aqueous media.[7][9][16] These modern methods not only improve the environmental footprint but often provide higher yields and cleaner reaction profiles.
| Synthetic Approach | Key Reagents | Typical Conditions | Primary Product | Advantages/Disadvantages |
| Körner-Hinsberg | o-Phenylenediamine, 1,2-Dicarbonyl | Heat, Acid/Base Catalyst | Quinoxaline | (+): Simple, versatile. (-): Often harsh conditions, long reaction times. |
| Beirut Reaction | Benzofuroxan, Enolate/Enamine | Base catalyst, Room temp to Reflux | Quinoxaline 1,4-Dioxide | (+): Direct access to N-oxides. (-): Substrate scope limited by enolate/benzofuroxan availability. |
| Microwave-Assisted | o-Phenylenediamine, 1,2-Dicarbonyl | Microwave irradiation, often solvent-free or in green solvents | Quinoxaline | (+): Extremely rapid, high yields, cleaner. (-): Requires specialized equipment. |
| Catalytic Oxidative Cyclization | o-Phenylenediamine, α-Hydroxyketone | I₂, DMSO | Quinoxaline | (+): Mild conditions, readily available starting materials. (-): Requires stoichiometric oxidant.[3] |
Part 3: The Rise of Quinoxalines in Biology and Medicine
While the chemistry of quinoxalines is rich and varied, their ascent to prominence is inextricably linked to the discovery of their potent and diverse biological activities.[5][14][17]
Nature's Blueprint: Echinomycin, the DNA Bis-Intercalator
One of the first and most influential bioactive quinoxalines was not a product of synthetic design but of nature itself. Echinomycin , an antibiotic isolated from Streptomyces species, was found to contain two quinoxaline-2-carboxylic acid units within its complex cyclic depsipeptide structure.[1][8][18][19]
The discovery and subsequent mechanistic studies of echinomycin were a landmark in molecular pharmacology. In 1974, it was identified as the first DNA bis-intercalator .[20] Unlike simpler intercalators that slide a single planar moiety between DNA base pairs, echinomycin rigidly inserts both of its quinoxaline chromophores into the DNA double helix, clamping across the minor groove.[19] This unique binding mode, which shows a preference for CpG base pair steps, effectively inhibits RNA synthesis and demonstrates potent antitumor and antibacterial properties.[18][20][21] The study of echinomycin provided profound insights into how small molecules could recognize and bind to specific DNA sequences, a concept that continues to drive drug design today.
Synthetic Quinoxalines: A Pharmacological Treasure Trove
Inspired by natural products like echinomycin and driven by the accessibility of the quinoxaline core through new synthetic methods, medicinal chemists began to explore the therapeutic potential of this scaffold extensively. The results were astounding, revealing a vast spectrum of biological activities. Quinoxaline derivatives have been reported as effective antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents.[14][22][23][24]
A particularly important class is the quinoxaline 1,4-dioxides (QdNOs) , made readily available by the Beirut reaction. Several QdNOs, such as Carbadox and Olaquindox, have been used as antibacterial growth promoters in veterinary medicine.[8][11] Their mechanism of action is particularly insightful for drug development. Under the low-oxygen (hypoxic) conditions found within bacterial colonies or solid tumors, the N-oxide groups can be bioreduced to generate radical species. These radicals are highly cytotoxic, leading to DNA damage and cell death. This hypoxia-selective activation makes QdNOs attractive candidates for developing drugs that specifically target the unique microenvironment of tumors and infectious sites.[13]
It is also worth noting the broader context of nitrogen-containing heterocyclic scaffolds in medicine. While structurally distinct, the quinolone class of antibiotics, such as Levofloxacin , demonstrates a related principle of targeting fundamental bacterial processes. Levofloxacin functions by inhibiting two critical bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription.[25][26][27][28] This inhibition leads to breaks in the bacterial DNA and ultimately results in cell death.[25][29] The success of the quinolone core further validates the utility of such heterocyclic systems as foundational elements for enzyme inhibitors.
Conclusion and Future Outlook
The history of the quinoxaline ring system is a compelling narrative of chemical discovery and biomedical application. From its simple and elegant synthesis by Körner and Hinsberg, it has evolved through key innovations like the Beirut reaction and modern green chemistry principles. The discovery of naturally occurring bioactive quinoxalines like echinomycin unveiled a powerful new mechanism of DNA interaction, while synthetic exploration has established the quinoxaline core as a privileged scaffold capable of interacting with a multitude of biological targets.
Today, research continues to thrive. Efforts are focused on developing novel, highly selective catalysts for quinoxaline synthesis, exploring their use in materials science as dyes and organic electronics, and designing next-generation therapeutics that leverage the unique chemical and biological properties of this remarkable heterocyclic system.[8][30] The journey from a 19th-century chemical curiosity to a 21st-century molecular tool is a testament to the enduring power of fundamental organic chemistry to shape the future of medicine and technology.
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Safety and handling precautions for Quinoxaline-6-carbonitrile
An In-Depth Technical Guide to the Safe Handling of Quinoxaline-6-carbonitrile
Introduction
This compound (CAS No. 23088-24-6) is a heterocyclic aromatic compound featuring a quinoxaline core functionalized with a nitrile group.[1][2] The quinoxaline scaffold is of significant interest in medicinal chemistry and materials science, serving as a foundational structure for a wide array of molecules with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] Given its prevalence in research and development, a thorough understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.
This guide provides a comprehensive overview of the hazards associated with this compound and outlines a systematic approach to its safe handling, storage, and disposal. The protocols and recommendations herein are synthesized from established safety data and are designed for researchers, chemists, and drug development professionals who may handle this compound.
Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) and presents several health risks that necessitate careful management.
GHS Classification
The compound is identified with the GHS07 pictogram, indicating that it can be harmful or an irritant. The specific hazard statements associated with this compound are summarized below.
| Hazard Code | Statement | Implication in the Laboratory |
| H302 | Harmful if swallowed.[7] | Accidental ingestion can lead to acute toxicity. Strict prohibition of mouth pipetting and consumption of food/drink in the lab is critical. |
| H315 | Causes skin irritation.[7] | Direct contact can cause redness, itching, or inflammation. Proper gloves and protective clothing are mandatory to prevent dermal exposure. |
| H317 | May cause an allergic skin reaction.[7] | Repeated or prolonged contact may lead to sensitization, where subsequent exposures trigger a more severe allergic response. |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation.[7] | Accidental splashing or contact with airborne powder can result in significant eye injury. Chemical safety goggles or a face shield are essential. |
| H335 | May cause respiratory irritation.[7] | Inhalation of the solid dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid should occur in a ventilated enclosure. |
Toxicological Profile
While a comprehensive toxicological investigation of this compound has not been fully completed, the available data points to acute toxicity through oral, dermal, and inhalation routes.[8][9][10] The primary concerns are its irritant properties and its potential to act as a skin sensitizer.[7] Broader studies on quinoxaline derivatives suggest a wide range of biological activities, and as a precaution, systemic toxicity should be considered a potential risk.[11] There is currently no data classifying the compound as a carcinogen.[9][10]
Physical and Chemical Properties
Understanding the physical state is crucial for anticipating exposure routes.
-
Appearance: White to off-white solid.[1]
-
Melting Point: 176-178 °C.[1]
-
Reactivity: Incompatible with strong oxidizing agents.[8]
The primary physical hazard is the potential for generating airborne dust when handling the solid material.
A Systematic Approach to Safe Handling: The Hierarchy of Controls
The most effective safety programs implement a multi-layered approach to risk mitigation known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures (engineering controls) over less effective ones (personal protective equipment).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All procedures involving the weighing, transferring, or dissolution of solid this compound must be performed inside a certified chemical fume hood. This is the most critical control for preventing respiratory exposure to its dust.[12][13][14]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[9]
-
Safety Equipment: Easily accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[14]
Administrative Controls & Standard Operating Procedures (SOPs)
These controls involve work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Good Laboratory Practices:
Protocol 1: Weighing and Handling Solid this compound
-
Preparation: Ensure all required PPE is worn correctly. Confirm that the chemical fume hood is functioning properly.
-
Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Use a weigh boat or glassine paper on an analytical balance located inside the fume hood or in a ventilated balance enclosure.
-
Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of solid. Avoid any actions that could generate dust, such as tapping the container sharply or pouring quickly from a height.
-
Closure: Promptly and securely close the main container.
-
Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat/paper and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with the controls listed above. It does not eliminate the hazard, but it places a protective barrier between the user and the chemical.[15][16]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[17] | Protects against dust particles and splashes, preventing serious eye irritation or damage.[7] |
| Skin & Body | A long-sleeved laboratory coat. Chemical-resistant apron for larger quantities. Full-length pants and closed-toe shoes are required.[12][17] | Prevents incidental skin contact with the solid or its solutions. |
| Hand | Chemical-resistant, powder-free nitrile gloves.[18] Gloves should be inspected before use and changed regularly or immediately upon contamination.[9] | Provides a barrier against skin irritation and potential allergic reactions.[7] Powder-free gloves prevent airborne contamination of the powder.[18] |
| Respiratory | Typically not required when handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator should be used.[9][14] | Protects against inhalation of irritating dust. |
Storage and Waste Management
Proper storage and disposal are critical components of the chemical lifecycle to ensure safety and environmental protection.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area.[12]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[12]
-
Temperature: Store at room temperature.[1]
-
Compatibility: Segregate from strong oxidizing agents and other incompatible materials.[8]
Waste Disposal
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containers: Use clearly labeled, sealed containers for chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and bench liners should be placed in a designated solid waste container.
-
Chemical Waste: Unused this compound and solutions containing it should be collected as hazardous chemical waste. Do not dispose of it down the drain.[8][10]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.
First Aid Measures
The following table summarizes the immediate actions to be taken in case of exposure. In all cases, seek medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[9][14] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical advice if irritation occurs or persists.[12][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][12][14] |
Spill Response Protocol
For a small spill of solid this compound:
-
Evacuate & Secure: Evacuate non-essential personnel and restrict access to the area. Ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary, gloves, goggles, and a lab coat.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[8][12][13]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or institutional safety office.
Firefighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]
-
Hazards: May emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9][14]
Conclusion
This compound is a valuable compound in chemical research but requires diligent adherence to safety protocols due to its identified hazards. Its potential for causing skin, eye, and respiratory irritation, along with its acute toxicity if swallowed, mandates a conservative and informed approach to handling. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment—researchers can significantly mitigate the risks associated with its use. A proactive safety culture, grounded in a thorough understanding of this guide, is essential for maintaining a safe and productive research environment.
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An In-Depth Technical Guide to the Solubility of Quinoxaline-6-carbonitrile in Common Organic Solvents
Introduction
Quinoxaline-6-carbonitrile is a heterocyclic compound featuring a fused benzene and pyrazine ring system, functionalized with a nitrile group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for a range of pharmacologically active agents and functional materials.[1][2][3] Quinoxaline derivatives have been investigated for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]
The success of any synthetic transformation or formulation process hinges on a thorough understanding of the compound's physical properties, chief among them being solubility. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and is a critical determinant of bioavailability in drug development.[7][8] An API's effectiveness is often linked to its ability to dissolve, as it must be in a solution to be absorbed and exert its pharmacological effect.[9]
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility profile and presents robust, validated protocols for its quantitative measurement.
Theoretical Framework for Solubility Prediction
Before commencing experimental work, a theoretical assessment based on molecular structure can provide invaluable guidance in solvent selection. The widely applied principle of "Like dissolves like" serves as our primary tool.[10] This rule states that a solute will most readily dissolve in a solvent that has a similar polarity.
Molecular Structure Analysis:
This compound (MW: 155.16 g/mol , MP: 176-178 °C) possesses distinct structural features that dictate its solubility[11]:
-
The Quinoxaline Core: This fused aromatic system is relatively nonpolar but contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule.
-
The Nitrile Group (-C≡N): The cyano group is highly polar due to the large dipole moment created by the carbon-nitrogen triple bond. The lone pair of electrons on the nitrogen atom can act as a strong hydrogen bond acceptor.[12]
Predicted Solubility Profile:
Based on this structure, we can predict its behavior in three common classes of organic solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. Given the highly polar nature of the nitrile group and the quinoxaline ring, this compound is expected to exhibit high solubility in these solvents due to strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While the compound cannot donate a hydrogen bond, its nitrogen atoms (both in the ring and the nitrile group) can act as hydrogen bond acceptors.[12] Therefore, moderate to good solubility is anticipated, particularly in smaller alcohols. While some quinoxalines are water-soluble, the overall aromatic character of this derivative may limit its solubility in purely aqueous media.[13]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The strong polarity of this compound is mismatched with these solvents, leading to a prediction of low to negligible solubility .
The following diagram outlines the logical workflow for selecting an appropriate solvent for initial solubility screening.
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Quinoxaline-6-carbonitrile: A Technical Guide for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will explore the fundamental properties, synthesis, characterization, and strategic applications of Quinoxaline-6-carbonitrile, a key building block in modern medicinal chemistry. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower innovative research and development.
Core Molecular Profile
This compound is a heterocyclic aromatic compound featuring a fused benzene and pyrazine ring system, with a nitrile functional group at the 6-position. This specific arrangement of atoms imparts a unique electronic and steric profile, making it a valuable synthon for creating diverse molecular architectures.
Physicochemical Properties
The foundational characteristics of this compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 23088-24-6 | [1][2] |
| Molecular Formula | C₉H₅N₃ | [1][2][3][4] |
| Molecular Weight | 155.16 g/mol | [2][3][4] |
| Melting Point | 176-178 °C | [1][2] |
| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [1] |
| Appearance | Solid | [2] |
| SMILES | C1=CC2=NC=CN=C2C=C1C#N | [3] |
| InChI Key | IFIJAECRUMYOAH-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The construction of the quinoxaline scaffold is most reliably achieved through the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This classic and robust reaction forms the basis for the synthesis of this compound.
Rationale for Precursor Selection
To synthesize this compound, the logical precursors are 3,4-diaminobenzonitrile and glyoxal .
-
3,4-Diaminobenzonitrile : This precursor provides the benzene ring and the correctly positioned amino groups for cyclization. The nitrile group at the 4-position of this precursor becomes the nitrile at the 6-position of the final quinoxaline product.
-
Glyoxal : As the simplest 1,2-dicarbonyl compound, it reacts with the two amino groups to form the pyrazine ring without adding further substituents at the 2- and 3-positions of the quinoxaline core.
The overall synthetic transformation is illustrated below.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
This protocol outlines an environmentally conscious approach using ethanol as a solvent, which is a departure from harsher, traditional methods.[5][6][7]
Materials:
-
3,4-Diaminobenzonitrile (1.0 mmol, 133.14 mg)
-
Glyoxal (40% solution in water, 1.1 mmol, 0.16 mL)
-
Ethanol (15 mL)
-
Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (filtration apparatus, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminobenzonitrile (1.0 mmol).
-
Dissolution: Add ethanol (15 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add the glyoxal solution (1.1 mmol) to the flask, followed by a catalytic amount of acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux with vigorous stirring for 2-4 hours.
-
Causality Insight: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the condensation and subsequent cyclization/aromatization, while the acetic acid catalyst protonates a carbonyl group of glyoxal, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting diamine spot and the appearance of a new, UV-active product spot indicates progression.
-
Workup: Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the product may form. If so, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to obtain this compound. Confirm its identity and purity via spectroscopic methods.
Spectroscopic Characterization
Accurate characterization is essential for validating the structure of the synthesized compound. Below are the expected spectroscopic signatures for this compound, based on established data for the quinoxaline scaffold and known substituent effects.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| ~2230 | C≡N stretch (Nitrile) | Strong, Sharp | This peak is highly diagnostic for the nitrile group. Its position is characteristic of a nitrile conjugated with an aromatic system.[8][9] |
| 3100-3000 | C-H stretch (Aromatic) | Medium-Weak | Typical for C-H bonds on the quinoxaline ring system.[10][11] |
| 1620-1580 | C=N stretch (Pyrazine ring) | Medium | Confirms the presence of the imine-like bonds within the heterocyclic ring.[11] |
| 1550-1450 | C=C stretch (Aromatic rings) | Medium-Strong | Corresponds to the skeletal vibrations of the fused benzene and pyrazine rings.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework. The predicted chemical shifts (δ) in ppm are relative to TMS (Tetramethylsilane).
¹H NMR (Predicted): The proton spectrum is expected to be complex in the aromatic region (δ 7.5-9.0 ppm).
-
The two protons on the pyrazine ring (H2, H3) will appear as distinct signals, likely downfield due to the electron-withdrawing nature of the two nitrogen atoms.
-
The three protons on the benzene portion of the ring (H5, H7, H8) will show splitting patterns consistent with their ortho, meta, and para relationships. The H5 proton, being ortho to the nitrile group, is expected to be the most deshielded of the benzenoid protons.
¹³C NMR (Predicted): The 13C spectrum is a powerful tool for confirming the carbon skeleton. The shifts are predicted based on data for the parent quinoxaline[12][13] and the known substituent chemical shifts (SCS) for a cyano group on an aromatic ring.[14][15][16]
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
| C2, C3 | 145-150 | Highly deshielded due to direct attachment to electronegative nitrogen atoms. |
| C4a, C8a (Bridgehead) | 140-145 | Quaternary carbons at the ring fusion. |
| C6 (ipso-CN) | ~112 | The carbon bearing the nitrile group is significantly shielded, a known effect of the cyano substituent. |
| C≡N (Nitrile) | ~118 | Characteristic chemical shift for a nitrile carbon. |
| C5, C7, C8 | 128-138 | Aromatic carbons on the benzene ring, with their precise shifts influenced by proximity to the nitrile and the fused pyrazine ring. |
Chemical Reactivity and Mechanistic Insights
The nitrile group is the primary site of reactivity on the this compound scaffold. Its behavior is dictated by the electrophilic nature of the nitrile carbon, which is further enhanced by the electron-withdrawing character of the quinoxaline ring system.[2] This makes it an excellent electrophilic handle for a variety of transformations.
Caption: Reactivity map of the nitrile group.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to the corresponding amide (quinoxaline-6-carboxamide) and then further to the carboxylic acid (quinoxaline-6-carboxylic acid). This provides access to key derivatives for forming esters, amides, and other functionalities.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (quinoxaline-6-methanamine). This introduces a basic, nucleophilic site, opening pathways for further derivatization.
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions. For instance, reaction with sodium azide (NaN₃) can form a tetrazole ring , a common bioisostere for a carboxylic acid group in medicinal chemistry, often improving metabolic stability and cell permeability.
Application in Drug Discovery: Targeting Hypoxia and Kinase Pathways
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including roles as kinase inhibitors.[17][18][19] Specifically, quinoxaline derivatives have shown significant promise as inhibitors of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[1][3]
The HIF-1α Signaling Pathway in Oncology
Under normal oxygen conditions (normoxia), the HIF-1α protein is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation.
In hypoxic conditions, common in solid tumors, the PHD enzymes are inactive. HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) on DNA, upregulating the transcription of genes crucial for tumor survival, such as Vascular Endothelial Growth Factor (VEGF) , which promotes angiogenesis.[2][20]
Caption: HIF-1α pathway and the inhibitory role of quinoxalines.
Quinoxalines as HIF-1α Inhibitors
Quinoxaline derivatives, including various carbonitriles, have been shown to inhibit the HIF-1α pathway.[1][3] The proposed mechanisms include:
-
Inhibition of HIF-1α Stabilization: Some derivatives may prevent the accumulation of the HIF-1α protein under hypoxic conditions.
-
Disruption of DNA Binding: The planar aromatic structure of the quinoxaline core can interfere with the binding of the HIF-1α/β dimer to the HRE sequence on DNA, preventing gene transcription.[20]
-
Generation of Reactive Oxygen Species (ROS): Certain quinoxaline-1,4-dioxides are bioreductive agents that can generate ROS under hypoxia, leading to cellular damage and apoptosis.[1]
The nitrile group at the 6-position serves as a crucial electronic modulator and a synthetic handle. Its electron-withdrawing nature influences the overall electron density of the aromatic system, which can be critical for interactions with biological targets like kinase active sites or DNA grooves. Furthermore, as detailed in Section 4, it provides a versatile point for derivatization to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Representative Biological Activity
While specific quantitative data for the parent this compound is not widely published, numerous substituted derivatives show potent biological activity. This highlights the value of the core scaffold as a template for inhibitor design.
| Compound Class | Target/Assay | IC₅₀ / Activity | Source(s) |
| Quinoxaline-2-carbonitrile-1,4-dioxides | Human Breast Cancer Cells (MCF-7, Hypoxia) | Potent cytotoxicity, circumvents MDR | [1] |
| N1-Substituted Quinoxaline-Triazole Hybrids | VEGFR-2 Kinase / Colorectal Cancer Cells (HCT-116) | IC₅₀ = 0.055 µM | [4] |
| Quinoxaline-2-Carboxylic Acid Derivatives | Pim-1 Kinase | IC₅₀ = 74 nM | [21] |
| Pyrido[2,3-f]quinoxaline Derivatives | Glycogen Synthase Kinase (GSK)-3β | IC₅₀ = 0.18 µM | [18] |
These examples underscore the potential of the quinoxaline-carbonitrile framework in developing highly potent inhibitors for critical oncology targets. The 6-carbonitrile isomer provides an alternative substitution pattern for chemists to explore, potentially leading to novel intellectual property and improved pharmacological profiles.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a strategic platform for the development of next-generation therapeutics. Its well-defined synthesis, predictable spectroscopic signature, and versatile chemical reactivity make it an ideal building block for medicinal chemistry campaigns. Its relevance to validated and high-value biological targets, particularly the HIF-1α pathway and various protein kinases, positions it as a compound of significant interest for researchers in oncology and beyond. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this powerful scaffold.
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Initial Screening of Quinoxaline-6-carbonitrile for Biological Activity: A Technical Guide
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the modulation of its physicochemical and biological properties.[3] This has led to the development of numerous quinoxaline-based compounds with diverse mechanisms of action, such as the inhibition of crucial enzymes like kinases and topoisomerases, and the induction of apoptosis.[1][7][8]
This guide focuses on the initial biological screening of a specific derivative, Quinoxaline-6-carbonitrile . The introduction of a carbonitrile group at the 6-position can significantly influence the molecule's electronic properties and its potential interactions with biological targets. This document provides a structured, in-depth technical framework for researchers, scientists, and drug development professionals to conduct a comprehensive preliminary evaluation of this compound's biological potential. The proposed screening cascade is designed to efficiently identify and characterize its primary bioactivities, laying the groundwork for further preclinical development.
A Tiered Approach to Biological Screening
A systematic and tiered screening strategy is essential for the efficient evaluation of a novel compound. This approach begins with broad, high-throughput primary assays to identify general biological effects, followed by more specific secondary and mechanistic assays to elucidate the mode of action.
Caption: Tiered screening workflow for this compound.
Tier 1: Primary Screening
The initial phase of screening aims to cast a wide net to detect any significant biological activity of this compound. This involves assessing its effect on cell viability across various cell lines and its potential to inhibit the growth of pathogenic microorganisms.
In Vitro Cytotoxicity Screening
The anticancer potential of quinoxaline derivatives is well-documented, making cytotoxicity screening a logical starting point.[5][7][8][9][10] This is typically performed against a panel of human cancer cell lines to identify any cell-type-specific effects.
The XTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. It is generally preferred over the MTT assay for high-throughput screening due to its simpler workflow and the production of a soluble formazan product, eliminating a solubilization step.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[11][14]
Experimental Protocol: XTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
-
Incubation with XTT:
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 8.2 |
| PC-3 | Prostate Cancer | 25.1 |
| A549 | Lung Carcinoma | > 100 |
| WI-38 | Normal Lung Fibroblast | > 100 |
This table presents hypothetical data for illustrative purposes.
Antimicrobial Screening
Quinoxaline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5][6][15][16][17] Therefore, an initial antimicrobial screen is warranted.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Add 50 µL of a stock solution of this compound to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Add 50 µL of the microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Data Presentation: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Fungus | 32 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Secondary and Mechanistic Assays
If the primary screening reveals promising activity, the next tier of assays aims to confirm and expand upon these findings and to begin elucidating the mechanism of action.
Apoptosis Induction Assays
Many anticancer quinoxaline derivatives exert their cytotoxic effects by inducing apoptosis.[7][8][19]
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) and can detect externalized PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Annexin V/PI staining patterns in different cell states.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Enzyme Inhibition Assays
Quinoxaline derivatives are known to inhibit various enzymes, particularly kinases and topoisomerases.[1][7][8] High-throughput screening (HTS) platforms can be employed to screen this compound against a panel of relevant enzymes.[20][21][22][23][24]
Principle: Topoisomerase II is an enzyme that relaxes supercoiled DNA. An in vitro assay can measure the ability of a compound to inhibit this activity.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Reaction Setup:
-
In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase II enzyme, and assay buffer.
-
Add this compound at various concentrations. Include a positive control inhibitor (e.g., etoposide) and a no-enzyme control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Separate the DNA topoisomers on an agarose gel.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
-
Analysis:
-
Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
Safety and Toxicity Considerations
While the primary focus is on identifying biological activity, preliminary toxicity assessment is crucial. Some quinoxaline derivatives have been reported to exhibit toxicity.[25][26] The cytotoxicity data against normal cell lines (e.g., WI-38) provides an initial indication of selectivity. Further in vivo acute toxicity studies may be necessary if the compound progresses.[26]
Conclusion and Future Directions
This guide outlines a systematic approach for the initial biological screening of this compound. The proposed tiered strategy, beginning with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies, allows for an efficient and comprehensive evaluation of its therapeutic potential. Positive results from this initial screening would warrant further investigation, including structure-activity relationship (SAR) studies with synthesized analogues, in vivo efficacy studies in relevant animal models, and more detailed toxicological profiling. The quinoxaline scaffold continues to be a rich source of biologically active compounds, and a thorough initial screening is the critical first step in unlocking the potential of new derivatives like this compound.
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A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]
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A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. [Link]
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Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]
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Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. [Link]
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Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. [Link]
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An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Quinoxaline-6-carbonitrile
Introduction: The Quinoxaline Scaffold and the Strategic Importance of the Nitrile Group
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional building block for creating compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] Quinoxaline-6-carbonitrile, specifically, positions a highly versatile nitrile group on the core, opening a gateway for a diverse set of chemical transformations.
This guide provides an in-depth exploration of the reactivity of this nitrile group. We will move beyond simple reaction lists to dissect the underlying mechanisms, providing field-proven insights into why specific reagents and conditions are chosen. For researchers in drug development, understanding how to strategically manipulate the cyano group on the quinoxaline core is paramount for generating novel analogues with tailored pharmacological profiles.
Section 1: Hydrolysis - Gateway to Carboxylic Acids and Amides
One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction proceeds through a stable amide intermediate, which under milder conditions, can sometimes be isolated.[5] The choice between acidic or basic conditions is often dictated by the overall stability of the quinoxaline substrate to harsh pH environments.
Mechanistic Insight: Acid vs. Base Catalysis
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the reaction begins with the protonation of the nitrile nitrogen.[6][7] This initial step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The reaction then proceeds through a series of proton transfers and tautomerization to form the amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid.[6]
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon without prior activation.[5] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[5][6] Vigorous heating is typically required to drive the subsequent hydrolysis of the amide to the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.[10]
Field-Proven Protocol: Base-Catalyzed Hydrolysis
This protocol is selected for its typically cleaner reaction profile and avoidance of potentially unwanted side reactions with the quinoxaline nitrogen atoms that can occur under strong acidic conditions.
Objective: To synthesize quinoxaline-6-carboxylic acid from this compound.
Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add sodium hydroxide (NaOH, 3.0 eq.) to the suspension.[11] The use of a significant excess of base ensures the complete hydrolysis of both the nitrile and the intermediate amide.
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) and maintain for 16-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. d. The product, quinoxaline-6-carboxylic acid, will precipitate as a solid. e. Isolate the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Section 2: Reduction - Accessing Amines and Aldehydes
Reduction of the nitrile group offers a direct route to either primary amines or aldehydes, two extremely valuable functional groups in drug discovery for building complex molecular architectures. The choice of reducing agent is the critical determinant of the reaction outcome.
Complete Reduction to (Quinoxalin-6-yl)methanamine
To achieve complete reduction to the primary amine, a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is employed.[12][13] These methods are capable of delivering two equivalents of hydride (or H₂) to the nitrile carbon.[13]
Mechanistic Insight (LiAlH₄): The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄.[13] The first addition breaks one π-bond of the nitrile, forming an intermediate imine salt. This imine is still electrophilic and rapidly undergoes a second hydride addition to form a diamidoaluminate complex. An aqueous or acidic workup is essential to quench the reactive aluminum species and protonate the nitrogen, yielding the primary amine.[14]
Experimental Choices:
-
Reagent: LiAlH₄ is a highly reactive, non-selective reducing agent. It must be used under strictly anhydrous conditions as it reacts violently with water.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.
-
Catalytic Hydrogenation: An alternative, often safer, method is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[12][15] This method is frequently used in industrial settings but may require specialized high-pressure equipment.
Partial Reduction to Quinoxaline-6-carbaldehyde
Stopping the reduction at the aldehyde stage requires a more nuanced approach. The key is to use a reducing agent that delivers only one hydride equivalent and then stops. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[12][16]
Mechanistic Insight (DIBAL-H): The bulky isobutyl groups on the aluminum atom make DIBAL-H less reactive than LiAlH₄.[14][16] The reaction is performed at very low temperatures (typically -78 °C) to prevent over-reduction. DIBAL-H first acts as a Lewis acid, coordinating to the nitrile nitrogen.[12][13] This is followed by an intramolecular hydride transfer to the nitrile carbon, forming a stable aluminum-imine intermediate. At -78 °C, this intermediate is unreactive towards a second hydride addition. The reaction is quenched at this low temperature with a mild proton source, and upon warming, the imine is hydrolyzed to the aldehyde.[13][16]
Experimental Choices:
-
Stoichiometry and Temperature: The use of exactly one equivalent of DIBAL-H at -78 °C is critical.[13][17] Excess reagent or allowing the reaction to warm before quenching will lead to the formation of the primary amine and the corresponding alcohol.
-
Alternative Method: The Stephen Aldehyde Synthesis, which uses tin(II) chloride (SnCl₂) and HCl, is another classic method.[18][19] It proceeds by reducing the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde.[20] However, the strongly acidic conditions can be incompatible with some substrates, making the DIBAL-H method more generally applicable.
Field-Proven Protocol: DIBAL-H Reduction to Aldehyde
Objective: To synthesize quinoxaline-6-carbaldehyde from this compound.
Methodology:
-
Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene in a three-neck flask equipped with a thermometer and an addition funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition.[17]
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Execution: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching & Workup: a. While still at -78 °C, slowly quench the reaction by the dropwise addition of methanol. b. Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours until the two layers become clear. This step is crucial for breaking up the aluminum emulsions.[17] c. Separate the organic layer, and extract the aqueous layer with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.
Section 3: [3+2] Cycloaddition - Constructing the Tetrazole Ring
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for synthesizing 5-substituted-1H-tetrazoles. This transformation is of high strategic value in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability.[21]
Mechanistic Insight: The reaction of an aryl nitrile with sodium azide (NaN₃) is typically performed at elevated temperatures in a polar aprotic solvent like DMF.[22] While often depicted as a concerted [2+3] cycloaddition, computational studies suggest a more complex, stepwise mechanism.[23][24] The reaction is often facilitated by a Lewis acid or a proton source, such as ammonium chloride (NH₄Cl) or triethylamine hydrochloride.[21][22] The additive activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the azide anion.[23] This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.
Field-Proven Protocol: Tetrazole Synthesis
Objective: To synthesize 6-(1H-tetrazol-5-yl)quinoxaline from this compound.
Methodology:
-
Reactant Setup: To a flask, add this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.).[22]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 120-130 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water. c. Acidify the solution with 2M HCl to a pH of ~2. This protonates the tetrazole and causes it to precipitate. d. Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake extensively with cold water and then with a small amount of cold ethanol to aid in drying. g. Dry the product under high vacuum.
Summary Data Table
| Starting Material | Transformation | Reagents & Conditions | Product | Key Application |
| This compound | Hydrolysis | 1. NaOH, EtOH/H₂O, Reflux2. HCl (workup) | Quinoxaline-6-carboxylic Acid | Carboxylic acid handle for amide coupling |
| This compound | Complete Reduction | 1. LiAlH₄, Anhydrous THF2. H₂O (workup) | (Quinoxalin-6-yl)methanamine | Primary amine for derivatization |
| This compound | Partial Reduction | 1. DIBAL-H, DCM, -78 °C2. Methanol, Rochelle's salt | Quinoxaline-6-carbaldehyde | Aldehyde for reductive amination, Wittig |
| This compound | Cycloaddition | 1. NaN₃, NH₄Cl, DMF, 120 °C2. HCl (workup) | 6-(1H-tetrazol-5-yl)quinoxaline | Carboxylic acid bioisostere |
Conclusion
The nitrile group on the this compound scaffold is not merely a placeholder but a powerful synthetic handle. Its controlled transformation into carboxylic acids, primary amines, aldehydes, and tetrazoles provides medicinal chemists with a robust toolkit for structure-activity relationship (SAR) studies. The choice of reagent and strict control over reaction conditions are paramount to achieving the desired chemical outcome. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and strategically leverage the reactivity of this versatile functional group in the pursuit of novel therapeutics and advanced materials.
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The Ascendant Role of Quinoxaline-6-carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide
Preamble: The Strategic Imperative of the Quinoxaline Scaffold
In the landscape of contemporary drug discovery, the quinoxaline motif stands as a "privileged scaffold"—a core molecular architecture consistently found in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a pyrazine ring, offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic profile that facilitates diverse, high-affinity interactions with a wide array of biological targets.[3][4][5] Its derivatives have been successfully developed into marketed drugs for various diseases, underscoring the scaffold's therapeutic relevance.[6]
This technical guide delves into a specific, and increasingly significant, subclass: quinoxaline-6-carbonitrile derivatives . The introduction of a carbonitrile (cyano) group at the 6-position of the quinoxaline ring is a strategic chemical modification. As a potent electron-withdrawing group, the nitrile moiety can profoundly influence the molecule's electronic distribution, metabolic stability, and potential for specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These alterations can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles, making this class of compounds a fertile ground for the development of next-generation therapeutics, particularly in oncology.[7][8]
This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives, grounded in field-proven insights and robust scientific literature.
I. Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be approached through two primary strategic sequences: formation of the quinoxaline ring followed by introduction of the nitrile, or utilization of a nitrile-containing precursor prior to ring formation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern at other positions of the quinoxaline core.
Post-Cyclization Cyanation Strategies
These methods begin with a pre-formed quinoxaline ring, typically bearing a leaving group at the 6-position, which is then converted to the nitrile.
A robust and widely applicable method is the palladium-catalyzed cyanation of a 6-bromoquinoxaline precursor. This reaction offers high functional group tolerance and generally proceeds under mild conditions.[6][9]
-
Causality of Component Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Palladium is the cornerstone of this cross-coupling reaction, facilitating the oxidative addition to the aryl bromide and the subsequent reductive elimination to form the aryl nitrile.
-
Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]): While various cyanide sources can be used, zinc cyanide is often preferred due to its lower toxicity and moderate reactivity.[9] Potassium ferrocyanide is a non-toxic alternative that has gained traction in green chemistry applications.[10]
-
Ligand (e.g., dppf): A phosphine ligand is crucial for stabilizing the palladium catalyst, preventing its decomposition, and promoting the key steps of the catalytic cycle.
-
Solvent (e.g., DMF, Dioxane): A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction.
-
Experimental Protocol: Synthesis of 2,3-Diphenylthis compound from 6-Bromo-2,3-diphenylquinoxaline
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-2,3-diphenylquinoxaline (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous dimethylformamide (DMF) (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-diphenylthis compound.
The Sandmeyer reaction provides a classical and effective route to introduce a nitrile group from an amino precursor.[3][11][12] This two-step process involves the diazotization of a 6-aminoquinoxaline followed by treatment with a copper(I) cyanide salt.
-
Causality of Reaction Conditions:
-
Diazotization (NaNO₂, aq. HCl, 0-5 °C): The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Copper(I) Cyanide (CuCN): Cu(I) acts as a catalyst in a single-electron transfer process, which generates an aryl radical and facilitates the displacement of the diazonium group by the cyanide nucleophile.[13]
-
Logical Workflow for Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Pre-Cyclization Strategy: Synthesis from Nitrile-Containing Phenylenediamines
This approach involves the condensation of a 1,2-phenylenediamine already bearing a cyano group with a 1,2-dicarbonyl compound. The key starting material is typically 4-amino-3-nitrobenzonitrile, which can be reduced to 3,4-diaminobenzonitrile.
-
Causality of Component Choice:
-
3,4-Diaminobenzonitrile: This precursor ensures the nitrile group is correctly positioned at the 6-position of the final quinoxaline product.
-
1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal): This reactant provides the atoms that will form the pyrazine ring of the quinoxaline. The choice of dicarbonyl determines the substituents at the 2- and 3-positions.
-
Experimental Protocol: Synthesis of 2,3-Diphenylthis compound from 3,4-Diaminobenzonitrile
-
Dissolve 3,4-diaminobenzonitrile (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.[14]
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford 2,3-diphenylthis compound.[8][15]
II. Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has primarily been explored for its potent anticancer activity. The nitrile group, being a strong electron-withdrawing and hydrogen bond accepting moiety, significantly influences the interaction of these molecules with their biological targets, often leading to enhanced potency compared to derivatives with other substituents at the 6-position.
Anticancer Activity: Targeting Protein Kinases
A predominant mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[16][17][18] The quinoxaline core acts as a scaffold that can be functionalized to fit into the ATP-binding pocket of various kinases.
-
Structure-Activity Relationship Insights:
-
The 6-Cyano Group: The electron-withdrawing nature of the 6-cyano group can enhance the binding affinity to the kinase active site. It can also serve as a key hydrogen bond acceptor, interacting with specific amino acid residues in the hinge region of the kinase.
-
Substituents at the 2- and 3-Positions: The nature of the groups at these positions is critical for potency and selectivity. Large, hydrophobic groups, such as aryl or heteroaryl rings, often occupy hydrophobic pockets within the ATP-binding site, contributing significantly to the binding affinity.[11] For instance, analogs with furan rings at the 2 and 3 positions have shown greater potency than those with phenyl rings.[11]
-
Substituents at the 7-Position: The introduction of small, electron-withdrawing groups like halogens at the 7-position, in conjunction with the 6-cyano group, can further modulate the electronic properties of the quinoxaline ring system and potentially lead to increased activity.[8]
-
Hypothetical Kinase Inhibition by a this compound Derivative
Caption: Putative mechanism of kinase inhibition by this compound derivatives.
Quantitative Data on Related Quinoxaline Derivatives
While specific IC₅₀ data for a wide range of this compound derivatives are not extensively consolidated in the public domain, data from closely related analogs highlight the importance of substitution patterns.
| Compound Class | Substituent at C6/C7 | Target/Cell Line | IC₅₀ (nM) | Reference |
| Quinoxaline Derivative | 6,7-dibromo | ASK1 Kinase | 30.17 | [19] |
| Imidazo[1,2-a]quinoxaline | H | VEGFR-2 | 10,270 | [16] |
| Quinoxaline-2-carboxylic acid | 6-chloro | Pim-1/2 Kinase | <1000 | [17] |
| Quinoxaline-2-carbonitrile-1,4-dioxide | 6,7-dichloro | Hypoxic Cancer Cells | Potent Cytotoxin | [7] |
This table illustrates the potency of quinoxaline derivatives with various substituents, suggesting that electron-withdrawing groups at the 6 and 7 positions contribute to potent anticancer activity.
III. Protocols for Biological Evaluation
Assessing the therapeutic potential of newly synthesized this compound derivatives requires robust and reproducible biological assays. The following protocols provide a framework for the initial evaluation of anticancer activity.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.[20]
Protocol Steps:
-
Cell Seeding: Plate cancer cells of interest (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[20]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, a common mechanism for anticancer drugs, Annexin V/PI staining followed by flow cytometry can be employed.[21]
Workflow for Apoptosis Detection
Caption: Experimental workflow for assessing apoptosis induction.
IV. Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of these compounds, coupled with the profound and tunable electronic influence of the 6-cyano group, provides medicinal chemists with a powerful tool for lead optimization.
Future research should focus on several key areas:
-
Kinase Selectivity Profiling: Comprehensive screening of potent this compound derivatives against a broad panel of kinases is necessary to understand their selectivity profiles and to identify novel, specific kinase inhibitors.
-
Pharmacokinetic Optimization: While the nitrile group can enhance metabolic stability, a thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is crucial for their advancement into preclinical and clinical development.[22][23]
-
Exploration of Other Therapeutic Areas: While oncology is a primary focus, the diverse biological activities of quinoxalines suggest that 6-carbonitrile derivatives may also hold promise in other areas, such as antiviral and antimicrobial therapies.[24][25]
-
Clinical Translation: To date, no this compound derivatives have entered clinical trials.[26][27] Continued optimization and rigorous preclinical evaluation will be necessary to bridge this translational gap.
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Methodological & Application
A Comprehensive, Step-by-Step Protocol for the Synthesis of Quinoxaline-6-carbonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Quinoxaline-6-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. Quinoxaline derivatives are foundational scaffolds in a multitude of pharmacologically active agents, including those with anticancer, antiviral, and antibacterial properties.[1] This document moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the procedural choices, ensuring a reproducible and high-yield synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, safety protocols, and product characterization.
Introduction and Scientific Principle
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[2][1] Its planar structure and ability to participate in π-stacking and hydrogen bonding interactions make it an ideal core for designing molecules that target biological macromolecules. This compound, in particular, serves as a versatile precursor for creating libraries of more complex derivatives, where the nitrile group can be transformed into various functional groups such as amines, amides, or tetrazoles. These derivatives have shown promise as potent inhibitors and therapeutic agents.[3]
The most reliable and widely adopted method for synthesizing the quinoxaline core is the acid-catalyzed condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4][5][6][7] This protocol leverages that classic transformation.
Reaction Principle: The synthesis proceeds via a two-step, one-pot mechanism:
-
Condensation & Imine Formation: One of the amino groups of the starting material, 3,4-diaminobenzonitrile, performs a nucleophilic attack on a carbonyl carbon of glyoxal. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization & Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. A subsequent dehydration step results in the formation of a dihydropyrazine ring, which rapidly oxidizes (often by air) to the stable, aromatic quinoxaline ring system.[4][8]
This method is efficient, often proceeds at room temperature, and utilizes readily available starting materials, making it a cost-effective and robust choice for laboratory-scale synthesis.[9]
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3,4-Diaminobenzonitrile | ≥98% | Standard Supplier | 3694-47-9 | The key starting material. |
| Glyoxal | 40% wt. solution in H₂O | Standard Supplier | 107-22-2 | The 1,2-dicarbonyl source. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | 64-17-5 | Reaction solvent. |
| Acetic Acid (AcOH) | Glacial | Standard Supplier | 64-19-7 | Optional but recommended catalyst. |
| Deionized Water (DI H₂O) | High Purity | Laboratory Source | 7732-18-5 | Used for precipitation. |
| Celite® | N/A | Standard Supplier | 61790-53-2 | For filtration, if needed. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | N/A | For reaction monitoring. |
Required Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) tank and UV lamp (254 nm)
-
Rotary evaporator
-
Melting point apparatus
Critical Safety Precautions
All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Quinoxaline Derivatives: These compounds can cause skin, eye, and respiratory irritation.[10][11][12] Avoid inhalation of dust and direct contact with skin and eyes.
-
Glyoxal: Is a known irritant. Handle the aqueous solution with care.
-
Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[10][13]
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 3,4-diaminobenzonitrile (1.33 g, 10 mmol) to the flask.
-
Add 30 mL of ethanol. Stir the mixture at room temperature until the diamine is fully dissolved. Rationale: Using a moderate amount of solvent ensures the reactants are sufficiently concentrated for an efficient reaction rate.
Step 2: Catalysis and Reagent Addition
-
(Optional) Add 3-5 drops of glacial acetic acid to the dissolved diamine solution. Rationale: A mild acid catalyst protonates a carbonyl oxygen of glyoxal, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the diamine.
-
In a separate beaker, dilute the 40% glyoxal solution. Add 1.45 g (or 1.25 mL, corresponding to 10 mmol of glyoxal) of the 40% solution to 10 mL of ethanol.
-
Transfer the diluted glyoxal solution to a dropping funnel and position it over the reaction flask.
-
Add the glyoxal solution dropwise to the stirring diamine solution over a period of 20-30 minutes. Rationale: Slow, controlled addition prevents a rapid exothermic reaction and minimizes the formation of polymeric side products.
-
Observe for a slight color change as the reaction begins.
Step 3: Reaction and Monitoring
-
Allow the reaction to stir at room temperature for 4-6 hours. The reaction can be gently heated to reflux (approx. 78°C for ethanol) to reduce the reaction time if necessary.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Procedure: Spot the starting material (3,4-diaminobenzonitrile solution) and the reaction mixture on a TLC plate.
-
Visualization: View under a UV lamp at 254 nm. The reaction is complete when the spot corresponding to the starting diamine has disappeared and a new, typically less polar, product spot is dominant.
-
Step 4: Product Isolation (Work-up)
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. Rationale: this compound is poorly soluble in water, causing it to precipitate out of the solution upon addition of an anti-solvent.
-
A solid precipitate (typically off-white to pale yellow) should form immediately. Continue stirring the slurry in the cold water for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two portions of cold deionized water (2x 20 mL) to remove any water-soluble impurities.
-
Allow the product to air-dry on the filter for 30 minutes, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at low heat (40-50°C).
Step 5: Purification and Characterization
-
The crude product can be purified by recrystallization from hot ethanol.[5]
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Characterization:
-
Melting Point: The purified product should have a sharp melting point. The literature value is 176-178 °C.
-
FT-IR Spectroscopy: Confirm the presence of the nitrile group with a characteristic C≡N stretching vibration around 2220-2240 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: Confirm the final structure by analyzing the chemical shifts and coupling constants, which should be consistent with the quinoxaline aromatic system.[14][15]
-
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: A workflow diagram illustrating the key stages of this compound synthesis.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By following these steps and understanding the rationale behind them, researchers can reliably produce high-purity material suitable for further investigation in drug discovery and materials science. The use of common reagents and a straightforward purification process makes this method highly accessible and scalable for typical laboratory needs.
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Title: Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods Source: ResearchGate URL: [Link]
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Title: Plausible mechanism for the formation of quinoxaline. Source: ResearchGate URL: [Link]
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Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL: [Link]
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Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL: [Link]
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Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.) Source: Cole-Parmer URL: [Link]
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Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: PubMed Central (PMC) URL: [Link]
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Title: SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI Source: SID URL: [Link]
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Title: Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst Source: IJRAR.org URL: [Link]
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Title: Synthesis of quinoxaline derivatives using different diketo and diamines Source: ResearchGate URL: [Link]
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Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: PubMed Central (PMC) URL: [Link]
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Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: ResearchGate URL: [Link]
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Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: National Institutes of Health (NIH) URL: [Link]
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Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications Source: ResearchGate URL: [Link]
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Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: PubMed URL: [Link]
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Title: Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution Source: MDPI URL: [Link]
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Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: ReCIPP URL: [Link]
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Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing URL: [Link]
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Title: EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 Source: Journal of Chemical Technology and Metallurgy URL: [Link]
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Title: Quinoxaline: Synthetic and pharmacological perspectives Source: International Journal of Pharmaceutical Research and Development URL: [Link]
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Title: Representative drug molecules containing quinoxaline scaffold. Source: ResearchGate URL: [Link]
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Title: synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive Source: Connect Journals URL: [Link]
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Application Notes and Protocols for the Green Synthesis of Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quinoxalines and the Imperative of Green Chemistry
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Their molecular architecture, featuring a benzene ring fused to a pyrazine ring, is a privileged structure found in numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Currently, more than fifteen drugs based on the quinoxaline core are commercially available for treating various diseases.[1][2]
Traditionally, the synthesis of these vital compounds has relied on methods that often involve harsh reaction conditions, hazardous organic solvents, expensive or toxic catalysts, and long reaction times, resulting in significant waste and low atom economy.[1][2] These drawbacks have propelled a paradigm shift towards green and sustainable chemistry.[4][5][6] Green synthesis methodologies aim to minimize environmental impact by utilizing reusable catalysts, safer solvents (such as water), alternative energy sources like microwave and ultrasound, and solvent-free conditions.[4][7] This guide provides an in-depth exploration of field-proven green synthetic protocols for quinoxaline derivatives, emphasizing the rationale behind experimental choices and providing detailed, reproducible methodologies.
Section 1: The Foundational Reaction: A Green Perspective
The most common and versatile method for synthesizing the quinoxaline scaffold is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[8][9] Green chemistry principles have been applied to optimize this foundational reaction, moving it away from refluxing in strong acids towards more benign and efficient alternatives.[10]
The core mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration and subsequent cyclization to form the stable aromatic quinoxaline ring. The efficiency of this process can be dramatically enhanced by green catalysts and energy sources that promote the dehydration step under mild conditions.
Caption: General mechanism for quinoxaline synthesis.
Section 2: Energy-Mediated Green Synthesis
Alternative energy sources provide a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side products compared to conventional heating.[11][12]
Microwave-Assisted Synthesis: Principles and Protocols
Expertise & Experience: Microwave irradiation accelerates reactions by direct interaction with polar molecules, leading to rapid and uniform heating that cannot be achieved with conventional methods.[11] This efficiency minimizes thermal decomposition and unwanted side reactions, making it a cornerstone of green synthesis.[13][14] The use of microwave assistance can dramatically shorten reaction times from hours to mere minutes and often allows for solvent-free conditions.[14][15]
Protocol: Iodine-Catalyzed Microwave-Induced Synthesis in Aqueous Ethanol This protocol describes a rapid, high-yield synthesis of quinoxalines using iodine as a catalyst in an environmentally friendly water/ethanol mixture under microwave irradiation.[13]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and a catalytic amount of iodine (10 mol%).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a single-mode microwave synthesizer. Irradiate the mixture at a controlled temperature of 100-120°C for 2-5 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid product is collected by filtration, washed with cold water, and dried. If necessary, the crude product can be recrystallized from ethanol to afford the pure quinoxaline derivative.
Data Presentation: Microwave-Assisted Synthesis of Various Quinoxalines [13]
| Entry | 1,2-Diamine Substrate | 1,2-Dicarbonyl Substrate | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2 | 98 |
| 2 | 4-Methyl-1,2-diaminobenzene | Benzil | 2 | 96 |
| 3 | 4-Chloro-1,2-diaminobenzene | Benzil | 3 | 95 |
| 4 | o-Phenylenediamine | 2,3-Butanedione | 2 | 97 |
| 5 | o-Phenylenediamine | Glyoxal | 3 | 94 |
Ultrasound-Assisted (Sonochemical) Synthesis: Principles and Protocols
Expertise & Experience: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[8] Sonochemistry is particularly effective for heterogeneous reactions and can often enable catalyst-free transformations under mild conditions.[8][16]
Protocol: Catalyst-Free Ultrasound-Irradiated Synthesis in Ethanol This protocol details a highly efficient and clean synthesis of quinoxalines without any catalyst, relying solely on the energy of ultrasound at room temperature.[8]
Step-by-Step Methodology:
-
Reactant Preparation: Place a mixture of the 1,2-dicarbonyl compound (0.5 mmol) and the 1,2-diamine (0.5 mmol) in a Schlenk tube.
-
Solvent Addition: Add absolute ethanol (2 mL) to the tube.
-
Sonication: Place the open Schlenk tube in the water bath of an ultrasonic cleaner, ensuring the reactant surface is slightly below the water level. Irradiate the mixture at room temperature (22-25 °C).
-
Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion (typically 30-60 minutes), evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from ethanol to yield the desired quinoxaline derivative.
Data Presentation: Ultrasound-Assisted Synthesis of Various Quinoxalines [8]
| Entry | 1,2-Diamine Substrate | 1,2-Dicarbonyl Substrate | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 60 | 98 |
| 2 | 4-Bromo-1,2-diaminobenzene | Benzil | 60 | 95 |
| 3 | 4-Nitro-1,2-diaminobenzene | Benzil | 60 | 90 |
| 4 | o-Phenylenediamine | Furil | 45 | 96 |
| 5 | o-Phenylenediamine | 3,4-Hexanedione | 30 | 99 |
Section 3: Advanced Catalytic Systems for Green Synthesis
The development of reusable, non-toxic, and highly efficient catalysts is a central goal of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste.[1][17]
Heterogeneous Nanocatalysts: Efficiency and Recyclability
Expertise & Experience: Nanocatalysts offer a high surface-area-to-volume ratio, leading to a greater number of active sites and enhanced catalytic activity compared to their bulk counterparts.[18] Magnetic nanocatalysts, such as those based on an iron oxide (Fe₃O₄) core, are especially valuable because they can be easily recovered from the reaction medium using an external magnet, making the process highly sustainable and cost-effective.[19][20]
Protocol: Fe₃O₄@SiO₂-Based Magnetic Nanocatalyst in Ethanol This protocol utilizes a highly efficient and magnetically recoverable nanocatalyst for quinoxaline synthesis at room temperature.[19][20]
Caption: Workflow for magnetic nanocatalyst recovery.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, add the 1,2-diamine (1 mmol), 1,2-dicarbonyl (1 mmol), and the Fe₃O₄-based magnetic nanocatalyst (e.g., 0.03 g) to ethanol (5 mL).[18]
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress via TLC until the starting materials are consumed.
-
Catalyst Recovery: Upon completion, place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted.
-
Product Isolation: Evaporate the solvent from the supernatant to obtain the crude product, which can be further purified by recrystallization.
-
Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[19]
Solid Acid Catalysis under Solvent-Free Conditions
Expertise & Experience: Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry), represent an ideal green methodology by completely eliminating solvent waste.[7][21] Using a solid, non-corrosive acid catalyst like p-toluenesulfonic acid (p-TsOH) provides the necessary protonation to facilitate the reaction while being easy to handle and environmentally benign compared to mineral acids.[17][21]
Protocol: p-TsOH Catalyzed Solvent-Free Grinding Synthesis This method is exceptionally simple, rapid, and environmentally friendly, producing high yields of quinoxalines at room temperature.[21]
Step-by-Step Methodology:
-
Reactant Preparation: In a mortar, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl (1 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction progress can often be observed by a change in color and consistency.
-
Work-up: After grinding, add water to the mixture and stir.
-
Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water to remove the catalyst and any unreacted diamine, and then dry. Recrystallization from ethanol can be performed if higher purity is required.
Biocatalysis in Aqueous Media: The Supramolecular Approach
Expertise & Experience: Utilizing water as a solvent is a primary goal of green chemistry. Biocatalysts like β-cyclodextrin, a cyclic oligosaccharide, can facilitate organic reactions in water.[22] β-cyclodextrin has a hydrophobic inner cavity and a hydrophilic exterior. It acts as a supramolecular catalyst by encapsulating the nonpolar reactant molecules within its cavity, bringing them into close proximity and shielding them from the bulk aqueous phase, thus mimicking an enzymatic process.[22]
Protocol: β-Cyclodextrin Catalyzed Synthesis in Water This protocol leverages β-cyclodextrin to synthesize indeno[1,2-b]quinoxalines in water at room temperature, offering a biomimetic and highly eco-friendly alternative.[22]
Step-by-Step Methodology:
-
Catalyst Dissolution: In a flask, dissolve β-cyclodextrin (0.1 mmol) in water (10 mL) with stirring.
-
Reactant Addition: Add o-phenylenediamine (1.0 mmol) and an appropriate 2-indanone derivative (1.2 mmol) to the aqueous solution.
-
Reaction Execution: Stir the resulting suspension at room temperature for the required time (typically 2-4 hours).
-
Product Isolation: Upon completion, the solid product is collected by filtration.
-
Catalyst Recovery: The aqueous filtrate, containing the β-cyclodextrin, can be reused for subsequent reactions after recharging with fresh reactants, demonstrating the catalyst's recyclability.[22]
Conclusion: Future Outlook in Green Quinoxaline Synthesis
The synthesis of quinoxaline derivatives has been profoundly transformed by the principles of green chemistry.[4][6] Methodologies employing reusable nanocatalysts, energy-efficient microwave and ultrasound irradiation, and solvent-free conditions are no longer niche academic exercises but robust, scalable, and environmentally responsible alternatives to traditional methods.[3][23] Future research will likely focus on developing even more sustainable catalysts from biorenewable sources, exploring flow chemistry for continuous and safe production, and further integrating multiple green techniques into single-pot processes.[24][25] The adoption of these green protocols is not only crucial for environmental stewardship but also offers significant economic benefits through reduced waste, energy consumption, and reaction times, paving the way for the sustainable development of next-generation pharmaceuticals and advanced materials.
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances. [Link]
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Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Bentham Science. [Link]
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Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis Online. [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing. [Link]
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An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). National Institutes of Health (NIH). [Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2022). CSIR-NIScPR. [Link]
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Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. (n.d.). Taylor & Francis Online. [Link]
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Green synthesis of quinoxaline and substituted quinoxalines. (2017). ResearchGate. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. [Link]
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An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2013). SciELO. [Link]
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An overview of quinoxaline synthesis by green methods: recent reports. (2020). ResearchGate. [Link]
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Efficient Synthesis of Quinoxaline Derivatives Catalyzed by p-Toluenesulfonic Acid Under Solvent-Free Conditions. (2008). Taylor & Francis Online. [Link]
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Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2022). ACS Publications. [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances. [Link]
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An Environmentally Benign Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. (2022). Indian Journal of Chemistry. [Link]
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Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. [Link]
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Benign approaches for the microwave-assisted synthesis of quinoxalines. (n.d.). ResearchGate. [Link]
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Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2023). Bentham Science. [Link]
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Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives. (2023). Bentham Science Publishers. [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2015). National Institutes of Health (NIH). [Link]
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Ultrasound irradiated catalyst-free synthesis of diverse quinoxaline derivatives. (2022). ResearchGate. [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances. [Link]
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Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst. (2011). SciSpace. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health (NIH). [Link]
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Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2022). UNED. [Link]
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Nano-kaoline/BF3/Fe3O4 Eco-friendly Nano-catalyst Promoted Synthesis of Quinoxalines Under Grinding Condition. (2020). ResearchGate. [Link]
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Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
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The Strategic Use of Quinoxaline-6-carbonitrile in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology
The quinoxaline framework, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable ability to serve as a versatile template for the design of ligands that interact with a multitude of biological targets with high affinity and specificity.[1] In the realm of oncology, quinoxaline derivatives have demonstrated a broad spectrum of potent anticancer activities, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and metastasis.[2] These compounds have been successfully developed as inhibitors of various protein kinases, topoisomerases, and inducers of apoptosis.[1][3] Several quinoxaline-based drugs have entered clinical trials, underscoring the therapeutic potential of this heterocyclic system.[4][5]
This technical guide focuses on the strategic application of a key intermediate, Quinoxaline-6-carbonitrile , in the synthesis of advanced anticancer agents. We will delve into the rationale behind experimental designs, provide detailed, field-proven protocols, and explore the underlying mechanisms of action of the resulting compounds.
The Nitrile Group at the 6-Position: A Gateway to Potent Bioactivity
The incorporation of a nitrile (-C≡N) group at the 6-position of the quinoxaline ring is a deliberate and strategic choice in drug design. This small, linear functional group imparts several advantageous properties to a drug candidate:
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug.
-
Modulation of Physicochemical Properties: It can influence the polarity and solubility of the molecule, which are critical for bioavailability.
-
Hydrogen Bonding Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as the active sites of enzymes.
-
Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be readily converted into other functional groups, most notably amides and carboxylic acids, providing a gateway to a diverse range of derivatives.
Synthetic Pathways Leveraging this compound
The synthesis of anticancer agents from this compound typically involves two key stages: the formation of the core quinoxaline structure and the subsequent elaboration of the nitrile group and other positions on the ring to achieve the desired biological activity.
General Synthesis of the Quinoxaline Core
The most common and efficient method for constructing the quinoxaline ring is the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[6]
Diagram 1: General Synthesis of a Quinoxaline Core
Caption: A generalized workflow for the synthesis of a substituted quinoxaline.
Application Protocol: Synthesis of a Quinoxaline-6-carboxamide Kinase Inhibitor
This protocol outlines a representative synthesis of a generic quinoxaline-6-carboxamide derivative, a common motif in many kinase inhibitors. This multi-step synthesis starts with the commercially available 4-bromo-2-fluoroaniline and leverages the versatility of the nitrile group on the quinoxaline core.
Experimental Workflow
Diagram 2: Experimental Workflow for Quinoxaline-6-carboxamide Synthesis
Caption: A multi-step synthetic workflow from a simple aniline to a complex quinoxaline-6-carboxamide.
Detailed Protocol
Step 1: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-Bromo-6-fluorobenzene-1,2-diamine
-
To a solution of 4-bromo-2-fluoro-6-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired diamine.
Step 3: Synthesis of 6-Bromo-8-fluoroquinoxaline
-
To a solution of 4-bromo-6-fluorobenzene-1,2-diamine (1.0 eq) in ethanol, add glyoxal (40% in water, 1.2 eq).
-
Reflux the reaction mixture for 3 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 6-bromo-8-fluoroquinoxaline.
Step 4: Synthesis of 8-Fluorothis compound
-
In a sealed tube, combine 6-bromo-8-fluoroquinoxaline (1.0 eq), zinc cyanide (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in dimethylformamide (DMF).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 5: Synthesis of Substituted this compound
-
To a solution of 8-fluorothis compound (1.0 eq) and a desired amine (e.g., a substituted aniline, 1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 100 °C for 6 hours.
-
Cool to room temperature, add water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain the substituted product.
Step 6: Synthesis of Quinoxaline-6-carboxamide (Final Product)
-
To a solution of the substituted this compound (1.0 eq) in a mixture of t-butanol and water, add potassium hydroxide (5.0 eq).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool to room temperature and neutralize with hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final quinoxaline-6-carboxamide.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.
Diagram 3: Mechanism of Action of a Quinoxaline-based Kinase Inhibitor
Caption: Competitive inhibition of a protein kinase by a quinoxaline-based inhibitor.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Quinoxaline Derivative | A549 (Lung) | EGFR | 3.902 | [8] |
| Quinoxaline Derivative | HCT116 (Colon) | - | 0.36 | [8] |
| Dibromo-substituted Quinoxaline | - | ASK1 | 0.03017 | [9] |
| Quinoxaline Derivative | MKN-45 (Gastric) | c-Met | Potent Inhibition | [10] |
| Quinoxaline-Quinolone Hybrid | - | GSK-3β | 0.18 | [11] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the synthesis of a new generation of targeted anticancer agents. Its strategic use allows for the efficient construction of complex molecular architectures with potent and selective biological activities. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to explore the full potential of this privileged scaffold in the ongoing fight against cancer. Future research will likely focus on the development of novel synthetic methodologies to further diversify the quinoxaline library and the exploration of new biological targets for these promising compounds.
References
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. Retrieved January 12, 2026, from [Link]
- The quinoxaline scaffold is a promising platform for the discovery of active chemotherapeutic agents. (2019). Molecules.
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Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Figshare. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and biological evaluation of potent c-Met inhibitors. (n.d.). Princeton University. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis, characterization, molecular docking, and biological evaluation of novel ASK1 inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Quinoxaline containing derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Application of Quinoxaline-6-carbonitrile in the Development of Antiviral Drugs: A Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of quinoxaline-6-carbonitrile as a key scaffold in the discovery and development of novel antiviral therapeutics. We will delve into the synthetic chemistry, molecular mechanisms of action, and detailed protocols for the biological evaluation of compounds derived from this promising heterocyclic system.
The Quinoxaline Scaffold: A Privileged Structure in Antiviral Research
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its versatile chemical functionality, which allows for the introduction of various substituents to modulate biological activity, and its inherent ability to interact with a wide range of biological targets.[3][4] Numerous quinoxaline derivatives have demonstrated potent antiviral activity against a broad spectrum of viruses, including both DNA and RNA viruses, making this heterocyclic system a focal point in the search for new antiviral agents.[5][6][7]
Suitably functionalized polysubstituted quinoxalines have shown significant biological properties, including antiviral, anticancer, and antileishmanial activities, ensuring them a promising future in medicinal chemistry.[3] The development of novel quinoxaline derivatives as antiviral drugs has garnered growing interest, with studies showing their efficacy against a large number of different viruses.[2]
Synthesis of this compound: A Key Intermediate
The introduction of a carbonitrile (cyano) group at the 6-position of the quinoxaline ring can significantly influence the electronic properties and binding interactions of the molecule, potentially enhancing its antiviral potency and selectivity. A common and effective method for the synthesis of this compound involves a multi-step process starting from readily available precursors.
A plausible and efficient synthetic route is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the nitrile group.[8][9] A particularly useful strategy involves the use of 6-aminoquinoxaline as a precursor, which can then be converted to the desired 6-cyano derivative via the Sandmeyer reaction.[10][11][12][13][14]
Caption: Synthetic workflow for this compound.
Antiviral Mechanisms and Key Viral Targets
Quinoxaline derivatives exert their antiviral effects through diverse mechanisms of action, often by targeting crucial viral enzymes or proteins involved in the viral life cycle. The specific substitutions on the quinoxaline ring dictate the target specificity and potency of the compounds.[15]
Inhibition of Viral Reverse Transcriptase (HIV)
Several quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] A notable example is the compound S-2720 , a quinoxaline derivative that demonstrates high potency in inhibiting HIV-1 reverse transcriptase and viral replication in cell culture.[3] The development of such inhibitors is crucial to combat the emergence of drug-resistant HIV strains.
Targeting Influenza Virus NS1A Protein
The non-structural protein 1 (NS1A) of the influenza A virus is a key virulence factor that plays a critical role in evading the host's innate immune response. The dsRNA-binding domain of NS1A is a validated target for antiviral drug development.[16] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, and 6-positions of the quinoxaline ring are crucial for the inhibition of the NS1A-dsRNA interaction. This highlights the potential of this compound derivatives as inhibitors of influenza A virus replication.[16]
Caption: Antiviral mechanisms of quinoxaline derivatives.
Experimental Protocols for Antiviral Evaluation
The following section provides detailed, step-by-step protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of this compound derivatives.
Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[10]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (this compound derivative) stock solution.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1:1 mixture of 2x culture medium and 1.2% low-melting-point agarose).
-
Crystal violet staining solution (0.1% w/v in 20% ethanol).
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Once plaques are visible, fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting and IC50 Determination: Wash the plates with water and count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Host cells seeded in a 96-well plate.
-
Test compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same period as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation and Selectivity Index
The antiviral potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic window.
SI = CC50 / IC50
| Compound ID | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| QN-CN-01 | Influenza A | Data to be determined | Data to be determined | Data to be determined |
| QN-CN-02 | HIV-1 | Data to be determined | Data to be determined | Data to be determined |
| QN-CN-03 | HCV | Data to be determined | Data to be determined | Data to be determined |
This table serves as a template for organizing experimental data.
Caption: Experimental workflow for antiviral drug development.
Conclusion and Future Directions
The quinoxaline scaffold represents a highly promising starting point for the development of novel antiviral agents. The synthesis of this compound and its derivatives provides a valuable library of compounds for screening against a wide range of viral pathogens. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of their antiviral efficacy and cytotoxicity. Future research should focus on elucidating the specific molecular targets of active compounds and optimizing their structure-activity relationships to enhance potency and selectivity, ultimately leading to the development of new and effective antiviral therapies.
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Application Notes & Protocols for Quinoxaline Synthesis via Condensation Reaction
Introduction: The Enduring Importance of the Quinoxaline Scaffold
The quinoxaline motif, a heterocyclic system comprised of fused benzene and pyrazine rings, stands as a privileged scaffold in the fields of medicinal chemistry, drug development, and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] Furthermore, antibiotics such as echinomycin and levomycin feature the quinoxaline core, underscoring its biological significance.[1][4]
The most direct and widely employed method for constructing this essential framework is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[5][6][7][8] While classical approaches often required harsh conditions, such as high temperatures and strong acid catalysts[6][7], modern synthetic chemistry has driven the evolution of this reaction towards greater efficiency, sustainability, and simplicity. Today, numerous protocols exist that are catalyst-free, utilize green solvents, or leverage energy sources like microwave irradiation to achieve high yields in remarkably short reaction times.[9][10]
This guide provides a comprehensive overview of the condensation reaction, detailing the underlying mechanism, strategies for experimental design, and a series of validated, step-by-step protocols suitable for both routine synthesis and the exploration of novel derivatives.
Mechanistic Rationale: The Chemistry of Quinoxaline Formation
Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis for specific substrates. The formation of the quinoxaline ring is a two-fold condensation-cyclization process. While it can proceed without a catalyst, its rate and efficiency are often enhanced by the presence of a Brønsted or Lewis acid, which serves to activate the carbonyl groups toward nucleophilic attack.[11][12][13]
The generally accepted mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound.
-
Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.
-
Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a more stable imine (Schiff base) intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a six-membered dihydroquinoxaline ring.
-
Final Aromatization: A final dehydration step occurs, eliminating a second molecule of water and resulting in the stable, aromatic quinoxaline ring system.
Caption: Generalized mechanism for quinoxaline formation.
Experimental Design and Parameter Optimization
The success and efficiency of the synthesis hinge on the judicious selection of reactants and conditions.
Reactant Selection
-
1,2-Diamines: The nucleophilicity of the diamine is a key factor. Aryl diamines bearing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) tend to react faster, while those with electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) may require more forcing conditions or catalytic activation to achieve comparable yields.[14]
-
1,2-Dicarbonyls: A wide range of dicarbonyl compounds, including benzil, glyoxal, and their derivatives, are suitable. It is also possible to use α-hydroxy ketones (e.g., benzoin), which can oxidize in situ to the corresponding dicarbonyl compound, often facilitated by the reaction conditions or specific catalysts.[8][15][16]
-
Purity of Starting Materials: This cannot be overstated. The presence of impurities can introduce competing side reactions, interfere with catalysts, and significantly reduce the final yield and purity of the quinoxaline product.[11] When troubleshooting low yields, purification of the starting materials by recrystallization or chromatography is a critical first step.
Optimizing Reaction Conditions
The choice of solvent, catalyst, temperature, and reaction time are interdependent variables that must be optimized for a given set of substrates.
| Parameter | Condition | Rationale & Impact | Typical Yields (Model Reaction¹) |
| Solvent | Methanol / Ethanol | Excellent solvents that often facilitate rapid, high-yield reactions even at room temperature. Protic nature can help stabilize intermediates.[4][11] | 90-99% |
| Water / Aqueous Ethanol | A "green" and sustainable choice. Can be highly effective, especially with water-soluble catalysts or under microwave conditions.[5][12] | 85-98% | |
| Toluene / Acetonitrile | Aprotic solvents used in specific catalytic systems, particularly with heterogeneous catalysts.[7][8] | 80-95% | |
| Catalyst | None (Catalyst-Free) | The simplest and greenest approach. Highly effective for many substrates, often requiring only a suitable solvent and brief reaction time.[10] | 93-99% |
| Iodine (I₂) | A mild Lewis acid catalyst that effectively activates the carbonyl groups. Used in catalytic amounts (e.g., 5 mol%).[5] | 90-95% | |
| Heterogeneous Acids | Recyclable solid acids like alumina-supported catalysts or clays (e.g., Montmorillonite K-10) simplify work-up via filtration.[7][8] | 85-95% | |
| Energy Source | Room Temperature | Sufficient for many modern, highly efficient protocols, especially in methanol. Minimizes energy consumption and side reactions.[4] | 90-99% |
| Reflux / Conventional Heat | Traditional method, may require several hours. Necessary for less reactive substrates or when using higher-boiling point solvents.[6] | 70-90% | |
| Microwave Irradiation | Drastically reduces reaction times from hours to minutes. Enables solvent-free reactions and often improves yields.[10][17][18] | 90-98% |
¹Model Reaction: o-Phenylenediamine (1 mmol) with Benzil (1 mmol). Yields are indicative and vary with specific substrates and protocols.
Experimental Workflow and Protocols
The following protocols represent a range of modern and efficient methods for quinoxaline synthesis.
Caption: Standard experimental workflow for quinoxaline synthesis.
Protocol 1: Ultrafast, Green, Catalyst-Free Synthesis at Ambient Temperature
This protocol is adapted from highly efficient methods that demonstrate the reaction's intrinsic facility under optimal solvent conditions.[4] It is the recommended starting point for its simplicity, speed, and adherence to green chemistry principles.
Materials:
-
Aryl 1,2-diamine (e.g., o-phenylenediamine, 1.0 mmol, 108 mg)
-
1,2-Dicarbonyl compound (e.g., Benzil, 1.0 mmol, 210 mg)
-
Methanol (MeOH), reagent grade (approx. 5 mL)
-
Round-bottom flask or vial with a magnetic stir bar
-
TLC plate (silica gel), appropriate eluent (e.g., 9:1 Petroleum Ether:Ethyl Acetate)
Procedure:
-
Reagent Preparation: To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl 1,2-diamine (1.0 mmol).
-
Dissolution: Add methanol (5 mL) and stir at room temperature until the diamine is fully dissolved.
-
Reaction Initiation: Add the 1,2-dicarbonyl compound (1.0 mmol) to the stirred solution in one portion.
-
Reaction: Stir the mixture vigorously at ambient temperature for 1-5 minutes. The reaction is often accompanied by a color change and/or the formation of a precipitate.
-
Monitoring: Check for the completion of the reaction by TLC, spotting the reaction mixture against the starting materials. The product should be a single, less polar spot.
-
Work-up: Upon completion, add cold water (10-15 mL) to the reaction mixture to precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water and then a small amount of cold methanol to remove any residual impurities.
-
Drying & Purification: Dry the product under vacuum. The crude product is often of high purity. For analytical-grade material, recrystallize from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This method is ideal for rapid synthesis and library generation, leveraging microwave energy to drive the reaction to completion in minutes without the need for a solvent.[10][19]
Materials:
-
Aryl 1,2-diamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
10 mL microwave reactor vial with a snap cap and septum
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: Place the aryl 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) into a clean, dry microwave reactor vial.
-
Mixing: Briefly vortex the vial to ensure the solids are well-mixed.
-
Reaction Setup: Seal the vial and place it in the cavity of the microwave reactor.
-
Irradiation: Heat the mixture at 100–130°C for 2–6 minutes. The optimal time and temperature should be determined by monitoring a test reaction by TLC.
-
Cooling & Isolation: After the irradiation is complete, allow the vial to cool to room temperature. The product will typically solidify in the vial.
-
Purification: The crude solid product can be used directly or purified by recrystallization from ethanol or another suitable solvent.
Product Characterization and Validation
Confirming the identity and purity of the synthesized quinoxaline is a critical final step.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
TLC: A single spot on a TLC plate suggests a pure compound.
-
NMR Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.5-8.5 ppm) will show characteristic signals for the protons on both the benzene and former pyrazine rings. The integration and splitting patterns are key for structural confirmation.[20][21]
-
¹³C NMR: The number of signals and their chemical shifts (aromatic carbons typically appear between 125-155 ppm) confirm the carbon framework of the molecule.[22]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and dehydration.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure starting materials.[11]2. Low reactivity of substrates (e.g., EWGs on diamine).3. Suboptimal solvent or temperature. | 1. Purify diamine and dicarbonyl by recrystallization.2. Increase reaction time, switch to a higher-boiling solvent and apply heat, or introduce a catalyst (e.g., 5 mol% I₂ or acetic acid).3. Screen other solvents (e.g., ethanol, aqueous ethanol) or switch to a microwave protocol. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reaction has stalled or reached equilibrium. | 1. Continue stirring/heating and monitor by TLC for another 30-60 minutes.2. Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid) to promote the final dehydration step. |
| Multiple Products (TLC) | 1. Side reactions due to impurities.2. Oxidation of the 1,2-diamine.[11]3. Self-condensation of the dicarbonyl. | 1. Purify starting materials.2. Consider running the reaction under an inert atmosphere (N₂ or Ar), although this is rarely necessary for modern protocols.3. Purify the final product using column chromatography. |
References
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An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Global Journal of Science Frontier Research: B Chemistry. Available at: [Link]
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Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science. Available at: [Link]
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Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Green and selective protocol for the synthesis of quinoxalines. Pelagia Research Library. Available at: [Link]
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Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Taylor & Francis Online. Available at: [Link]
-
Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]
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Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. Available at: [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry. Available at: [Link]
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One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA, Inc.. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
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Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]
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Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. Available at: [Link]
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Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons - Loyola University Chicago. Available at: [Link]
-
Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available at: [Link]
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13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the Functionalization of Quinoxaline-6-carbonitrile
Introduction: The Strategic Value of Quinoxaline-6-carbonitrile
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine, is a cornerstone in contemporary medicinal chemistry and materials science.[1][2][3][4] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6][7] The unique electronic and structural characteristics of the quinoxaline ring system also lend themselves to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar materials.[1]
This compound emerges as a particularly valuable building block. The molecule's architecture is characterized by two key features that dictate its reactivity:
-
An Electron-Deficient Core: The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This property makes the ring susceptible to nucleophilic attack and facilitates a range of modern C-H functionalization reactions.[8][9]
-
An Activating Cyano Group: The carbonitrile (-C≡N) group at the 6-position is a potent electron-withdrawing group. This deactivates the attached benzene ring towards electrophilic substitution but further enhances the overall electron-deficient nature of the bicyclic system. Moreover, the cyano group itself is a versatile synthetic handle, capable of being transformed into a variety of other functional groups.[10]
This guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the selective functionalization of this compound, empowering researchers to unlock its full potential in the synthesis of novel chemical entities.
Strategic Approaches to Functionalization
The functionalization of this compound can be systematically approached by considering its primary reactive sites: the C-H bonds of the quinoxaline core and the cyano group at the 6-position. The diagram below illustrates the principal pathways for derivatization, which form the structural basis of this guide.
Caption: Strategic functionalization pathways for this compound.
Functionalization of the Quinoxaline Ring System
The heterocyclic core offers rich opportunities for modification. We present two primary strategies: direct C-H functionalization for maximal atom economy and a robust two-step halogenation/cross-coupling sequence for accessing a broad diversity of substituents.
Direct C-H Functionalization
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby shortening synthetic routes and improving overall efficiency.[1][11] The electron-deficient nature of the quinoxaline ring makes it an excellent substrate for these transformations.
Regioselectivity Considerations: The pyrazine ring of the quinoxaline system is more electron-deficient than the benzene moiety. Consequently, C-H functionalization reactions often favor the C2 and C3 positions.[12][13][14] The presence of the electron-withdrawing cyano group at C6 is expected to have a minor influence on the reactivity of the distant pyrazine ring but will deactivate the C5 and C7 positions on the benzene ring towards electrophilic-type C-H activation.
Protocol 1: Visible-Light-Induced C3-Arylation (Minisci-Type Reaction)
This protocol leverages photocatalysis to generate aryl radicals that selectively attack the electron-deficient quinoxaline ring, primarily at the C3 position. This method provides a simple and effective route for direct C-H arylation under mild conditions.[14]
Experimental Protocol:
-
Reactant Preparation: To an oven-dried reaction vial, add this compound (0.25 mmol, 1.0 equiv.), the desired phenylhydrazine hydrochloride (0.375 mmol, 1.5 equiv.), eosin Y (1 mol%), and potassium iodide (KI, 20 mol%).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL).
-
Reaction Setup: Seal the vial and stir the mixture vigorously. Place the vial approximately 5-10 cm from a blue LED lamp (460-470 nm).
-
Execution: Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-quinoxaline-6-carbonitrile.
| Arylhydrazine HCl Substitute | Typical Yield (%) |
| Phenylhydrazine HCl | 75-85% |
| 4-Methoxyphenylhydrazine HCl | 70-80% |
| 4-Chlorophenylhydrazine HCl | 65-75% |
| 4-(Trifluoromethyl)phenylhydrazine HCl | 60-70% |
Table 1: Representative yields for the C3-arylation of this compound.
Functionalization via Halogenation and Cross-Coupling
This classic two-step approach involves first installing a halogen atom (a versatile "handle") onto the quinoxaline core, followed by a transition-metal-catalyzed cross-coupling reaction. This strategy provides reliable and modular access to a vast array of derivatives.
Step 1: Regioselective Halogenation
The introduction of a chlorine or bromine atom is typically achieved using standard halogenating agents. For quinoxaline systems, direct halogenation can be complex. A more controlled approach is often the synthesis of a quinoxalinone intermediate, followed by conversion of the hydroxyl group to a chloride. For instance, starting from 4-cyano-1,2-phenylenediamine, condensation with glyoxylic acid would yield 6-cyanoquinoxalin-2(1H)-one, which can then be chlorinated at the C2 position with phosphoryl chloride (POCl₃).[15] This 2-chloro-6-cyanoquinoxaline is an ideal substrate for subsequent cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and a boronic acid, catalyzed by a palladium complex.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, combine 2-chloro-quinoxaline-6-carbonitrile (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.65 mmol, 1.3 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add an anhydrous solvent such as THF or 1,4-dioxane (4 mL).
-
Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-120°C for 8-12 hours.[16] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-quinoxaline-6-carbonitrile derivative.[16]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This palladium-catalyzed cross-coupling reaction is a premier method for constructing C-N bonds, reacting an aryl halide with an amine.[18][19] The choice of ligand is critical for achieving high efficiency.[20]
Experimental Protocol:
-
Reactant Preparation: To an oven-dried, argon-flushed vial, add 2-chloro-quinoxaline-6-carbonitrile (0.5 mmol, 1.0 equiv.), the desired amine (0.6 mmol, 1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 0.7 mmol, 1.4 equiv.).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos or SPhos, 6 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL).
-
Execution: Seal the vial and heat the mixture at 100-120°C for 12-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®. Concentrate the filtrate and purify the residue via column chromatography to obtain the desired 2-amino-quinoxaline-6-carbonitrile product.
Transformations of the 6-Cyano Group
The nitrile functional group is a linchpin for synthetic diversification, allowing for its conversion into several other valuable functionalities.
Protocol 4: Hydrolysis to Quinoxaline-6-carboxylic acid
The conversion of the nitrile to a carboxylic acid opens pathways for amide bond formation and other derivatizations.
Experimental Protocol (Acidic Conditions):
-
Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (2 mL).
-
Execution: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. The solution should become homogeneous.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 3-4.
-
Isolation: The product, quinoxaline-6-carboxylic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 5: Reduction to Quinoxaline-6-ylmethanamine
Reducing the nitrile to a primary amine introduces a basic center and a nucleophilic handle for further elaboration.
Experimental Protocol:
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 mmol) in anhydrous THF (10 mL).
-
Reactant Addition: Cool the suspension to 0°C. Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction to 0°C and quench sequentially by the careful, dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and finally water (0.228 mL).
-
Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration. Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude quinoxaline-6-ylmethanamine, which can be purified by chromatography or crystallization.
Summary and Outlook
This compound is a highly adaptable platform for the synthesis of complex heterocyclic molecules. This guide has detailed robust and reproducible protocols for its functionalization through two primary avenues: direct modification of the quinoxaline core via C-H activation and cross-coupling reactions, and transformation of the versatile cyano group. By leveraging these strategies, researchers in drug discovery and materials science can efficiently generate diverse libraries of novel quinoxaline derivatives for screening and development, accelerating the discovery of new lead compounds and functional materials.[5][6]
References
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Ghosh P., Das S. (2020). Recent advances and perspectives on the synthesis and C-H bond functionalization of quinoxalin-2(1H)-one. Synth. Commun. 50:2266–2312. [Link]
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Laru, S. et al. (2024). C–H Functionalization of Quinoxalines. Synlett. [Link]
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Meng, F. et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry. [Link]
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Wang, Y. et al. (2020). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology. [Link]
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Majumdar, K. C., & Mondal, S. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry. [Link]
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Mąkosza, M., & Wojciechowski, K. (2022). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]
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Mir, I. A., & Tandon, R. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry. [Link]
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Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
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Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
-
El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
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Mondal, P., & Jana, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis. [Link]
-
Nogrady, M. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
-
Pharmacophore (2020). Synthesis and biological activity of quinoxaline derivatives. Pharmacophore. [Link]
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Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]
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Mąkosza, M., & Wojciechowski, K. (2022). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]
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Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]
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Khumbar, P. M., et al. (2019). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. [Link]
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Zhang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]
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Asif, M. (2014). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review. Pharmacophore. [Link]
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Laurent, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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de Souza, A. C. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Medicinal Chemistry Communications. [Link]
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Reddy, T. J., et al. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Chemistry Tutorials. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Quinoxaline-6-carbonitrile: A Strategic Intermediate for the Development of Potent Kinase Inhibitors
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] Its rigid, planar geometry and the presence of nitrogen atoms make it an ideal framework for interacting with the active sites of protein kinases.[3] These enzymes are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, quinoxaline derivatives have been extensively explored as kinase inhibitors, with several compounds entering clinical trials and receiving FDA approval.[6][7]
Quinoxaline-6-carbonitrile, in particular, serves as a highly versatile intermediate. The nitrile group offers a strategic handle for a variety of chemical transformations, allowing for the systematic elaboration of the quinoxaline core to achieve desired potency and selectivity against specific kinase targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its application in the development of a representative kinase inhibitor targeting Glycogen Synthase Kinase 3β (GSK-3β).
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is most efficiently achieved through the classical condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This approach is robust, high-yielding, and amenable to scale-up.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
3,4-Diaminobenzonitrile
-
Glyoxal (40% solution in water)
-
Ethanol
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing cold deionized water.
-
A precipitate of this compound will form. Continue stirring in the cold water for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the quinoxaline ring system. The chemical shifts and coupling constants will be consistent with the structure.[10][11] |
| ¹³C NMR | The spectrum will display the expected number of carbon signals, including those for the nitrile group and the aromatic carbons of the quinoxaline core.[12][13][14] |
| FT-IR | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration should be observed around 2230-2210 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₅N₃, MW: 155.16 g/mol ). |
| Melting Point | The melting point should be sharp and consistent with reported values. |
Safety Precautions:
-
Handle 3,4-diaminobenzonitrile with care as it can be harmful if swallowed or inhaled and may cause skin and eye irritation.[15]
-
Glyoxal is a strong sensitizer and can cause skin and eye irritation.[2][3][16][17][18] It is also harmful by inhalation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Application in Kinase Inhibitor Synthesis - Targeting GSK-3β
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][19] Dysregulation of GSK-3β is implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer.[10][20] The Wnt/β-catenin signaling pathway is a key regulatory cascade where GSK-3β acts as a central player.[20][21][22][23][24]
The Wnt/β-catenin Signaling Pathway and GSK-3β
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[19] This keeps the levels of cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK-3β.[20] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[22] In many cancers, this pathway is aberrantly activated, making GSK-3β an attractive therapeutic target.
Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.
Synthetic Strategy for a Quinoxaline-Based GSK-3β Inhibitor
The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled with a suitable amine-containing fragment to generate a potent GSK-3β inhibitor, a strategy that has proven successful for this class of compounds.[8]
Caption: Proposed synthesis of a GSK-3β inhibitor from this compound.
Representative Protocol: Synthesis of a Quinoxaline-6-carboxamide Derivative
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Hydrolysis of this compound
-
Suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield quinoxaline-6-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of quinoxaline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add an amide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine-containing fragment (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the final quinoxaline-based GSK-3β inhibitor.
Biological Evaluation and Data Presentation
The synthesized compounds should be evaluated for their inhibitory activity against GSK-3β using in vitro kinase assays. The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Table of Representative Biological Data for Quinoxaline-Based GSK-3β Inhibitors
| Compound ID | Structure (Representative) | GSK-3β IC₅₀ (µM) |
| GSK-3β-Q1 | 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | 0.18[8] |
| GSK-3β-Q2 | 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline | ~0.005 (GSK3α)[25] |
Note: The structures and data are based on published potent quinoxaline-based GSK-3β inhibitors and serve as a reference for expected activity.[8][25]
Conclusion
This compound is a valuable and strategically important intermediate for the synthesis of novel kinase inhibitors. Its straightforward preparation and the versatility of the nitrile group provide a robust platform for the development of diverse libraries of compounds for screening against various kinase targets. The successful application of the quinoxaline scaffold in developing potent GSK-3β inhibitors underscores its significance in modern drug discovery. The protocols and conceptual frameworks presented herein offer a comprehensive guide for researchers to leverage this compound in their quest for novel and effective kinase-targeted therapeutics.
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MacDonald, B. T., Tamai, K., & He, X. (2009). Wnt/β-catenin signaling: components, mechanisms, and diseases. Developmental cell, 17(1), 9-26. Available from: [Link]
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Komiya, Y., & Habas, R. (2008). Wnt/β-catenin signaling regulates transforming growth factor-β receptor II expression and signaling in epithelial cells. Journal of Biological Chemistry, 283(49), 34037-34045. Available from: [Link]
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Nusse, R., & Clevers, H. (2017). Wnt/β-catenin signaling, disease, and emerging therapeutic modalities. Cell, 169(6), 985-999. Available from: [Link]
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GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. Available from: [Link]
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Grimes, C. A., & Jope, R. S. (2001). The multifaceted roles of glycogen synthase kinase 3β in cellular signaling. Progress in neurobiology, 65(4), 391-426. Available from: [Link]
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Swellmeen, L., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. ResearchGate. Available from: [Link]
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Oumata, N., et al. (2019). From simple quinoxalines to potent oxazolo[5,4-f]quinoxaline inhibitors of glycogen-synthase kinase 3 (GSK3). Organic & Biomolecular Chemistry, 17(46), 9957-9971. Available from: [Link]
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Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & biology, 10(12), 1255-1266. Available from: [Link]
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Swellmeen, L., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research. Available from: [Link]
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Mondal, S., & Pal, A. K. (2015). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Advances, 5(103), 84931-84939. Available from: [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. Available from: [Link]
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Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]
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Karami, B., & Khodabakhshi, S. (2012). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. ResearchGate. Available from: [Link]
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Kim, H. J., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. Available from: [Link]
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Singh, V., & Kumar, S. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals. Available from: [Link]
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Ruiz, D. G., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 589249. Available from: [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. Available from: [Link]
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Shchekotikhin, A. E., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 844-855. Available from: [Link]
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Singh, V., & Kumar, S. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available from: [Link]
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Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. PubMed. Available from: [Link]
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El-Sayed, M. A. A., & Al-Ghorbani, M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-25. Available from: [Link]
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Karami, B., & Khodabakhshi, S. (2012). Cyclocondensation of 3,4-diaminobenzophenone with glyoxal: Synthesis, X-ray structure, density functional theory calculation and molecular docking studies. ResearchGate. Available from: [Link]
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El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]
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Gkinis, G., et al. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(11), 3350. Available from: [Link]
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Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available from: [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Quinoxaline-6-carbonitrile
Introduction: The Significance of Quinoxaline-6-carbonitrile
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4] this compound (C₉H₅N₃) is a key intermediate and building block in the synthesis of more complex pharmaceutical agents.[5] The presence of the carbonitrile group provides a versatile handle for further chemical modifications, while the quinoxaline core imparts the foundational pharmacophoric features.
Given its role in the synthesis of potential therapeutics, the unambiguous structural confirmation and purity assessment of this compound are paramount.[5] Incomplete characterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in downstream applications. This guide provides a comprehensive, multi-technique workflow designed to deliver a self-validating and authoritative characterization of this compound, integrating spectroscopic and chromatographic methods to ensure identity, purity, and structural integrity.
Physicochemical Properties
A foundational step in any analytical protocol is understanding the basic physical properties of the analyte. These data inform sample handling, solvent selection, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃ | [6] |
| Molecular Weight | 155.16 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 176-178 °C | |
| Boiling Point | 329.7 ± 22.0 °C at 760 mmHg | |
| CAS Number | 23088-24-6 |
Integrated Analytical Workflow
A robust characterization relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The following workflow illustrates a logical progression from initial sample assessment to full structural confirmation and purity determination.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Principle and Rationale
NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a molecule like this compound, NMR confirms the correct substitution pattern on the quinoxaline ring and verifies the presence and position of the carbonitrile group.[7][8] Two-dimensional (2D) NMR experiments such as COSY and HSQC can be employed to definitively assign proton and carbon signals, especially in complex regions of the spectrum.[9]
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Interpretation and Expected Results
The aromatic region of the ¹H NMR spectrum is expected to be complex due to second-order coupling effects. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the nitrile group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: These are predicted values based on substituent effects on quinoxaline systems. Actual values may vary slightly.[7][10][11]
| Position | Atom | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
| H-2, H-3 | ¹H | ~9.1 - 9.3 | s, s | - |
| H-5 | ¹H | ~8.4 - 8.6 | d | J ≈ 1-2 |
| H-7 | ¹H | ~8.2 - 8.4 | dd | J ≈ 8-9, 1-2 |
| H-8 | ¹H | ~8.0 - 8.2 | d | J ≈ 8-9 |
| C-2, C-3 | ¹³C | ~145 - 148 | - | - |
| C-5 | ¹³C | ~130 - 133 | - | - |
| C-6 (ipso-CN) | ¹³C | ~110 - 115 | - | - |
| C-7 | ¹³C | ~135 - 138 | - | - |
| C-8 | ¹³C | ~130 - 132 | - | - |
| C-4a, C-8a | ¹³C | ~140 - 143 | - | - |
| C≡N | ¹³C | ~117 - 119 | - | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Principle and Rationale
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR is crucial for confirming the presence of the nitrile (C≡N) group, which has a sharp and characteristic absorption in a relatively clean region of the spectrum. It also verifies the aromatic nature of the quinoxaline core.[12][13]
Experimental Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method due to its simplicity.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Data Interpretation and Expected Results
The spectrum should display characteristic peaks corresponding to the key functional groups.
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| ~2230 - 2220 | C≡N stretch (nitrile) | Strong, Sharp | Key diagnostic peak for the nitrile group conjugated to an aromatic ring. [14][15] |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Confirms the presence of the aromatic system. |
| 1620 - 1580 | Aromatic C=C stretch | Medium | Characteristic of the quinoxaline ring system. |
| 1550 - 1450 | Aromatic C=N stretch | Medium | From the pyrazine part of the quinoxaline ring. |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | Pattern can give clues about the substitution pattern. |
High-Performance Liquid Chromatography (HPLC): Purity Determination
Principle and Rationale
HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds.[16] A reversed-phase HPLC (RP-HPLC) method separates the target compound from impurities based on differences in hydrophobicity. By using a UV detector, the area percentage of the main peak relative to all other peaks provides a quantitative measure of purity.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Data Interpretation and Expected Results
A pure sample (>95%, as is common for commercial samples) will show a single major peak in the chromatogram. The retention time is characteristic of the compound under the specified conditions. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Mass Spectrometry (MS): Molecular Weight Verification
Principle and Rationale
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves as a crucial confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[19][20]
Experimental Protocol
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Sample Introduction: Infuse the sample solution (prepared for HPLC) directly or use the eluent from the HPLC peak.
-
Ionization Mode: Positive ESI mode is typically effective for nitrogen-containing heterocycles.[21]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50 - 500.
Data Interpretation and Expected Results
-
Expected Molecular Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₉H₅N₃ + H]⁺: 156.0556
-
Trustworthiness: The experimentally observed m/z should match the calculated value. For HRMS, this match should be within 5 ppm, providing strong evidence for the molecular formula.[22] Fragmentation patterns, though potentially complex for N-heterocycles, can provide additional structural information.[23][24][25]
UV-Vis Spectroscopy: Probing the Chromophore
Principle and Rationale
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The conjugated π-system of the quinoxaline ring acts as a chromophore, giving rise to characteristic absorption bands (π–π* and n–π* transitions).[26][27] This technique provides a characteristic fingerprint of the electronic structure.[12][28]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~10-5 M) of the compound in a UV-transparent solvent (e.g., Chloroform, Methanol, or DMSO).[29][30]
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200 - 500 nm.
-
Blank: Use the same solvent as used for the sample.
-
Data Interpretation and Expected Results
Quinoxaline derivatives typically show multiple absorption bands.[26][29] Expect strong absorptions (π–π* transitions) in the 250-350 nm range. Weaker n–π* transitions may be observed at longer wavelengths. The exact λ_max values and molar absorptivity (ε) are characteristic of the compound in a given solvent.
Elemental Analysis: Fundamental Compositional Proof
Principle and Rationale
Elemental analysis by combustion is a fundamental technique that provides the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic compound.[31][32][33] This data is used to confirm the empirical and molecular formula, serving as a final, classical check of purity and identity.
Experimental Protocol
-
Sample Preparation: The sample must be meticulously dried to remove any residual solvent or water, as these will significantly affect the results.
-
Instrumentation: A dedicated CHN Elemental Analyzer.
-
Analysis: A small, precisely weighed amount of the sample (~2 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Interpretation and Expected Results
The experimental percentages should closely match the theoretical values calculated from the molecular formula C₉H₅N₃.
Table 3: Theoretical vs. Acceptable Experimental Values
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 69.67 | 69.27 - 70.07 |
| Hydrogen (H) | 3.25 | 2.85 - 3.65 |
| Nitrogen (N) | 27.08 | 26.68 - 27.48 |
Trustworthiness: A result within ±0.4% of the theoretical value is widely considered strong evidence of sample purity by major chemistry journals and regulatory bodies.[22][34]
Conclusion: A Validated Identity
The comprehensive characterization of this compound is achieved through the strategic integration of multiple analytical techniques. NMR provides the definitive structural framework, while MS confirms the molecular weight. FT-IR validates the presence of key functional groups, and HPLC quantifies purity. Finally, UV-Vis spectroscopy and elemental analysis provide confirmatory electronic and compositional data, respectively. By following these protocols, researchers can establish a complete and trustworthy analytical profile of this compound, ensuring its quality and suitability for subsequent use in research and drug development.
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Li, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Retrieved from [Link]
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Huillet, F. D. (1956). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. Retrieved from [Link]
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Patnaik, P. (n.d.). Elemental Analysis of Organic Compounds. McGraw-Hill Education. Retrieved from [Link]
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Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(8), 245. Retrieved from [Link]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO. Retrieved from [Link]
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Saha, I., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]
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Organ, M. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 762-768. Retrieved from [Link]
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Organ, M. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 762-768. Retrieved from [Link]
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Ishikura, M., et al. (2013). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 18(12), 14838-14861. Retrieved from [Link]
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Sessler, J. L., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(6), 1999. Retrieved from [Link]
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Halasz, I., et al. (n.d.). T1-T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. ChemRxiv. Retrieved from [Link]
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Török, B., et al. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. ACS Symposium Series. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]
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LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from [Link]
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El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4983. Retrieved from [Link]
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IJRAR.org. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. Retrieved from [Link]
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Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3). Retrieved from [Link]
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Infortech Open. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1209. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 108-132. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
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Frontiers. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]
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NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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International Journal of Research Trends and Innovation. (n.d.). Synthesis, pharmacological application of quinoxaline and its derivative. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A novel synthesis of quinoxaline-6-carabaldehyde and its evaluation as potential antimicrobial agent. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Crude Quinoxaline-6-carbonitrile via Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of crude Quinoxaline-6-carbonitrile by recrystallization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note moves beyond a simple list of steps, offering a deep dive into the causal relationships behind experimental choices, ensuring a robust and reproducible purification process. The protocol is designed to be a self-validating system, incorporating in-process checks and troubleshooting guidance. All recommendations are grounded in established principles of physical organic chemistry and supported by authoritative references.
Introduction: The Rationale for Recrystallization
This compound is a heterocyclic aromatic nitrile of significant interest in medicinal chemistry and materials science.[1] Synthetic routes to this scaffold, typically involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, often yield a crude product contaminated with unreacted starting materials, side-products, and colored impurities.[2][3][4] Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[5]
The fundamental principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the cold solvent (and thus remain in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration). This process, when executed with precision, facilitates the growth of highly ordered crystals of the pure compound, excluding impurities from the crystal lattice.
Understanding the Analyte: this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Appearance | Solid | [6] |
| Melting Point | 176-178 °C | [6] |
| Boiling Point | 329.7 ± 22.0 °C at 760 mmHg | [6] |
The relatively high melting point of this compound suggests a stable crystal lattice, making it a good candidate for purification by recrystallization. The presence of the polar nitrile group and the nitrogen-containing heterocyclic ring will influence its solubility in various organic solvents.
Potential Impurities in Crude this compound
The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3][4] For this compound, this would likely involve the reaction of 3,4-diaminobenzonitrile with glyoxal.
Common Impurities May Include:
-
Unreacted 3,4-diaminobenzonitrile: A more polar starting material.
-
Polymeric by-products: Formed from the self-condensation of glyoxal or reaction with multiple diamine molecules.
-
Oxidized side-products: Quinoxaline derivatives are susceptible to oxidation, which can lead to colored impurities.
-
Positional isomers: If the starting diamine is not pure, other isomers of the quinoxaline-carbonitrile could be present.
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol provides a detailed methodology for the purification of crude this compound.
Materials and Equipment
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile)
-
Activated Carbon (decolorizing charcoal)
-
Celatom® or Filter Aid (optional)
-
Ice
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with a stirrer
-
Condenser (for reflux)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
Balance
Step 1: Solvent Selection - The Cornerstone of Purity
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures and low solubility at room temperature. This differential solubility is the driving force for crystallization.
-
Impurities should be either very soluble or insoluble in the chosen solvent at all temperatures.
-
The solvent should not react with this compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Protocol for Solvent Screening (Small-Scale):
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, acetonitrile) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable candidate for the large-scale recrystallization.
Likely Suitable Solvents: Based on the polarity of the molecule and literature precedents for similar quinoxaline derivatives, ethanol or a mixed solvent system such as ethanol/water or toluene/hexane are promising candidates.[7][8]
Step 2: Dissolution of the Crude Product
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half-full).
-
Add a stir bar and the chosen recrystallization solvent. Start with an amount of solvent that is insufficient to dissolve the solid completely at room temperature.
-
Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
If the solution is colored, this indicates the presence of impurities. Proceed to the decolorization step. If the solution is clear, proceed to Step 4.
Step 3: Decolorization with Activated Carbon (Optional)
-
Remove the flask from the heat source and allow the solution to cool slightly below its boiling point. Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
Step 4: Hot Filtration to Remove Insoluble Impurities
-
This step is necessary if there are insoluble impurities or if activated carbon was used.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This process should be done as rapidly as possible to prevent premature crystallization in the funnel.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 6: Isolation and Washing of the Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the crystalline mixture to create a slurry. Pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Use a minimal amount of solvent to avoid redissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.
Step 7: Drying the Purified Product
-
Carefully remove the filter paper with the crystals from the Buchner funnel and place it on a watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.
Step 8: Purity Assessment
-
Determine the melting point of the dried, recrystallized this compound. A pure compound will have a sharp melting point that is close to the literature value (176-178 °C).[6] A broad melting range indicates the presence of impurities.
-
Calculate the percent recovery.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound. | |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated or cools too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated. Perform the hot filtration as quickly as possible. | |
| Washing with too much or warm solvent. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| Product is still impure | The chosen solvent does not effectively separate the impurity. | Re-evaluate the solvent selection. A different solvent or a mixed solvent system may be required. |
| The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly and without disturbance. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of crude this compound by recrystallization. By understanding the principles behind each step and anticipating potential challenges, researchers can effectively and efficiently obtain a high-purity product. The key to a successful recrystallization lies in the meticulous selection of an appropriate solvent and the careful execution of each stage of the process.
References
-
"Recrystallization and Crystallization." University of California, Irvine, Department of Chemistry. [Link]
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-
"Methods of Preparation of Quinoxalines." Encyclopedia.pub. [Link]
- "Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organoc
- "QUINOXALINE SYNTHESIS BY DOMINO REACTIONS." Jiangxi Normal University.
- "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry.
-
"Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." National Institutes of Health. [Link]
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"Recent advances in the transition-metal-free synthesis of quinoxalines." National Institutes of Health. [Link]
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"2-oxo-1,2,3,4-tetrahydrothis compound." AMERICAN ELEMENTS. [Link]
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"(PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives." ResearchGate. [Link]
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"Solvent-Free Heterocyclic Synthesis." ACS Publications. [Link]
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The Strategic Application of Quinoxaline-6-Carbonitrile in Advanced Materials Science
Introduction: The Emergence of Quinoxaline-6-Carbonitrile as a Powerhouse in Materials Science
Quinoxaline derivatives have carved a significant niche in the landscape of materials science, valued for their inherent electron-deficient nature, rigid planar structure, and versatile functionalization capabilities.[1] Among these, this compound and its related cyano-functionalized congeners stand out as particularly potent building blocks for a new generation of high-performance organic electronic materials. The strategic incorporation of the carbonitrile (cyano) group profoundly influences the electronic and photophysical properties of the quinoxaline core, making it a highly sought-after component in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and chemosensors.[2][3]
This comprehensive guide delves into the practical applications of this compound and its derivatives in materials science. We will explore the underlying scientific principles that make these compounds so effective and provide detailed, field-proven protocols for their synthesis and integration into functional devices. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these versatile molecules.
The Pivotal Role of the Cyano Group: A Gateway to Enhanced Performance
The introduction of one or more cyano groups onto the quinoxaline scaffold is not a trivial modification; it is a deliberate design strategy to fine-tune the material's optoelectronic characteristics. The strong electron-withdrawing nature of the cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the quinoxaline unit.[2] This has several profound consequences:
-
Enhanced Electron Affinity: A lower LUMO level facilitates the injection and transport of electrons, a critical requirement for n-type semiconductors used in various electronic devices.[2]
-
Tunable Bandgap: The cyano group's influence on the LUMO, with a lesser effect on the Highest Occupied Molecular Orbital (HOMO), allows for precise control over the material's energy bandgap. This tunability is paramount for optimizing light absorption in solar cells and achieving desired emission colors in OLEDs.[2][4]
-
Improved Intermolecular Interactions: The linear and polar nature of the cyano group can promote favorable π-π stacking and other non-covalent interactions between molecules in the solid state. This enhanced molecular packing is crucial for efficient charge transport.[5]
-
Increased Dipole Moment: The presence of cyano groups can induce a significant molecular dipole moment, which can aid in exciton dissociation by reducing the Coulombic attraction between electron-hole pairs.[5]
These synergistic effects underscore why cyano-substituted quinoxalines have become a focal point of research in organic electronics.
Application in Organic Solar Cells (OSCs): Engineering High-Efficiency Photovoltaics
Quinoxaline-carbonitrile derivatives have emerged as key components in the active layer of bulk heterojunction (BHJ) organic solar cells, primarily as electron acceptors or as a constituent of the donor polymer. Their tunable energy levels allow for optimal alignment with donor materials, facilitating efficient charge separation at the donor-acceptor interface.
Protocol 1: Synthesis of a Donor-Acceptor (D-A) Copolymer for OSCs
This protocol outlines the synthesis of a representative quinoxaline-based D-A copolymer, PBDT-CNQx, via a Stille coupling reaction. This polymer incorporates a benzodithiophene (BDT) donor unit and a cyano-substituted quinoxaline acceptor unit.
Materials:
-
Distannylated benzodithiophene (BDT) monomer
-
Dibrominated cyano-quinoxaline monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the distannylated BDT monomer (1.0 mmol), dibrominated cyano-quinoxaline monomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a flame-dried Schlenk flask.
-
Solvent Addition: Add 20 mL of anhydrous chlorobenzene to the flask.
-
Polymerization: Stir the mixture at 110 °C for 48 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of methanol.
-
Collect the precipitated polymer by filtration.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in chloroform and re-precipitate it in methanol.
-
Collect the final polymer and dry it under vacuum.
-
Causality Behind Experimental Choices:
-
Stille Coupling: This cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aromatic rings, making it ideal for synthesizing conjugated polymers.[6]
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/P(o-tol)₃ system is a robust catalyst for Stille polymerizations, offering good yields and control over molecular weight.
-
Anhydrous and Inert Conditions: The polymerization is sensitive to oxygen and water, which can deactivate the catalyst and lead to side reactions. Therefore, a nitrogen atmosphere and anhydrous solvents are crucial.
-
Soxhlet Extraction: This purification method effectively removes impurities based on their solubility, ensuring a high-purity polymer essential for optimal device performance.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of an inverted-type organic solar cell using a quinoxaline-based polymer as the donor and a non-fullerene acceptor (e.g., Y6).
Device Architecture: ITO / ZnO / Polymer:Y6 / MoO₃ / Ag
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc oxide (ZnO) precursor solution (e.g., diethylzinc in THF)
-
Quinoxaline-based donor polymer (e.g., from Protocol 1)
-
Y6 non-fullerene acceptor
-
1-Chloronaphthalene (CN) as a processing additive
-
Molybdenum(VI) oxide (MoO₃)
-
Silver (Ag)
-
Chloroform
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO precursor solution onto the ITO substrate at 3500 rpm for 30 seconds.
-
Anneal the ZnO-coated substrates at 150 °C for 20 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and Y6 acceptor (e.g., 1:1.2 weight ratio) in chloroform with 0.5% v/v of 1-chloronaphthalene.
-
Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the active layer at 100 °C for 10 minutes.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Thermally evaporate a 10 nm thick layer of MoO₃ onto the active layer.
-
Thermally evaporate a 100 nm thick layer of Ag as the top electrode through a shadow mask.
-
Causality Behind Experimental Choices:
-
Inverted Architecture: This device structure often provides better stability compared to conventional architectures.
-
ZnO ETL: Zinc oxide is a widely used electron transport material due to its high electron mobility and suitable work function.
-
Processing Additive: 1-Chloronaphthalene helps to optimize the morphology of the active layer blend, promoting the formation of interpenetrating networks of the donor and acceptor for efficient charge separation and transport.[7]
-
MoO₃ HTL: Molybdenum oxide serves as an efficient hole transport layer, facilitating the extraction of holes from the donor material to the anode.
Performance Data of Quinoxaline-Carbonitrile Based OSCs
The strategic use of cyano-substituted quinoxaline materials has led to significant improvements in the power conversion efficiency (PCE) of organic solar cells.
| Polymer/Small Molecule Acceptor | Donor/Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB-CNQx | PTB-CNQx:PC₇₁BM | 0.88 | 15.6 | 63.0 | 8.66 | [4] |
| PTBF-CNQx | PTBF-CNQx:Y6 | 0.85 | 24.9 | 66.0 | 14.0 | [2] |
| BQx-CN | PM6:BQx-CN | 0.86 | 27.8 | 78.5 | 18.8 | [3] |
| PBQ6 | PBQ6:Y6 | 0.85 | 25.8 | 77.9 | 17.62 | [8] |
Application in Organic Light-Emitting Diodes (OLEDs): Illuminating the Future of Displays
In the realm of OLEDs, quinoxaline-carbonitrile derivatives are highly valued as electron-transporting materials, host materials for phosphorescent emitters, and as core components of thermally activated delayed fluorescence (TADF) emitters.[9][10] Their high electron mobility and tunable triplet energies make them ideal candidates for these applications.
Protocol 3: Synthesis of a Quinoxaline-Dicarbonitrile Based TADF Emitter
This protocol describes the synthesis of a TADF emitter incorporating a quinoxaline-6,7-dicarbonitrile acceptor and a carbazole donor.
Materials:
-
2,3-Dibromoquinoxaline-6,7-dicarbonitrile
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine 2,3-dibromoquinoxaline-6,7-dicarbonitrile (1.0 mmol), carbazole (2.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and NaOtBu (3.0 mmol) in a Schlenk flask.
-
Solvent Addition: Add 20 mL of anhydrous toluene.
-
Buchwald-Hartwig Amination: Stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction to room temperature and add dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, essential for linking the donor and acceptor moieties.
-
XPhos Ligand: XPhos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig amination reactions involving heteroaromatic compounds.
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the carbazole and facilitate the catalytic cycle.
Protocol 4: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a quinoxaline-based TADF emitter.[11][12]
Device Architecture: ITO / PEDOT:PSS / Emitter-doped Host / TPBi / LiF / Al
Materials:
-
Patterned ITO coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Quinoxaline-based TADF emitter (from Protocol 3)
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2.
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in air.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (CBP) and the TADF emitter (e.g., 10 wt% doping) in chlorobenzene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
-
Electron Transport and Injection Layers and Cathode Deposition:
-
Thermally evaporate a 40 nm thick layer of TPBi as the electron transport and hole-blocking layer.
-
Thermally evaporate a 1 nm thick layer of LiF as the electron injection layer.
-
Thermally evaporate a 100 nm thick layer of Al as the cathode.
-
Causality Behind Experimental Choices:
-
PEDOT:PSS HIL: This conductive polymer smooths the ITO surface and facilitates the injection of holes into the emissive layer.
-
Host-Guest System: Doping the TADF emitter into a host material prevents aggregation-caused quenching of the emission and allows for efficient energy transfer.
-
TPBi ETL/HBL: TPBi has a high LUMO level, which facilitates electron transport from the cathode, and a low HOMO level, which blocks holes from reaching the cathode, thereby confining recombination to the emissive layer.[6]
-
LiF/Al Cathode: This bilayer cathode provides efficient electron injection into the organic layers.
Performance Metrics of Quinoxaline-Carbonitrile Based OLEDs
The use of quinoxaline-dicarbonitrile acceptors has led to the development of highly efficient TADF emitters for OLEDs, with some devices achieving external quantum efficiencies (EQEs) exceeding 20%.[4][5]
| Emitter | Host | Max EQE (%) | Emission Color | CIE (x, y) | Reference |
| 6,7-DCQx-based | - | >20 | Yellow | - | [4] |
| 5,8-DCQx-based | - | >20 | Red | - | [4][5] |
| tBuTPA-Qx4CN | - | 16.3 | Deep-Red/NIR | - | [9] |
| DMAC-TTPZ | - | 15.3 | - | - | [10] |
Application in Chemical Sensors: Detecting Analytes with High Sensitivity
The electron-deficient nature of the quinoxaline ring, further enhanced by carbonitrile substitution, makes these compounds excellent candidates for chemosensors. They can interact with electron-rich analytes, leading to a detectable change in their optical (colorimetric or fluorescent) or electrochemical properties.[3][8]
Protocol 5: Synthesis of a this compound Based Fluorescent Sensor for Metal Ions
This protocol describes the synthesis of a Schiff base sensor derived from quinoxaline-6-carboxaldehyde (which can be synthesized from this compound) for the detection of metal ions.
Materials:
-
Quinoxaline-6-carboxaldehyde
-
2-Aminophenol
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve quinoxaline-6-carboxaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Condensation Reaction: Reflux the mixture for 4 hours.
-
Isolation of the Product:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Sensing Mechanism: The resulting Schiff base can act as a chemosensor for metal ions. The nitrogen and oxygen atoms in the Schiff base can coordinate with metal ions, leading to a perturbation of the electronic structure of the molecule and a corresponding change in its fluorescence properties. This change can be used for the selective detection of specific metal ions.
Visualization of Key Concepts
Molecular Structure and Energy Level Tuning
Caption: Effect of cyano group on quinoxaline energy levels.
Workflow for Organic Solar Cell Fabrication
Caption: Inverted OSC fabrication workflow.
Conclusion and Future Outlook
This compound and its cyano-substituted derivatives have proven to be exceptionally versatile and high-performing materials in the field of organic electronics. The ability to precisely tune their electronic properties through the strategic incorporation of the cyano group has led to significant advancements in the efficiency of organic solar cells and OLEDs. The protocols and data presented in this guide provide a solid foundation for researchers to explore and innovate with these promising materials.
Future research will likely focus on the development of novel donor and acceptor materials based on more complex cyano-quinoxaline cores to further enhance device performance and stability. Additionally, the exploration of these materials in other areas, such as organic field-effect transistors (OFETs) and photocatalysis, holds considerable promise. As our understanding of the structure-property relationships in these systems deepens, we can expect to see even more impressive applications of quinoxaline-carbonitrile derivatives in the materials science of tomorrow.
References
-
Isomeric Quinoxalinedicarbonitrile as Color-Managing Acceptors of Thermally Activated Delayed Fluorescent Emitters. ACS Applied Materials & Interfaces, 2019.
-
Isomeric Quinoxalinedicarbonitrile as Color-Managing Acceptors of Thermally Activated Delayed Fluorescent Emitters. Sci-Hub.
-
High performance cyano-substituted quinoxaline-based polymers for both fullerene and nonfullerene polymer solar cells. Journal of Materials Chemistry A, 2019.
-
Tailoring Cyano Substitutions on Quinoxaline-based Small-Molecule Acceptors Enabling Enhanced Molecular Packing for High-Performance Organic Solar Cells. ResearchGate, 2022.
-
Highly efficient deep-red to near-infrared thermally activated delayed fluorescence organic light-emitting diodes using a 2,3-bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile acceptor. Journal of Materials Chemistry C, 2022.
-
A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells. Advanced Materials, 2021.
-
Roll-to-Roll Compatible Quinoxaline-Based Polymers toward High Performance Polymer Solar Cells. Advanced Functional Materials, 2020.
-
Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 2019.
-
Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range. Chemistry – A European Journal, 2019.
-
Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C, 2020.
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 2024.
-
Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. RSC Advances, 2019.
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Pharmaceutical Negative Results, 2022.
-
Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. Dyes and Pigments, 2023.
-
Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014.
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, 2023.
-
Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. St Andrews Research Repository.
-
(PDF) Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. ResearchGate.
-
Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives (6)... ResearchGate.
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- 10. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Quinoxaline-6-carbonitrile in Modern Drug Discovery
An Application Note and Protocol for the Scalable Synthesis of Quinoxaline-6-carbonitrile
Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of therapeutics targeting a range of diseases, including cancer, bacterial and viral infections, and neurological disorders.[1][3][4] this compound (CAS No: 23088-24-6) is a particularly valuable intermediate, providing a versatile scaffold for further chemical modification and the synthesis of novel drug candidates. As research progresses from benchtop discovery to preclinical and clinical development, the need for robust, reliable, and scalable synthetic routes becomes paramount.
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, specifically designed for seamless scale-up from gram to multi-hundred-gram quantities. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical scale-up challenges, and establishes a self-validating process to ensure reproducibility and high purity, meeting the stringent demands of drug development professionals.
Chemical Principles and Synthesis Strategy
The classical and most reliable method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound, a strategy based on the venerable Hinsberg and Körner methods.[5][6] This approach is selected for its high efficiency, operational simplicity, and avoidance of expensive or highly toxic reagents and metal catalysts, making it ideal for large-scale production.[7]
The chosen route for this compound involves the acid-catalyzed condensation of 3,4-diaminobenzonitrile with glyoxal . The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes spontaneous or mild oxidation (often by air) to yield the stable aromatic quinoxaline ring system.
Reaction Mechanism: Condensation and Aromatization
The mechanism involves the initial nucleophilic attack of one amino group of the diamine onto a carbonyl carbon of glyoxal, followed by intramolecular cyclization and dehydration to form the dihydropyrazine ring. Subsequent oxidation leads to the final aromatic product.
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 3,4-Diaminobenzonitrile | >98% | Commercial | Key starting material. Purity is critical. |
| Glyoxal Solution | 40% in H₂O | Commercial | Used in slight excess. |
| Ethanol (EtOH) | Reagent Grade | Commercial | Reaction and crystallization solvent. |
| Acetic Acid (AcOH) | Glacial | Commercial | Catalyst. |
| Activated Carbon | Decolorizing | Commercial | For purification during recrystallization. |
| Celite® | Filtering Aid | Commercial | For filtration of activated carbon. |
Equipment:
-
Small-Scale (10 g): 1 L round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, Buchner funnel, and vacuum flask.
-
Scale-Up (200 g): 20 L jacketed glass reactor with overhead mechanical stirring, temperature probe, reflux condenser, and a suitable filtration apparatus (e.g., Nutsche filter-dryer).
Experimental Protocols
Part A: Small-Scale Synthesis (10 g Validation Batch)
This protocol establishes the baseline parameters and validates the reaction on a manageable scale.
-
Reactor Setup: Charge a 1 L round-bottom flask with 3,4-diaminobenzonitrile (10.0 g, 75.1 mmol) and ethanol (250 mL). Begin stirring to form a slurry.
-
Acidification: Add glacial acetic acid (1.0 mL) to the slurry to catalyze the reaction.
-
Reagent Addition: To the stirring mixture, add glyoxal (40% solution in water, 11.5 g, 79.6 mmol, 1.06 equiv) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Cooling and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL) to remove salts and residual glyoxal.
-
Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.
-
Expected Yield (Crude): 10.5-11.2 g (90-96%).
-
Part B: Scale-Up Protocol (200 g Pilot Batch)
This protocol details the necessary adjustments for a safe and efficient larger-scale synthesis.
-
Reactor Charging: Charge the 20 L jacketed reactor with 3,4-diaminobenzonitrile (200.0 g, 1.50 mol) and ethanol (5.0 L). Start the overhead stirrer at a moderate speed (e.g., 150 RPM) to ensure good suspension.
-
Catalyst Addition: Add glacial acetic acid (20.0 mL) to the reactor.
-
Controlled Reagent Addition: Set the reactor jacket temperature to 20°C. Add the glyoxal solution (40% in water, 230.0 g, 1.58 mol, 1.06 equiv) via an addition funnel over 30-45 minutes. Causality: Slow addition is critical at this scale to control the initial exotherm from the condensation reaction.
-
Reaction and Monitoring: After the addition is complete, slowly heat the reactor contents to reflux (approx. 80-85°C) and maintain for 3-4 hours. Take samples periodically for HPLC analysis to confirm the disappearance of the limiting reagent (3,4-diaminobenzonitrile).
-
Controlled Cooling and Crystallization: Once the reaction is complete, cool the reactor contents to 10°C over 2-3 hours. Causality: A controlled cooling ramp promotes the formation of larger, more easily filterable crystals and improves purity by minimizing the inclusion of impurities. Hold at 10°C for at least 2 hours to maximize precipitation.
-
Product Isolation: Filter the slurry using a Nutsche filter. Wash the product cake sequentially with cold (0-5°C) ethanol (2 x 600 mL) and deionized water (2 x 1 L).
-
Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.
-
Expected Yield (Crude): 212-224 g (91-96%).
-
Purification Protocol: Recrystallization
For drug development applications, a high-purity final product is essential. Recrystallization is the preferred method for purification at scale.
-
Transfer the crude this compound to a clean reactor and add ethanol (approx. 25-30 mL per gram of crude product).
-
Heat the mixture to reflux with stirring until all solids dissolve.
-
Add a small amount of activated carbon (approx. 1-2% w/w of the product) and reflux for an additional 15 minutes to remove colored impurities.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon. Causality: This hot filtration step is crucial and must be performed quickly to prevent premature crystallization of the product on the filter.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5°C for 2 hours to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70°C.
-
Expected Recovery: 85-90%.
-
Expected Purity: >99.5% (by HPLC).
-
Process Optimization and Scale-Up Considerations
| Parameter | Small-Scale (10 g) | Scale-Up (200 g) | Rationale for Change |
| Heat Transfer | Heating Mantle | Jacketed Reactor | A jacketed reactor provides superior surface area-to-volume ratio for precise and uniform temperature control, which is critical for managing exotherms and executing controlled cooling ramps. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Mechanical stirring is essential for maintaining a homogeneous suspension in larger volumes, preventing localized overheating, and ensuring efficient mixing. |
| Reagent Addition | Manual Pour | Controlled Drip (Addition Funnel) | Prevents dangerous temperature spikes (exotherm) at the beginning of the reaction. Ensures a safe and controlled process. |
| Cooling/Crystallization | Ice Bath (Rapid) | Programmed Ramp (Slow) | Slow, controlled cooling is vital for achieving high purity and a desirable crystal morphology, which improves filtration and drying characteristics. |
| Monitoring | TLC | HPLC | HPLC provides quantitative data on reaction completion and purity, which is necessary for process control and quality assurance in a development setting. |
Safety Precautions
All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[8]
-
Chemical Hazards:
-
Glyoxal: Corrosive and can cause skin and eye irritation. Handle with care.
-
Acetic Acid: Corrosive. Avoid inhalation of vapors.
-
Ethanol: Flammable liquid. Ensure no ignition sources are present during heating and handling.[8]
-
-
Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water. In case of fire involving ethanol, use a CO₂ or dry chemical extinguisher.[8]
Overall Scale-Up Workflow
The following diagram illustrates the logical flow of the entire scaled-up manufacturing process.
Caption: Scalable workflow for this compound synthesis.
Conclusion
This application note details a robust and scalable protocol for the synthesis of high-purity this compound. By employing a classic condensation reaction and focusing on key scale-up parameters such as temperature control, agitation, and purification by crystallization, this process provides a reliable and economically viable route for producing this key pharmaceutical intermediate. The provided methodologies are designed to be self-validating, ensuring that researchers and drug development professionals can confidently transition from lab-scale synthesis to pilot-plant production.
References
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Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4957. Available from: [Link]
-
ResearchGate. (n.d.). Chemistry of 2,3-Dichloroquinoxalines. Retrieved from [Link]
-
Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mediterranean Journal of Chemistry, 10(1), 1-18. Available from: [Link]
-
Al-Mathkouri, M. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Frontiers in Chemistry, 12, 1403217. Available from: [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Neri, J. (2018). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Union College. Available from: [Link]
-
Ruiz-Reyes, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 829581. Available from: [Link]
-
Ismail, M. M. F., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 848-870. Available from: [Link]
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]
-
Zarei, M., & Jarrahpour, A. (2011). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 8(S1), S483-S488. Available from: [Link]
-
Gutmann, B., et al. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. Organic & Biomolecular Chemistry, 9(4), 1251-1258. Available from: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-10. Available from: [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
Filo. (n.d.). Nucleophilic aromatic substitution reaction scope and limitations. Retrieved from [Link]
-
Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available from: [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available from: [Link]
-
Sharma, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(36), 22356-22383. Available from: [Link]
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-
ResearchGate. (n.d.). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]
- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6431. Available from: [Link]
-
Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Al-Omar, M. A. (2018). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry, 11(8), 1254-1260. Available from: [Link]
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Suzuki coupling reactions involving Quinoxaline-6-carbonitrile derivatives
An Application Guide to Suzuki-Miyaura Coupling for the Synthesis of Quinoxaline-6-carbonitrile Derivatives
Introduction: The Strategic Importance of Quinoxaline Scaffolds
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] These nitrogen-containing heterocyclic compounds are featured in a range of approved therapeutics, including antiviral and anticancer drugs.[1] The functionalization of the quinoxaline ring is therefore a critical task in drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).
Among the most powerful and versatile methods for forging carbon-carbon bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands preeminent.[2][3][4] Its operational simplicity, tolerance of a wide array of functional groups, and the relatively low toxicity of its organoboron reagents have cemented its status as one of the most frequently utilized transformations in pharmaceutical synthesis.[5][6][7]
This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to this compound derivatives. We will delve into the mechanistic nuances, critical parameters for reaction optimization, and present a robust, field-proven protocol for researchers engaged in the synthesis of these valuable compounds.
Mechanistic Insights: Navigating the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is paramount for troubleshooting and optimizing reactions, particularly when dealing with potentially challenging substrates like nitrogen-containing heterocycles.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-Cl) of the halo-quinoxaline-6-carbonitrile. This step forms a Pd(II) complex.[2][8]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer.[2][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8][9]
Challenges with Nitrogen Heterocycles
While powerful, the Suzuki coupling of nitrogen-containing heterocycles like quinoxalines presents specific challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, acting as a ligand and potentially poisoning or deactivating the catalyst.[12][13] This can lead to sluggish reactions or complete failure. The selection of appropriate ligands is therefore not just beneficial, but critical for success.
Key Parameters for Reaction Optimization
The success of a Suzuki coupling involving this compound hinges on the careful selection of several key parameters.
-
Catalyst and Ligand Selection : The choice of palladium source and, more importantly, the ancillary ligand is crucial. For heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[14] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective.[15][16] These ligands promote the oxidative addition step and stabilize the palladium center, preventing deactivation by the quinoxaline nitrogen atoms.[15] Pre-catalysts, which generate the active Pd(0) species in situ, are often preferred for their stability and efficiency.[14]
-
Base Selection : The base plays a critical role in activating the boronic acid for transmetalation.[2][11] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) : A versatile and widely used base, often effective in polar solvent mixtures.[8]
-
Potassium Phosphate (K₃PO₄) : A stronger base that is particularly effective for coupling challenging substrates, including nitrogen heterocycles.[13][17]
-
Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option, often used when other bases fail.
-
-
Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).
-
Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used, often with the addition of water to dissolve the inorganic base.[2][3]
-
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can also be effective, particularly at elevated temperatures.[18] The choice of solvent can significantly impact reaction rate and yield, and screening may be necessary for optimal results.[19]
-
-
Boron Reagent : While boronic acids are most common, they can be prone to side reactions like protodeboronation (cleavage of the C-B bond).[15][20] For particularly sensitive substrates, more stable boronate esters, such as pinacol esters, can be used to mitigate this issue.[6][20]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-quinoxaline-6-carbonitrile with a generic arylboronic acid.
Materials:
-
6-Halo-quinoxaline-6-carbonitrile (e.g., 6-Bromo- or 6-Chloro-) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 6-halo-quinoxaline-6-carbonitrile (1.0 equiv), arylboronic acid (1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Establish Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add the degassed solvent (e.g., 1,4-dioxane) and degassed water to the reaction vessel. A typical solvent ratio is 4:1 or 5:1 dioxane:water.[13] The final concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Conditions : Place the vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 90-120 °C).[21]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halo-quinoxaline is consumed (typically 8-24 hours).[21]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[21]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[8]
-
Characterization : Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[21]
Data Presentation & Troubleshooting
The following table provides representative conditions for the Suzuki coupling of a generic 6-bromo-quinoxaline-6-carbonitrile. Yields are illustrative and will vary based on the specific coupling partners.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 70-85% |
| 3-Pyridylboronic acid | SPhos Pd G2 (3%) | K₃PO₄ (2.5) | THF/H₂O (5:1) | 95 | 24 | 60-75% |
| 4-Formylphenylboronic acid | PdCl₂(dppf) (4%) | Cs₂CO₃ (2.0) | DMF | 110 | 10 | 75-90% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active ligand/pre-catalyst (e.g., Buchwald ligands).[15] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. |
| Protodeboronation | Presence of protic sources; Unstable boronic acid. | Use rigorously anhydrous solvents. Switch to a more stable boronate ester (e.g., pinacol ester).[15][20] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst degradation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[15] |
| Dehalogenation of Starting Material | Hydrogen source in the reaction (e.g., solvent, water). | This side reaction can occur after oxidative addition; optimizing the transmetalation rate with a better ligand/base combination can minimize it.[3] |
References
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- A Comparative Guide to Suzuki and Stille Coupling for Quinoxaline Functionalization. Benchchem.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
- Suzuki reaction. Wikipedia.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 134(30), 12871-12879.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Facile Synthesis of 2,3-Disubstituted Quinoxalines by Suzuki?Miyaura Coupling. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of quinoxaline derivatives by C-C coupling reactions using... ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
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Application Note: A Comprehensive Guide to the Synthesis of Quinoxaline-6-carboxamide via Hydrolysis of Quinoxaline-6-carbonitrile
For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Introduction and Strategic Importance
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including antibacterial, anticancer, and antiviral properties.[1][2][3][4][5][6][7] The functionalization of this core structure is a key strategy in drug discovery. The carboxamide group, in particular, is a bioisostere for carboxylic acids and is renowned for its ability to form crucial hydrogen bonds with biological targets, enhancing binding affinity and modulating pharmacokinetic properties.
This application note provides a detailed, experience-driven guide for the selective synthesis of Quinoxaline-6-carboxamide from its corresponding nitrile precursor, Quinoxaline-6-carbonitrile. The conversion of a nitrile to a primary amide is a fundamental transformation, yet achieving high selectivity and yield without over-hydrolysis to the carboxylic acid requires careful control of reaction conditions. We will delve into the mechanistic underpinnings of this reaction and present robust, validated protocols tailored for this specific substrate, ensuring reproducibility and high purity of the final product—a valuable building block for novel therapeutic agents.[8]
Mechanistic Rationale: Controlling the Hydrolysis Pathway
The conversion of a nitrile to an amide involves the hydration of the carbon-nitrogen triple bond. This reaction can be catalyzed by either acid or base, but the choice of catalyst is critical for isolating the amide intermediate.[9]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9][10][11] While the amide is formed as an intermediate, the acidic conditions also readily catalyze the subsequent hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[12][13] This second step is often thermodynamically favorable, making it challenging to stop the reaction selectively at the amide stage.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[11][12][14] This pathway forms an amide intermediate. Crucially, the subsequent hydrolysis of the amide to a carboxylate salt under basic conditions typically requires harsher conditions (e.g., higher temperatures or prolonged reaction times) than the initial nitrile hydration.[11][12] By employing milder basic conditions, it is possible to selectively synthesize and isolate the amide as the primary product.[11][12]
For the synthesis of Quinoxaline-6-carboxamide, a base-catalyzed approach is therefore recommended for superior selectivity and yield.
Reaction Pathway Visualization
Caption: Overall reaction for the synthesis of Quinoxaline-6-carboxamide.
Validated Experimental Protocols
Two primary methods are presented. Protocol A, utilizing alkaline hydrogen peroxide, is a mild and highly selective method for converting nitriles to amides.[15] Protocol B is a more traditional approach using aqueous sodium hydroxide, which also effectively yields the desired amide under controlled conditions.[15]
Protocol A: Mild Hydrolysis using Alkaline Hydrogen Peroxide
Principle: This method utilizes the hydroperoxide anion (HOO⁻), generated in situ from the reaction of hydrogen peroxide with a base, as the active nucleophile. It is a particularly mild and efficient reagent for hydrating nitriles to amides with minimal formation of the carboxylic acid byproduct.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Ethanol (EtOH) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Hydrogen Peroxide (H₂O₂) | 30% w/w aq. soln. | Merck |
| Deionized Water (DI H₂O) | Type II | In-house |
| Round-bottom flask (50 mL) | - | Pyrex |
| Magnetic stirrer and stir bar | - | IKA |
| Reflux condenser | - | Kimble |
| Thermometer | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | Whatman |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Millipore |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.45 mmol) in ethanol (20 mL).
-
Base Addition: To the stirred solution, add 2 mL of 6M aqueous sodium hydroxide (12.0 mmol).
-
Peroxide Addition: Cool the flask in an ice bath to approximately 5-10 °C. Slowly add 30% hydrogen peroxide (2.5 mL, ~24.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 20 °C. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane/Methanol eluent). The starting material should be consumed, and a new, more polar spot corresponding to the amide product should appear.
-
Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 2M HCl to pH ~7. This will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the solid in a vacuum oven at 50 °C. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Protocol B: Controlled Hydrolysis with Aqueous Sodium Hydroxide
Principle: This classic method relies on the direct nucleophilic attack of hydroxide ions. By using a moderate temperature and carefully monitoring the reaction time, the hydrolysis can be effectively stopped at the amide stage.[15]
Procedure:
-
Reaction Setup: Combine this compound (1.0 g, 6.45 mmol) and 20 mL of a 1:1 ethanol/water mixture in a 50 mL round-bottom flask with a stir bar and reflux condenser.
-
Base Addition: Add sodium hydroxide pellets (0.52 g, 12.9 mmol) to the mixture.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction closely by TLC every 30 minutes. Over-refluxing can lead to the formation of the carboxylic acid. The reaction is typically complete within 1-3 hours.
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) until the filtrate is neutral (check with pH paper).
-
Drying: Dry the collected solid under vacuum to yield Quinoxaline-6-carboxamide.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and analysis of the target compound.
Data Summary and Product Characterization
| Parameter | Protocol A (H₂O₂ Method) | Protocol B (NaOH Method) |
| Scale | 6.45 mmol | 6.45 mmol |
| Temperature | 5 °C to Room Temp. | 80-90 °C (Reflux) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Workup | Acidification/Precipitation | Cooling/Precipitation |
| Expected Yield | 85-95% | 75-85% |
| Purity | Generally high | May require recrystallization |
Expected Characterization Data for Quinoxaline-6-carboxamide:
-
Appearance: Off-white to pale yellow solid.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching of the primary amide (~3400-3200 cm⁻¹), C=O stretching (~1670 cm⁻¹), and aromatic C-H and C=C/C=N stretches.[1]
-
¹H NMR (DMSO-d₆): Expect signals for the quinoxaline ring protons and two distinct, broad singlets for the -CONH₂ protons.[1]
-
Mass Spec (ESI-MS): The calculated m/z for [M+H]⁺ is approximately 174.06.[1]
Critical Safety Considerations
Handling nitriles (cyanides) and strong bases/oxidizers requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations involving this compound, concentrated bases, and hydrogen peroxide must be performed in a properly functioning chemical fume hood.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile or neoprene are recommended).[16][18][19] Consider double-gloving when handling the nitrile solid.[18]
-
Handling Cyanides: this compound is an organic cyanide. Avoid inhalation of dust and skin contact.[17][18] Never mix cyanides or nitrile-containing reaction mixtures with strong acids outside of a fume hood, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[17][20]
-
Handling Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns. Handle with care and avoid contact with flammable materials.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste.[17] Quench reaction residues by treating them with an alkaline solution (e.g., 10% bleach solution with NaOH to maintain pH > 10) in a fume hood before disposal.[17]
References
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Various Authors. (2025, May 10). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? Quora. Retrieved from [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]
-
Srinivas, K., et al. (2017, April 20). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
-
University of California, Irvine. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Yin, C., et al. (2023, July 1). Easy and efficient direct conversion of aryl nitrile into aryl amide. ResearchGate. Retrieved from [Link]
-
Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025, October 29). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. PubMed. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]
-
ReCIPP. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
-
Der Pharma Chemica. (n.d.). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Retrieved from [Link]
-
ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]
-
Srinivas, K., et al. (2017, April 20). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives.... Retrieved from [Link]
-
RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020, September 15). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]
-
National Institutes of Health. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]
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Application Notes and Protocols: Quinoxaline-6-carbonitrile in Fluorescent Probe Development
Introduction: The Quinoxaline Scaffold as a Privileged Fluorophore
Quinoxaline, a heterocyclic aromatic compound, has emerged as a significant scaffold in the design of fluorescent probes and chemosensors.[1][2] Its inherent electron-deficient nature makes it an excellent electron acceptor, a crucial component in the development of fluorophores based on intramolecular charge transfer (ICT).[3] This property allows for the design of "push-pull" systems where an electron-donating moiety is coupled with the electron-accepting quinoxaline core, resulting in fluorescent molecules whose photophysical properties are highly sensitive to their local environment.[4][5] This sensitivity is the cornerstone of their application in detecting a wide array of analytes, including metal ions, pH changes, and biologically relevant molecules.[4][6][7] The versatility of the quinoxaline ring system allows for facile chemical modifications, enabling the fine-tuning of its photophysical and chemical properties to suit specific applications.[8][9]
This document provides a detailed guide on the application of a specific derivative, quinoxaline-6-carbonitrile , in the development of fluorescent probes. We will delve into the strategic advantages of the 6-carbonitrile substituent, principles of probe design, and provide detailed protocols for synthesis and application.
The Strategic Advantage of the 6-Carbonitrile Substituent
The introduction of a carbonitrile (-CN) group at the 6-position of the quinoxaline ring is a strategic design choice that significantly enhances its utility as a fluorophore core. The carbonitrile group is a potent electron-withdrawing group, and its placement on the benzo ring of the quinoxaline system amplifies the inherent electron-accepting character of the entire scaffold. This augmentation of the "pull" in a push-pull system has several key consequences for fluorescent probe development:
-
Enhanced Intramolecular Charge Transfer (ICT): A stronger electron acceptor leads to a more pronounced ICT upon photoexcitation. This often results in a larger Stokes shift, which is advantageous in fluorescence imaging as it minimizes self-quenching and reduces spectral overlap between excitation and emission.
-
Red-Shifted Emission: The enhanced ICT character typically leads to a bathochromic (red) shift in both the absorption and emission spectra. Probes that absorb and emit at longer wavelengths are highly desirable for biological applications as they minimize photodamage to cells and reduce interference from cellular autofluorescence.[10]
-
Increased Sensitivity: A more polarized excited state due to a stronger ICT can lead to greater sensitivity to changes in the local environment, such as solvent polarity, pH, or the binding of an analyte. This can translate to a more significant and easily detectable change in the fluorescence signal (e.g., a larger "turn-on" or "turn-off" response).
-
Versatile Chemical Handle: The carbonitrile group itself can serve as a reactive handle for further chemical modifications, offering additional avenues for probe diversification and the attachment of targeting moieties.
Design Principles for Fluorescent Probes Utilizing this compound
The development of a fluorescent probe based on the this compound scaffold generally follows a modular design involving three key components: the fluorophore (the this compound core), a recognition moiety (the analyte-binding site), and a linker . The sensing mechanism is typically based on the modulation of the ICT process upon analyte binding.
A common strategy is to design a probe that is initially in a "quenched" or low-fluorescence state. Upon binding to the target analyte, a conformational or electronic change occurs that "switches on" the fluorescence. This can be achieved through several mechanisms, including:
-
Photoinduced Electron Transfer (PeT) Quenching: In the absence of the analyte, an electron-rich recognition moiety can quench the fluorescence of the this compound fluorophore through PeT. Analyte binding to the recognition moiety alters its electronic properties, inhibiting PeT and restoring fluorescence.
-
Modulation of the Donor-Acceptor Interaction: The recognition moiety can be designed to directly participate in the push-pull system. Analyte binding can alter the electron-donating or -withdrawing strength of the recognition moiety, leading to a change in the ICT and a corresponding shift in the emission wavelength or intensity.
Below is a conceptual workflow for designing a this compound-based fluorescent probe.
Caption: A generalized workflow for the design and development of a fluorescent probe.
Illustrative Protocol: Synthesis of a this compound-Based Probe for Zinc Ions
This section provides a representative, step-by-step protocol for the synthesis of a hypothetical fluorescent probe, QCN-DPA , for the detection of Zn²⁺ ions. This probe is designed based on a PeT mechanism where the dipicolylamine (DPA) recognition moiety quenches the fluorescence of the this compound fluorophore. Binding of Zn²⁺ to the DPA unit inhibits PeT, leading to a "turn-on" fluorescent response.
Reaction Scheme:
Caption: Synthetic scheme for the illustrative probe QCN-DPA.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dipicolylamine (DPA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Synthesis of 6-(Bromomethyl)quinoxaline
-
To a solution of this compound (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an EtOAc/Hexanes gradient to afford 6-(bromomethyl)quinoxaline as a solid.
Step 2: Synthesis of QCN-DPA
-
To a solution of 6-(bromomethyl)quinoxaline (1.0 eq) in anhydrous CH₃CN, add dipicolylamine (1.2 eq) and anhydrous K₂CO₃ (3.0 eq).
-
Reflux the reaction mixture under a nitrogen atmosphere for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient to yield the final probe, QCN-DPA.
Protocol for Fluorescent Detection of Zn²⁺ using QCN-DPA
This protocol outlines the procedure for characterizing the fluorescent response of QCN-DPA to Zn²⁺ ions.
Instrumentation:
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
-
pH meter
Preparation of Solutions:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of QCN-DPA in DMSO.
-
Buffer Solution: Prepare a 10 mM HEPES buffer solution in deionized water, adjusted to pH 7.4.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.
Experimental Procedure:
-
Determination of Photophysical Properties:
-
Dilute the QCN-DPA stock solution in the HEPES buffer to a final concentration of 10 µM.
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the emission spectrum using a fluorescence spectrophotometer, exciting at the absorption maximum.
-
-
Fluorescence Titration with Zn²⁺:
-
To a series of cuvettes containing 10 µM QCN-DPA in HEPES buffer, add increasing concentrations of ZnCl₂ (from 0 to 5 equivalents).
-
Incubate the solutions for 5 minutes at room temperature.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration.
-
-
Selectivity Study:
-
To separate solutions of 10 µM QCN-DPA in HEPES buffer, add 5 equivalents of various metal ion solutions.
-
As a control, add 5 equivalents of Zn²⁺ to a separate solution.
-
Record the fluorescence emission spectrum for each solution and compare the fluorescence response.
-
Data Presentation: Expected Photophysical Properties
The following table summarizes the expected photophysical properties of the hypothetical QCN-DPA probe.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| QCN-DPA | 420 | 510 | 90 | ~0.05 |
| QCN-DPA + Zn²⁺ | 425 | 512 | 87 | ~0.60 |
Troubleshooting and Advanced Considerations
-
Solubility Issues: Quinoxaline derivatives can sometimes have limited aqueous solubility. The use of a co-solvent like DMSO or ethanol may be necessary. Ensure the final concentration of the organic solvent is low and consistent across all experiments to avoid artifacts.
-
pH Sensitivity: The recognition moiety (e.g., DPA) can be pH-sensitive. It is crucial to perform experiments in a well-buffered solution at a physiologically relevant pH.
-
Interference from Other Metal Ions: While DPA is known for its high affinity for Zn²⁺, it can also bind to other transition metal ions like Cu²⁺ and Ni²⁺, which often cause fluorescence quenching. A thorough selectivity study is essential to validate the probe's specificity.
-
In Vitro and In Vivo Applications: For cellular imaging, the probe's cytotoxicity should be evaluated. Further modifications to the probe structure may be required to improve cell permeability and target specific organelles.
Conclusion
This compound represents a powerful and versatile scaffold for the development of advanced fluorescent probes. The strong electron-withdrawing nature of the 6-carbonitrile group enhances the key photophysical properties required for sensitive and selective analyte detection. The modular design principles and synthetic accessibility of quinoxaline derivatives allow for the rational design of probes for a wide range of applications in chemical biology, environmental monitoring, and drug discovery. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the full potential of this promising class of fluorophores.
References
-
Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. Organic & Biomolecular Chemistry, 2022, 20(28), 5558-5565. [Link]
-
Photophysical properties of quinoxaline derivatives and fi lm morphology. ResearchGate. [Link]
-
Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. ResearchGate. [Link]
-
A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Arabian Journal of Chemistry, 2022, 15(1), 103529. [Link]
-
Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. Journal of Materials Chemistry B, 2022, 10(30), 5735-5753. [Link]
-
Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. Semantic Scholar. [Link]
-
The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Tetrahedron Letters, 2009, 50(17), 1975-1979. [Link]
-
The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. [Link]
-
Synthesis, Optical and Electronic Studies of a “Clickable” Quinoxaline-Based pH Sensor. ResearchGate. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 2020, 25(16), 3734. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. ResearchGate. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. ResearchGate. [Link]
-
Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. Sensors, 2007, 7(10), 2083-2099. [Link]
-
Investigation of a quinoxaline-based pH sensor. Morressier. [Link]
-
Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties. Journal of Materials Chemistry C, 2018, 6(45), 12228-12235. [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 2016, 17(8), 1234. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 2023, 20(10), 1146-1166. [Link]
-
Indolizino[5,6-b]-quinoxaline Derivatives: Intramolecular Charge Transfer Characters and NIR Fluorescence. Chemistry Letters, 2016, 45(11), 1283-1285. [Link]
Sources
- 1. A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe<sup>3+</sup> and fluorescent sensing of Cu<sup>2+</sup> and its application - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline-6-carbonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Quinoxaline-6-carbonitrile. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that influence yield and purity. This guide is structured to anticipate and address common challenges encountered in the laboratory, moving from general principles to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed sections where appropriate.
Q1: What are the most common synthetic routes to this compound?
A1: The two primary and most established routes for synthesizing this compound are:
-
Condensation followed by Sandmeyer Reaction: This classic approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline precursor, which is then converted to the nitrile.[1][2][3]
-
Palladium-Catalyzed Cyanation: A more modern and often higher-yielding method that involves the direct cyanation of a halo-substituted quinoxaline (e.g., 6-bromoquinoxaline) using a palladium catalyst and a cyanide source.[4][5][6]
Q2: I'm getting a low yield in my quinoxaline synthesis. What are the first things I should check?
A2: Low yields in quinoxaline synthesis can often be attributed to a few key factors. Start by evaluating the purity of your starting materials, especially the o-phenylenediamine, as impurities can significantly interfere with the reaction.[1] Also, ensure that your reaction conditions, such as temperature and reaction time, are optimized. Inadequate heating or premature termination of the reaction are common culprits. Finally, consider the efficiency of your workup and purification procedures, as product loss can occur at these stages.
Q3: Are there any "green" or more environmentally friendly methods for quinoxaline synthesis?
A3: Yes, there is a growing interest in developing greener synthetic routes for quinoxalines.[1] Some approaches include using water as a solvent, employing recyclable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[1][2][7] These methods often offer the dual benefits of being more sustainable and sometimes even providing higher yields.
Q4: How critical is the choice of catalyst in palladium-catalyzed cyanation?
A4: The choice of catalyst is absolutely critical for a successful palladium-catalyzed cyanation. The ligand on the palladium catalyst plays a crucial role in the catalytic cycle, influencing both the rate of reaction and the tolerance to various functional groups.[5][6] Different generations of catalysts and ligands have been developed to improve yields and expand the substrate scope, particularly for less reactive aryl chlorides.
Section 2: Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis of this compound and offers systematic approaches to resolving them.
Scenario 1: Low Yield in the Condensation of o-phenylenediamine and a 1,2-dicarbonyl compound
Problem: The initial condensation reaction to form the quinoxaline ring is sluggish and results in a low yield of the desired product.
Potential Causes & Solutions:
-
Purity of Reactants:
-
Insight: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities that inhibit the reaction.
-
Actionable Advice: Purify the o-phenylenediamine derivative by recrystallization or column chromatography before use. Store it under an inert atmosphere (nitrogen or argon) to prevent degradation.
-
-
Reaction Conditions:
-
Insight: The condensation reaction is often acid-catalyzed.[8][9] The choice of acid and solvent can significantly impact the reaction rate and yield.
-
Actionable Advice:
-
Catalyst: If using a catalyst, ensure it is fresh and added in the correct stoichiometric amount. Common catalysts include acetic acid, camphorsulfonic acid, or various Lewis acids.[8]
-
Solvent: While ethanol or acetic acid are commonly used, exploring other solvents like toluene might be beneficial, especially for less soluble starting materials.[10]
-
Temperature: Ensure the reaction is heated to the optimal temperature as specified in the literature protocol. In some cases, a higher temperature might be required to drive the reaction to completion.
-
-
-
Work-up Procedure:
-
Insight: The quinoxaline product might have some solubility in the aqueous phase during work-up, leading to product loss.
-
Actionable Advice: When performing an aqueous work-up, ensure to back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to maximize product recovery.
-
Experimental Protocol: Optimized Condensation for Quinoxaline Synthesis
-
To a solution of the appropriate o-phenylenediamine (1 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of camphorsulfonic acid (0.1 mmol).[8]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: General Quinoxaline Synthesis Workflow
Caption: Workflow for quinoxaline synthesis.
Scenario 2: Inefficient Sandmeyer Reaction for Cyanation
Problem: The conversion of the amino group on the quinoxaline ring to a nitrile via the Sandmeyer reaction is incomplete, leading to a mixture of starting material and product.
Potential Causes & Solutions:
-
Diazotization Step:
-
Insight: The formation of the diazonium salt is a critical step and is highly temperature-dependent.[11][12] If the temperature is too high, the diazonium salt can decompose prematurely.
-
Actionable Advice: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process using an ice-salt bath. Add the sodium nitrite solution slowly to control the exotherm.
-
-
Copper(I) Cyanide Quality:
-
Reaction Quenching:
-
Insight: The reaction mixture after the addition of the diazonium salt to the CuCN solution needs to be carefully neutralized to isolate the product.
-
Actionable Advice: Slowly and carefully neutralize the reaction mixture with a base like sodium carbonate until the pH is neutral. Be cautious as frothing can occur.
-
DOT Diagram: Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction.
Scenario 3: Low Conversion in Palladium-Catalyzed Cyanation of 6-Bromoquinoxaline
Problem: The palladium-catalyzed cyanation of 6-bromoquinoxaline results in low conversion, with a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Insight: Palladium catalysts can be poisoned by excess cyanide ions, leading to deactivation of the catalytic cycle.[5]
-
Actionable Advice:
-
Cyanide Source: Consider using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide in the reaction mixture.[4][14][15]
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand that can stabilize the palladium center and prevent catalyst decomposition.
-
-
-
Reaction Conditions:
-
Insight: The solvent, base, and temperature are all critical parameters that need to be optimized for efficient cyanation.
-
Actionable Advice:
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used.[14] The choice of solvent can influence the solubility of the reactants and the catalyst.
-
Base: A mild base is often required. Potassium acetate or sodium carbonate can be effective.
-
Temperature: While some modern catalysts work at lower temperatures, traditional systems may require heating to 80-120 °C.
-
-
-
Inert Atmosphere:
-
Insight: The palladium(0) active catalyst is sensitive to oxygen.
-
Actionable Advice: Ensure the reaction is set up under an inert atmosphere of nitrogen or argon. Degas the solvent before use.
-
Data Table: Comparison of Cyanation Methods
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 6-Aminoquinoxaline | 6-Haloquinoxaline (Br, Cl) |
| Cyanide Source | CuCN | Zn(CN)₂, K₄[Fe(CN)₆], NaCN, KCN |
| Catalyst | Stoichiometric Cu(I) | Catalytic Pd(0) complex |
| Typical Yields | Moderate to Good | Good to Excellent |
| Functional Group Tolerance | Moderate | High |
| Toxicity Concerns | High (CuCN) | Moderate (cyanide salts, but often used in safer forms) |
| Key Advantage | Classical, well-established | Higher yields, milder conditions, broader scope |
Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromoquinoxaline
-
To an oven-dried Schlenk tube, add 6-bromoquinoxaline (1 mmol), zinc cyanide (0.6 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dimethylformamide (DMF, 5 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: References
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from
-
Scope for the cyanation of quinoxalin‐2(1H)‐ones. - ResearchGate. (n.d.). Retrieved from
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from
-
Cyanation of quinoxalin‐2(1H)‐ones. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved from
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022-01-04). Retrieved from
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.). Retrieved from
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023-04-01). Retrieved from
-
Electrochemical Oxidative C−H Cyanation of Quinoxalin‐2(1H)‐ones with TMSCN. (2021-04-16). Retrieved from
-
The suggested mechanism to explain the formation of quinoxalines 20 - ResearchGate. (n.d.). Retrieved from
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.). Retrieved from
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Retrieved from
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Retrieved from
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (n.d.). Retrieved from
-
Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.). Retrieved from
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (2024-11-07). Retrieved from
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (n.d.). Retrieved from
-
Optimization of the reaction conditions for the photochemical C–H cyanation protocol - ResearchGate. (n.d.). Retrieved from
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Retrieved from
-
Palladium-catalyzed cyanation of aryl halides with CuSCN. - Semantic Scholar. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03). Retrieved from
-
Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from
-
US7595417B2 - Cyanation of aromatic halides - Google Patents. (n.d.). Retrieved from
-
Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst - IJRAR.org. (n.d.). Retrieved from
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013-05-03). Retrieved from
-
Cyanation - Wikipedia. (n.d.). Retrieved from
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024-11-07). Retrieved from
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (2025-08-09). Retrieved from
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved from
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. ijrar.org [ijrar.org]
- 9. acgpubs.org [acgpubs.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 15. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Quinoxaline Condensation Reactions
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in quinoxaline condensation reactions. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.
Core Troubleshooting Guide: A Question-and-Answer Approach
The synthesis of quinoxalines, typically through the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry.[1] However, its success can be sensitive to a variety of factors.[2][3] This section addresses the most common problems leading to low yields.
Q1: My reaction is incomplete, with significant starting material remaining. What are the primary causes?
An incomplete reaction is one of the most frequent sources of low yield. The root cause often lies in reaction kinetics or equilibrium.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The classic condensation often requires heat to proceed efficiently.[1][4] If you are running the reaction at room temperature, it may be too slow.
-
Troubleshooting Protocol: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material spots are still prominent after several hours, consider incrementally increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times from hours to minutes.[5][6]
-
-
Inadequate Catalysis: While the condensation can proceed without a catalyst, it often demands harsh conditions like high temperatures and long reaction times, which can harm the yield.[4][7][8] A catalyst's role is to activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine.[4][8]
-
Troubleshooting Protocol: If you are not using a catalyst, consider adding one. A wide range of catalysts, from Brønsted acids (e.g., TFA, HClO₄·SiO₂) to Lewis acids and heterogeneous catalysts (e.g., nano-MnFe₂O₄, TiO₂-Pr-SO₃H), have been shown to be effective.[1][9][10] Start with a small-scale screening of different catalysts to identify the most effective one for your specific substrates.[3]
-
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.
Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl compound?
The purity of your starting materials is paramount.[2][11] Impurities can introduce competing side reactions, interfere with catalysts, and complicate purification, all contributing to a lower isolated yield.[3]
Potential Causes & Solutions:
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and the formation of undesired side products.[2]
-
Troubleshooting Protocol: Use freshly purified o-phenylenediamine. If the material is old or discolored, consider recrystallization or purification by column chromatography before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.
-
-
Impurities in the Dicarbonyl Compound: Self-condensation or rearrangement of the dicarbonyl compound can occur, especially under acidic or basic conditions, reducing the amount available for the desired reaction.[2]
-
Troubleshooting Protocol: Ensure the purity of the 1,2-dicarbonyl compound using techniques like NMR or melting point analysis. Purification via recrystallization may be necessary.
-
Q3: I'm observing multiple side products. How can I improve selectivity?
The formation of byproducts is a clear indication that reaction conditions are not optimized for selectivity.
Potential Causes & Solutions:
-
Suboptimal Temperature: High temperatures can provide the activation energy for undesired reaction pathways.[4][8]
-
Troubleshooting Protocol: Try running the reaction at a lower temperature. Many modern protocols have been developed to work efficiently even at room temperature, especially with an effective catalyst.[10]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions. For instance, an excess of the diamine could lead to other condensation products.
-
Troubleshooting Protocol: Ensure an accurate 1:1 molar ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound for optimal results.[5]
-
-
Reactive Solvent: The solvent itself might not be inert and could be participating in the reaction.[5]
Q4: My product is difficult to purify. What strategies can I use?
Purification challenges can lead to significant loss of the final product, directly impacting the isolated yield.[7][13]
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the desired quinoxaline has a similar polarity to remaining starting materials or byproducts, separation by column chromatography can be difficult.
-
Troubleshooting Protocol:
-
Recrystallization: This is an excellent method for removing small amounts of impurities and can yield highly pure crystalline products.[7] Experiment with different solvents or solvent systems (a pair of miscible solvents where the compound is soluble in one and less so in the other) to find the ideal conditions.[7]
-
Acid-Base Extraction: Quinoxalines are basic due to the nitrogen atoms in the pyrazine ring. You can often purify them by dissolving the crude mixture in an organic solvent, washing with an aqueous acid solution (like dilute HCl) to extract the basic product into the aqueous layer, and then neutralizing the aqueous layer to precipitate the pure product.[13]
-
-
-
Product Instability: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[5]
-
Troubleshooting Protocol: If you suspect decomposition on silica, consider using a different stationary phase like alumina or opt for non-chromatographic purification methods like recrystallization or extraction.
-
Understanding the "Why": Mechanism & Workflow
A deep understanding of the reaction mechanism and a logical troubleshooting workflow are essential for effective problem-solving.
The Quinoxaline Condensation Mechanism
The generally accepted mechanism for the acid-catalyzed synthesis involves the initial activation of a carbonyl group by the catalyst, followed by nucleophilic attack from the diamine, and subsequent cyclization and dehydration to form the aromatic quinoxaline ring.[4][8]
Caption: Acid-catalyzed quinoxaline formation mechanism.
A Logic-Based Troubleshooting Workflow
When faced with low yield, a systematic approach is more effective than random changes. The following workflow provides a structured path to identify and solve the problem.
Caption: A systematic workflow for troubleshooting low yields.
Data-Driven Decisions: Optimizing Reaction Parameters
Optimizing parameters like solvent and catalyst choice should be a data-driven process. The tables below summarize common choices and their effects.
Table 1: Solvent Selection Guide for Quinoxaline Synthesis
The choice of solvent can dramatically affect reaction rates and yields by influencing reactant solubility and stabilizing intermediates.[3][9]
| Solvent | Type | Boiling Point (°C) | Typical Conditions | Notes |
| Ethanol | Protic | 78 | Reflux or Room Temp | Good general solvent, environmentally friendly ("green").[10] |
| Water | Protic | 100 | Room Temp or Heated | Excellent "green" solvent, can simplify workup via filtration.[9] |
| Toluene | Aprotic | 111 | Room Temp or Reflux | Effective for many catalyzed reactions.[4] |
| DMF | Aprotic, Polar | 153 | Heated / Microwave | Good for poorly soluble substrates, but higher boiling point.[5] |
| Solvent-Free | N/A | N/A | Grinding / Heating | Often provides high yields, reduces waste, and simplifies purification.[5][12] |
Table 2: Comparison of Catalyst Types
Catalysts can significantly improve reaction rates and yields, allowing for milder conditions.[10]
| Catalyst Type | Examples | Typical Loading | Conditions | Advantages |
| Brønsted Acid | TsOH·H₂O, HClO₄·SiO₂ | 5-20 mol% | Room Temp / Heat | Readily available, effective for many substrates.[9][14] |
| Heterogeneous | Nano-MnFe₂O₄, TiO₂-Pr-SO₃H | 10 wt% | Room Temp / Heat | Easily recoverable and recyclable, simplifies purification.[1][9] |
| Organocatalyst | Rose Bengal, Iodine (I₂) | 5-20 mol% | Room Temp, often with light | Metal-free, mild conditions.[11][14] |
| None | N/A | N/A | High Temp, Long Time | Avoids catalyst cost/removal but often gives lower yields.[7][8] |
Key Experimental Protocols
Here are generalized, step-by-step protocols for key optimization experiments. These should be adapted for your specific substrates and scale.
Protocol 1: Catalyst Screening (Small Scale)
-
To separate reaction vials, add your o-phenylenediamine (e.g., 0.1 mmol) and 1,2-dicarbonyl compound (0.1 mmol).
-
Add your chosen solvent (e.g., 1 mL of ethanol) to each vial.
-
To each vial, add a different catalyst (e.g., 10 mol% of catalyst A to vial 1, 10 mol% of catalyst B to vial 2, etc.). Include one vial with no catalyst as a control.
-
Stir the reactions at your desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Compare the reactions to identify the catalyst that provides the fastest conversion and cleanest product profile.
Protocol 2: Solvent-Free Synthesis via Grinding
-
In a mortar, combine the o-phenylenediamine (e.g., 1 mmol) and the 1,2-dicarbonyl compound (1 mmol).[5]
-
If using a catalyst, add it to the mortar (e.g., 10 wt%).
-
Grind the mixture thoroughly with a pestle at room temperature.[5]
-
Continue grinding occasionally until the reaction mixture solidifies or TLC analysis indicates the consumption of starting materials (typically 5-15 minutes).[5]
-
Purify the resulting solid directly, often by recrystallization from a suitable solvent like ethanol or water.[4][5]
By systematically addressing potential issues related to reaction conditions, starting material purity, and purification strategies, you can effectively troubleshoot and significantly improve the yield of your quinoxaline condensation reactions.
References
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- ResearchGate. Plausible mechanism for the formation of quinoxaline. [URL: https://www.researchgate.
- Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4897288/]
- RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07781f]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [URL: https://www.researchgate.net/profile/Jie-Ping-Wan/publication/282322960_QUINOXALINE_SYNTHESIS_BY_DOMINO_REACTIONS/links/560a280f08aedb731327f272/QUINOXALINE-SYNTHESIS-BY-DOMINO-REACTIONS.pdf]
- Indian Academy of Sciences. (n.d.). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. [URL: https://www.ias.ac.in/article/fulltext/jcsc/128/05/0815-0822]
- Semantic Scholar. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. [URL: https://www.semanticscholar.org/paper/Condensation-Reactions-of-Methyl-Derivatives-of-Alkhudari/4458514cc652e72a0f8b725c84d7751c881c00f6]
- ACS Publications. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. [URL: https://pubs.acs.org/doi/10.1021/bi00466a015]
- YouTube. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. [URL: https://www.youtube.
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- PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry, 29(14), 3536-3542. [URL: https://pubmed.ncbi.nlm.nih.gov/2354149/]
- ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [URL: https://www.researchgate.net/publication/301683935_Quinoxalines_Synthesis_Reactions_Mechanisms_and_Structure]
- Al-Masoudi, N. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(24), 7547. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8706385/]
- eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. [URL: https://ecommons.udayton.edu/honors_theses/408/]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [URL: https://article.sapub.org/10.5923.j.ajoc.20150501.03.html]
- Ma, J., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38145-38167. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603953/]
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinoxalines.shtm]
- ResearchGate. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [URL: https://www.researchgate.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ecommons.udayton.edu [ecommons.udayton.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Here, we address common challenges encountered during the synthesis of quinoxalines, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My quinoxaline synthesis is resulting in a very low yield, or I'm only recovering starting materials. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is key.
Causality and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. The classic method for quinoxaline preparation, the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can sometimes require forcing conditions or a catalyst to proceed efficiently.[1][2] A reaction attempted without a catalyst may show no product formation at all.[1]
-
Catalyst Inefficiency or Absence: Many quinoxaline syntheses benefit significantly from a catalyst.[1][4][5][6] The choice of catalyst can be critical.
-
Solution: If you are not using a catalyst, introducing one is the first logical step. A wide variety of catalysts have been reported, including acid catalysts (e.g., acetic acid), metal salts (e.g., CuSO₄·5H₂O, CrCl₂·6H₂O), and heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates, Al₂O₃–ZrO₂).[1][4][5][6] Experimenting with different catalysts can help you find the most effective one for your specific substrates.[7]
-
-
Impurities in Starting Materials: The purity of your o-phenylenediamine and dicarbonyl compound is crucial. Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation.[2][3]
-
Solution: Ensure you are using high-purity starting materials. If necessary, purify your reactants by recrystallization or another appropriate method before starting the synthesis.[2]
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.
-
Solution: Ethanol is a commonly used and often effective solvent.[7] However, other solvents like toluene, acetonitrile, DMF, and even water have been used successfully.[1][5][6] In some cases, solvent-free conditions can also be highly effective.[2] It is advisable to perform small-scale solvent screening to identify the optimal medium for your reaction.
-
Below is a troubleshooting workflow to address low yield issues:
Caption: A troubleshooting guide for addressing low reaction yields.
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired quinoxaline, but I'm also observing significant amounts of side products, complicating purification. What could be the cause, and how can I minimize them?
Answer: The formation of side products is often related to the reactivity of the starting materials or intermediates under the chosen reaction conditions.
Causality and Solutions:
-
Oxidation of o-phenylenediamine: O-phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and other undesired side products.[2]
-
Solution: To mitigate oxidation, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.[2] Degassing the solvent prior to use can also be beneficial.
-
-
Decomposition of Reactants at High Temperatures: Certain starting materials, like oxalic acid in the synthesis of quinoxaline-2,3-diones, can decompose at elevated temperatures, leading to a complex mixture of products.[2]
-
Reactions with the Solvent: The solvent may not be entirely inert and could be reacting with the starting materials or intermediates.[2]
Issue 3: Difficulty in Product Purification
Question: The purification of my crude quinoxaline product is proving to be challenging. What are some effective purification strategies?
Answer: Quinoxaline derivatives can sometimes be challenging to purify due to issues like poor solubility or instability on certain stationary phases.
Causality and Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones, for example, often exhibit poor solubility in common organic solvents, making purification by column chromatography difficult.[2]
-
Solution - Recrystallization: Recrystallization is the most common and often the most effective method for purifying solid quinoxaline derivatives.[3][7] Ethanol is a frequently used solvent for this purpose.[7] For poorly soluble compounds, a useful technique is to dissolve the crude product in a dilute basic solution (e.g., 5% NaOH) and then reprecipitate the pure product by adding a dilute acid (e.g., HCl).[2][7]
-
-
Decomposition on Silica Gel: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[2]
-
Solution: If you observe streaking or decomposition on a silica gel TLC plate, consider using a different stationary phase, such as neutral alumina, for column chromatography.[8] Alternatively, rely on recrystallization as your primary purification method.
-
-
Presence of Colored Impurities: Persistent color in the final product often indicates the presence of oxidized byproducts.
-
Solution - Activated Carbon Treatment: Before the final recrystallization, you can treat a solution of your crude product with a small amount of activated carbon. The carbon will adsorb many colored impurities. Be aware that it can also adsorb some of your product, so use it judiciously and in small amounts.[9]
-
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[7] Ethanol is often a good starting point.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
A1: The most common and classic method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][6][10] This method is widely used due to the ready availability of the starting materials. However, traditional procedures often required harsh conditions like high temperatures and strong acid catalysts.[1][10] Modern variations of this method often employ milder conditions and more efficient catalysts.[1][11]
Q2: What are the key reaction parameters to optimize for quinoxaline synthesis?
A2: The key parameters to consider for optimization are the choice of catalyst, solvent, reaction temperature, and reaction time. These factors are often interdependent. For instance, a highly active catalyst may allow the reaction to proceed at room temperature in a shorter time.[1]
Q3: Can quinoxaline synthesis be performed under "green" conditions?
A3: Absolutely. There is a significant and growing interest in developing environmentally friendly methods for quinoxaline synthesis.[10][11] Green approaches include using water as a solvent, employing recyclable heterogeneous catalysts, running reactions at room temperature to save energy, and using solvent-free reaction conditions.[1][2][10]
Q4: How do substituents on the starting materials affect the reaction?
A4: Substituents on both the o-phenylenediamine and the dicarbonyl compound can have a significant electronic effect on the reaction rate and yield. For example, electron-donating groups on the o-phenylenediamine ring can favor product formation, while electron-withdrawing groups may slightly lower the yields.[1]
Q5: What are the challenges when scaling up a quinoxaline synthesis?
A5: Scaling up a reaction from the lab bench to a larger scale introduces new challenges, primarily related to mass and heat transfer.[12] Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[12] Heat dissipation is also more challenging due to a lower surface-area-to-volume ratio, which can lead to uncontrolled exotherms and product degradation.[12] Careful re-optimization of stirring speed, temperature control, and sometimes the rate of reagent addition is necessary for a successful scale-up.[12]
Data Summary and Protocols
Table 1: Comparison of Catalysts for Quinoxaline Synthesis
This table summarizes the effectiveness of various catalysts under specific reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [13] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| CuSO₄·5H₂O | Acetonitrile | Room Temp | - | - | [4] |
| CrCl₂·6H₂O | Solution Phase | Room Temp | - | - | [4] |
| Phenol | H₂O:Ethanol (3:7) | Room Temp | - | Good | [6] |
| None | Toluene | 25 | 2 | 0 | [1] |
Experimental Protocol: General Procedure for Room-Temperature Quinoxaline Synthesis
This protocol is a generalized procedure based on several efficient, room-temperature methods.[1][4]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Catalyst (e.g., AlCuMoVP, 100 mg)[1]
-
Solvent (e.g., Toluene, 7-10 mL)[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the catalyst.
-
Add the solvent to the flask.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the catalyst by filtration (if using a heterogeneous catalyst).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of quinoxalines.
References
-
Reyes-Mendoza, A., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
Abedi, A., et al. (2018). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Scientific Reports. [Link]
-
Nikpassand, M., et al. (2010). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. . [Link]
-
Rawat, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. [Link]
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quinoxaline-6-carbonitrile Purification
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Quinoxaline-6-carbonitrile. Our goal is to move beyond simple protocols and provide you with the underlying scientific principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
When synthesizing this compound, which is typically done via the condensation of an aromatic diamine (like 3,4-diaminobenzonitrile) with a 1,2-dicarbonyl compound (like glyoxal), impurities can arise from several sources.[1][2] Understanding these potential contaminants is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The most common impurities are residual 3,4-diaminobenzonitrile and glyoxal (or its stable form, glyoxal sodium bisulfite addition compound).[3]
-
Side-Reaction Products: The condensation reaction is generally efficient, but side-products can form. These may include polymeric materials from glyoxal self-condensation or incompletely cyclized intermediates. In syntheses involving related quinoxalines, the formation of unexpected impurities like cyanamide derivatives has been reported, emphasizing the need for careful characterization.[4]
-
Isomeric Impurities: Depending on the specificity of the starting materials and reaction conditions, formation of other positional isomers, though less common for this specific molecule, is a possibility in the broader class of substituted quinoxalines.
-
Catalyst Residues: If an acid or metal catalyst was used to facilitate the condensation, residual amounts may persist in the crude product.[5][6]
-
Residual Solvents: Solvents used during the reaction (e.g., toluene, ethanol, DMSO) can be trapped in the solid product.[5][6]
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A preliminary purity assessment is crucial to select the right purification method and avoid wasting time and resources. Two simple techniques are highly effective:
-
Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the complexity of your mixture.
-
Principle: Separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase.
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate. Develop the plate using a solvent system such as Hexane:Ethyl Acetate (7:3) .
-
Interpretation: A pure compound should ideally show a single spot under a UV lamp (254 nm). The presence of multiple spots indicates impurities. The relative Rf values can help you estimate the polarity difference between your product and the contaminants, which is critical for developing a column chromatography method.
-
-
Melting Point Analysis: This is a classic and reliable technique for assessing the purity of crystalline solids.
-
Principle: Impurities disrupt the crystal lattice of a compound, typically causing the melting point to be lower and the melting range to be broader than that of the pure substance.
-
Procedure: Measure the melting point of a small sample of your dry, crude product.
-
Interpretation: Compare your result to the literature value for pure this compound, which is 176-178 °C .[7] A significant depression or a melting range greater than 2 °C strongly suggests the presence of impurities.
-
Q3: My product is a solid. What is the most straightforward method for initial purification?
For solid compounds like this compound, recrystallization is the most efficient and scalable first-pass purification technique.
Causality: The principle of recrystallization relies on differences in solubility. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be completely soluble at all temperatures (and remain in the mother liquor) or completely insoluble (and can be removed by hot filtration).
-
Solvent Selection: The choice of solvent is critical. Ethanol is often effective for recrystallizing quinoxaline derivatives.[5][8] A solvent screen is recommended to find the optimal system. Test small batches in solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or oxidized impurities. Add a small amount of activated carbon and boil for a few minutes.[9] Caution: Add carbon to a slightly cooled solution to avoid violent bumping.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Advanced Purification Challenges
Q4: I've tried recrystallization, but my this compound is still not pure. What is the next logical step?
When recrystallization is insufficient, typically due to impurities with similar solubility profiles, column chromatography is the method of choice for achieving high purity.[10]
Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (the eluent).[11] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. Given its aromatic rings and nitrile group, this compound has moderate polarity, making it an excellent candidate for this method.
-
Eluent Selection: Use TLC to determine the best solvent system. The ideal eluent should provide a good separation of spots and an Rf value of ~0.3 for this compound. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3), is often very effective.
-
Column Packing:
-
Use the "slurry method" for best results. In a beaker, mix silica gel with your initial, least polar eluent to form a free-flowing slurry.[11]
-
Pour the slurry into your column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column. This "dry loading" technique typically results in sharper bands and better separation than adding a liquid solution ("wet loading").[11]
-
-
Elution and Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Q5: Are there any alternative or specialized purification techniques I can use?
Yes, for certain types of impurities, an acid-base extraction can be a powerful and selective method.
Causality: The quinoxaline ring system contains two nitrogen atoms which are weakly basic (pKa of quinoxaline is ~0.6).[6] This allows the molecule to be protonated by a sufficiently strong acid (e.g., 1M HCl), forming a water-soluble salt. Non-basic organic impurities will remain in the organic phase, allowing for a clean separation.
-
Dissolve the crude material in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract it several times with 1M hydrochloric acid.
-
Combine the aqueous acidic extracts. The desired product is now in this aqueous layer as its hydrochloride salt. The neutral/acidic organic impurities remain in the original organic layer, which can be discarded.
-
Slowly basify the combined aqueous layer with a base like 1M sodium hydroxide until the solution is basic (check with pH paper). The this compound will precipitate or form an organic layer.
-
Extract the now-neutral product back into a fresh organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Q6: How do I definitively confirm the purity of my final product?
After purification, you must validate the purity using a combination of methods:
-
TLC: Should show a single, well-defined spot in multiple solvent systems.
-
Melting Point: Should be sharp (e.g., 176-177 °C or 177-178 °C) and match the literature value.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single major peak. Reverse-phase HPLC methods are commonly used for quinoxaline analysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the correct signals corresponding to the structure of this compound and, crucially, should be free of signals from impurities or residual solvents.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 23088-24-6 | [13][14] |
| Molecular Formula | C₉H₅N₃ | [13] |
| Molecular Weight | 155.16 g/mol | [13] |
| Physical Form | Solid | |
| Melting Point | 176-178 °C | [7] |
| Boiling Point | 329.7 ± 22.0 °C (at 760 mmHg) | [7] |
| pKa | -0.94 ± 0.30 (Predicted) | [7] |
References
-
[Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[3][5]dithiine]-5'-carbonitrile Derivatives - PubMed]([Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. 6-QUINOXALINECARBONITRILE | 23088-24-6 [m.chemicalbook.com]
- 8. ijrti.org [ijrti.org]
- 9. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | 23088-24-6 | YAA08824 [biosynth.com]
- 14. 6-QUINOXALINECARBONITRILE CAS#: 23088-24-6 [amp.chemicalbook.com]
Technical Support Center: Navigating the Challenges in the Purification of Quinoxaline Derivatives
Welcome to the Technical Support Center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
Introduction: Why are Quinoxaline Derivatives Challenging to Purify?
Quinoxaline derivatives, a cornerstone in medicinal chemistry and materials science, often present unique purification hurdles.[1] Their core structure, a fusion of a benzene and a pyrazine ring, imparts a distinct electronic character and reactivity.[2] The presence of basic nitrogen atoms can lead to problematic interactions with standard purification media, while the diverse range of possible substituents can drastically alter the polarity and crystalline nature of the molecule. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your research and the quality of your final compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides quick, actionable solutions.
Q1: I've just finished my quinoxaline synthesis. What's the best first step for purification?
A: The initial purification strategy depends on the nature of your crude product and the impurities present. A typical first step is a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. Following extraction, the two most common and effective methods for purifying quinoxaline derivatives are column chromatography and recrystallization.[3] Thin-Layer Chromatography (TLC) is an indispensable tool to assess the complexity of your crude mixture and to guide the choice of purification method.[3]
Q2: My quinoxaline derivative is a solid. Should I opt for recrystallization or column chromatography?
A: If your crude solid is relatively pure with minor impurities, recrystallization is an excellent choice for achieving high purity.[3] It is often more scalable and can yield highly crystalline material. However, if your TLC shows multiple closely-eluting spots or significant amounts of baseline impurities, column chromatography is the more versatile and effective method for separating these complex mixtures.[3][4]
Q3: My quinoxaline derivative is highly polar. What's the best approach for column chromatography?
A: For highly polar quinoxaline derivatives, traditional normal-phase chromatography on silica gel can be challenging. Consider the following approaches:
-
Reversed-Phase Chromatography: This is often the preferred method. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good starting point. Adding a modifier like formic acid can improve peak shape.[4][5]
-
Modified Normal Phase: If you must use silica gel, a more polar mobile phase will be necessary. A common system is dichloromethane/methanol with a small amount of ammonia to prevent streaking.[4]
Q4: My quinoxaline derivative is not UV-active. How can I monitor its purification?
A: While most quinoxaline derivatives are UV-active due to their aromatic nature,[3] some may have weak chromophores. In such cases, you can use alternative visualization techniques for TLC, such as staining with iodine vapor or potassium permanganate solution.[3] For column chromatography, you may need to collect fractions and analyze them by other means, such as NMR or mass spectrometry.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific, complex problems encountered during the purification of quinoxaline derivatives.
Troubleshooting Column Chromatography
Problem 1: My basic quinoxaline derivative is streaking or tailing on the silica gel column.
Causality: The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution, resulting in broad, streaky bands and poor separation.[6]
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[7][8]
-
Triethylamine (TEA): Typically, 0.1-2.0% (v/v) of TEA is added to the eluent. The TEA will preferentially interact with the acidic sites on the silica, preventing your quinoxaline derivative from binding too strongly.[6][7][8]
-
Ammonia: A solution of 1-10% ammonia in methanol can be used as a polar component in your mobile phase (e.g., dichloromethane/ (1-10% NH3 in MeOH)).[7]
-
-
Use of an Alternative Stationary Phase:
Problem 2: My quinoxaline derivative won't elute from the column, even with a very polar solvent system.
Causality: This can happen with highly polar quinoxaline derivatives, especially those with multiple hydrogen bond donors or acceptors (e.g., carboxylic acids, amides). The compound may have an extremely high affinity for the silica gel.
Solutions:
-
Switch to Reversed-Phase Chromatography: As mentioned in the FAQs, this is often the best solution for very polar compounds.
-
Extreme Polarity Mobile Phase: For normal phase, you may need to use a highly polar solvent system such as ethyl acetate/butanol/acetic acid/water (EBAW).[9] However, be aware that such solvent systems can be difficult to remove from the final product.
Workflow for Troubleshooting Column Chromatography Issues
Caption: Decision workflow for troubleshooting column chromatography of quinoxaline derivatives.
Troubleshooting Recrystallization
Problem 1: My quinoxaline derivative "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the crude product separates from the solution as a liquid phase rather than a solid.[10][11] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the presence of impurities significantly depresses the melting point.[11][12] Oiled out products are often impure as the liquid phase can trap impurities.[11][13]
Solutions:
-
Adjust the Solvent System:
-
Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which your compound is more soluble to bring the oil back into solution, then cool more slowly.[11]
-
Use a lower-boiling point solvent: This will reduce the temperature at which the solution is saturated.
-
-
Induce Crystallization at a Lower Temperature:
-
Initial Purification by Chromatography: If the issue is due to a high level of impurities, a preliminary purification by column chromatography may be necessary to remove the components that are causing the melting point depression.[3]
Problem 2: I'm struggling to find a suitable solvent for recrystallization.
Causality: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Finding such a solvent can be challenging, especially for novel derivatives.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities in small test tubes. Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and toluene.[1][3][14]
-
Use a Two-Solvent System: If a single solvent is not effective, a binary solvent system can be employed.[15]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution to boiling and slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.
-
Add a drop or two of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly.[15]
-
Table 1: Common Recrystallization Solvents for Quinoxaline Derivatives
| Solvent(s) | Polarity | Typical Applications |
| Ethanol | Polar | General purpose for many quinoxaline derivatives.[1][14] |
| Methanol | Polar | Similar to ethanol, good for more polar derivatives. |
| Ethyl Acetate | Medium | Effective for derivatives of intermediate polarity. |
| Toluene | Non-polar | Suitable for less polar, more aromatic derivatives. |
| Toluene/Ethanol | Mixed | A good two-solvent system for fine-tuning solubility.[3] |
| Chloroform/Ether | Mixed | Another useful two-solvent system.[3] |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques for quinoxaline derivatives.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying a quinoxaline derivative using silica gel chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity). d. For basic derivatives, add 0.5% triethylamine to the solvent system. e. The ideal solvent system will give your desired product an Rf value of 0.2-0.4.[3]
2. Column Packing: a. Prepare a slurry of silica gel in your chosen eluent. b. Pour the slurry into a glass column and allow the silica to settle into a uniform bed.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully apply the sample solution to the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system. b. Collect fractions and monitor their composition by TLC.
5. Isolation: a. Combine the pure fractions containing your desired product. b. Remove the solvent under reduced pressure to yield the purified quinoxaline derivative.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid crude quinoxaline derivative.
1. Solvent Selection: a. In a small test tube, add a small amount of your crude product. b. Add a potential recrystallization solvent dropwise while heating until the solid dissolves. c. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
3. Decolorization (if necessary): a. If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. b. Perform a hot gravity filtration to remove the charcoal.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold recrystallization solvent. c. Dry the crystals in a vacuum oven.
Part 4: Purity Assessment
After purification, it is crucial to assess the purity of your quinoxaline derivative.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.[16] Quantitative NMR (qNMR) can be used for a more precise determination of purity.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of your compound. A single sharp peak in the chromatogram indicates high purity.[16]
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.
-
Melting Point: A sharp melting point range that is consistent with literature values is a good indicator of purity for solid compounds.
Logical Flow for Purification and Analysis
Caption: A logical diagram illustrating the workflow from crude product to final purity analysis.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (Year).
- Benchchem. (2025).
- ACS Publications. (Year).
- Benchchem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
- Benchchem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (Year). NIH.
- SiliCycle. (2021).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. (Year). PMC - NIH.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (Year).
- Reddit. (2019).
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (Year).
- Mettler Toledo. (Year).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository.
- Heravi, M. M., et al. (Year).
- Green synthesis of quinoxaline and substituted quinoxalines. (2025).
- Preparation of high purity substituted quinoxaline. (Year).
- Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (Year). Advanced Journal of Chemistry, Section A.
- Two-Solvent Recrystalliz
- An In-Line Study of Oiling Out and Crystallization. (2025).
- Quinoxaline synthesis. (Year). Organic Chemistry Portal.
- University of Rochester. (Year).
- Reddit. (2013).
- University of Rochester. (Year).
- University of Rochester. (Year).
- Preperation of quinoxaline derivatives. (Year).
- Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (Year).
- University of York. (Year). Determining a solvent system.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Thin Layer Chromatography and Column Chromatography: Separ
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- Recent advances in the transition-metal-free synthesis of quinoxalines. (Year). PubMed Central.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
- Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014). PubMed.
- SIELC Technologies. (Year). Separation of Quinoxaline on Newcrom R1 HPLC column.
- Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
Sources
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- 18. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of o-phenylenediamine during quinoxaline synthesis
An essential reaction in medicinal chemistry, the synthesis of quinoxalines via the condensation of o-phenylenediamine (OPD) and 1,2-dicarbonyl compounds is frequently plagued by a persistent and frustrating side reaction: the oxidation of the starting diamine. As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols to help you mitigate this issue, ensuring higher yields and purer products.
Technical Support Center: Quinoxaline Synthesis
This guide is structured to address the most common questions and experimental hurdles related to o-phenylenediamine oxidation. We will move from understanding the problem to implementing robust solutions.
Frequently Asked Questions (FAQs)
Q1: My o-phenylenediamine solution turns dark brown/purple upon exposure to air. What is happening and why is it a problem?
A: You are observing the air-oxidation of o-phenylenediamine. OPD is an electron-rich aromatic amine, making it highly susceptible to oxidation by atmospheric oxygen. The initial colorless compound is converted into a cascade of colored products, most notably 2,3-diaminophenazine (DAP), which is yellow-orange, and subsequently into complex polymeric structures that are dark brown or purple.[1]
This is a critical issue for two primary reasons:
-
Consumption of Starting Material: Every molecule of OPD that oxidizes is a molecule that cannot react with your dicarbonyl compound to form the desired quinoxaline. This directly leads to lower reaction yields.[2]
-
Purification Complexity: The oxidation products are often highly colored, polar, and can be difficult to separate from the target quinoxaline, complicating downstream purification steps like column chromatography and recrystallization.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Competing reaction pathways in quinoxaline synthesis.
Troubleshooting Guide: Preventing Oxidation
This section provides actionable protocols to minimize or eliminate OPD oxidation during your experiments.
Issue 1: Low Yields and a Dark, Tarry Reaction Mixture
This is the classic symptom of significant OPD oxidation. The primary cause is the presence of oxygen. The solution is to rigorously exclude air from the reaction vessel.
An inert atmosphere of nitrogen (N₂) or argon (Ar) is the most effective way to prevent oxidation. This involves removing air from your glassware and reagents and maintaining a positive pressure of the inert gas throughout the experiment.
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.).
-
Flame-dry the assembled glassware under vacuum or a gentle stream of inert gas to remove adsorbed water and oxygen from the glass surfaces.[3] Allow to cool to room temperature under a positive pressure of N₂ or Ar (a balloon is sufficient for most applications).
-
-
Solvent Degassing:
-
Atmospheric oxygen has significant solubility in common organic solvents. It is crucial to use degassed solvents.
-
Method 1 (Freeze-Pump-Thaw): For rigorous exclusion. Freeze the solvent with liquid N₂, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
Method 2 (Sparging): Bubble a stream of N₂ or Ar gas through the solvent for 20-30 minutes. This is simpler and sufficient for most quinoxaline syntheses.
-
-
Reagent Addition:
-
Add solid reagents (like OPD and the dicarbonyl) to the flame-dried flask. Briefly evacuate the flask and backfill with inert gas (repeat 3x).
-
Add the degassed solvent via a cannula or a dry syringe.
-
Maintain a positive pressure of inert gas throughout the reaction. An exit needle connected to an oil bubbler or a balloon on the condenser outlet will indicate this.[3]
-
dot graph flowchart { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for inert atmosphere reaction setup.
In cases where a rigorous inert atmosphere is impractical, or as an additional safeguard, chemical antioxidants can be used. These additives preferentially react with trace oxygen or oxidative species without interfering with the primary condensation reaction.
| Antioxidant/Reducing Agent | Typical Amount | Mechanism & Considerations |
| Sodium Dithionite (Na₂S₂O₄) | 0.05 - 0.1 equivalents | A powerful reducing agent that scavenges dissolved oxygen. Use with caution as it can potentially reduce some dicarbonyl compounds. Best for reactions in aqueous or protic media. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1 equivalents | A natural, mild antioxidant that is effective at scavenging free radicals.[4] It is particularly useful in protic solvents like ethanol. |
| N,N'-diphenyl-p-phenylenediamine | Catalytic amount | Phenylenediamines themselves are excellent antioxidants.[5] A small amount of a less-reactive, more easily oxidized derivative can protect the main OPD substrate. This is an advanced technique and requires careful screening. |
Experimental Protocol: Using Ascorbic Acid as an Antioxidant
-
Follow the standard reaction setup (even a simple balloon of N₂ is better than open air).
-
To the reaction flask containing o-phenylenediamine and the solvent, add 0.05 equivalents of L-ascorbic acid.
-
Stir for 5-10 minutes to allow it to dissolve and scavenge any trace oxygen.
-
Add the 1,2-dicarbonyl compound and proceed with the reaction as planned.
Issue 2: Reaction Remains Sluggish Even After Eliminating Obvious Oxidation
If you have successfully prevented the reaction mixture from turning dark but are still observing low conversion rates, the issue may lie with your reaction conditions, which can inadvertently favor oxidation over condensation.
The classical synthesis often involves high temperatures and strong acids, which can accelerate both the desired reaction and degradation.[2][6] Modern methods offer milder and more selective alternatives.
Key Parameters to Optimize:
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow.[2] Mild acidic catalysts or Lewis acids can significantly accelerate the condensation, allowing you to use lower temperatures and shorter reaction times, thereby giving oxidation less opportunity to occur.
-
Solvent: The choice of solvent affects reactant solubility and can stabilize intermediates. Protic solvents like ethanol are common and often effective.[2][7] For some substrates, greener options like water or solvent-free mechanochemical approaches have proven highly efficient.[8][9]
-
Temperature: Use the lowest temperature that provides a reasonable reaction rate. High temperatures increase the rate of all reactions, including oxidation and other side reactions.[10] Room temperature reactions are ideal if a suitable catalyst is employed.[6][11]
Table: Comparison of Modern Catalytic Systems
| Catalyst System | Solvent | Temperature | Typical Yields | Key Advantages & Reference |
| Cerium(IV) Ammonium Nitrate (CAN) | Tap Water | Room Temp. | 90-98% | Green solvent, simple filtration workup.[8] |
| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | 85-91% | Mild Lewis acid catalysis.[11] |
| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | Room Temp. | ~95% | Solvent promotes the reaction, can be recovered.[10][11] |
| TiO₂-Pr-SO₃H (Solid Acid) | Ethanol / Solvent-free | Room Temp. | ~95% | Heterogeneous, recyclable catalyst, very short reaction times (10 min).[10][11] |
| None (Mechanochemistry) | Solvent-free | Room Temp. | >90% | Extremely fast (1-3 min), no solvent or catalyst needed.[9] |
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting decision tree for low-yield quinoxaline synthesis.
By systematically addressing the issue of oxygen exposure and optimizing your reaction conditions for selectivity, you can transform the synthesis of quinoxalines from a challenging reaction into a reliable and high-yielding laboratory procedure.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Saha, A., & Ghosh, S. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(38), 23594-23619. [Link]
-
Zahran, M. A., & Attaby, F. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1368-1397. [Link]
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Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]
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Zendehdel, M., & Alimohammadi, Z. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering and Applications, 4(5), 312-317. [Link]
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Nath, M. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]
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Wang, Y., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega, 5(32), 20086–20099. [Link]
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Wang, Y., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Publications. [Link]
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Wang, H., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Chemistry, 7(4), 121. [Link]
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Pathare, R. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3375. [Link]
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Yilmaz, U. D., & Seferoglu, Z. (2018). Oxidation of o-phenylenediamine to 2,3-diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and their applications. Applied Organometallic Chemistry, 32(11), e4551. [Link]
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Catalyst Selection for Efficient Quinoxaline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their quinoxaline synthesis protocols. Quinoxalines are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their prevalence in natural products, their roles as synthetic drug candidates, and their applications in optoelectronic materials.[1][2] The efficiency of their synthesis is paramount.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding catalyst choice for quinoxaline synthesis, a reaction most frequently achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4]
Q1: I am new to quinoxaline synthesis. What are the main categories of catalysts I should consider?
A1: Broadly, catalysts for quinoxaline synthesis can be categorized into three main groups:
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically dissolved in the reaction solvent. Examples include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like p-toluenesulfonic acid (TsOH).[1][5] They are often highly active but can be difficult to separate from the final product.[2]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This category includes a wide range of materials such as metal oxides (e.g., Al₂O₃–ZrO₂), zeolites, and functionalized polymers.[6][7] Their primary advantage is ease of separation and potential for recyclability.[6][8]
-
Nanocatalysts: This emerging class of catalysts offers a bridge between homogeneous and heterogeneous catalysis. Due to their high surface-area-to-volume ratio, nanocatalysts like cobalt, iron, or silica nanoparticles can exhibit exceptional catalytic activity and selectivity.[9][10][11]
Q2: What are the key advantages of using a heterogeneous catalyst over a homogeneous one?
A2: The primary advantages of heterogeneous catalysts are operational simplicity and improved sustainability.[8] Key benefits include:
-
Easy Separation: The catalyst can be removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.[5][6]
-
Recyclability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles, reducing cost and waste.[6][9]
-
Reduced Product Contamination: The insolubility of the catalyst minimizes contamination of the final product with catalyst residues, which is particularly important in pharmaceutical applications.[2]
Q3: When should I consider a metal-free catalyst for my synthesis?
A3: Metal-free catalysis is a growing area in green chemistry, offering significant advantages.[2] You should consider a metal-free catalyst to:
-
Avoid Metal Contamination: This is crucial for the synthesis of active pharmaceutical ingredients (APIs) where metal residues are strictly regulated.[2]
-
Reduce Cost and Toxicity: Transition metals can be expensive and toxic.[2] Metal-free alternatives, such as iodine, graphene oxide, or Brønsted acids, can be more economical and environmentally benign.[1]
-
Simplify Purification: The absence of metal catalysts can significantly simplify the purification process.[2]
Q4: Can I perform quinoxaline synthesis without a catalyst?
A4: While the condensation reaction can proceed without a catalyst, it often requires harsh conditions such as high temperatures and prolonged reaction times.[12][13] These conditions can lead to the formation of side products and decomposition of the desired quinoxaline, resulting in lower yields.[12] In many cases, a catalyst is essential for an efficient and high-yielding synthesis under milder conditions.[12][13] Some catalyst-free protocols have been developed, for instance, using ultrasound irradiation or specific green solvents, but their applicability may be substrate-dependent.[14]
Part 2: Troubleshooting Guide for Common Synthesis Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during quinoxaline synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low quinoxaline yield.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can inhibit the catalyst or lead to side reactions.[12][13] It is highly recommended to use purified reagents. If low yields persist, consider purifying commercially available starting materials by recrystallization or chromatography.[12]
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical as it affects the solubility of reactants and the stability of reaction intermediates.[12] A solvent screen is often a worthwhile endeavor. For instance, protic solvents like ethanol can be highly effective in some systems, while in others, aprotic solvents may be preferred.[12][15]
-
Temperature and Time: The classical synthesis often requires elevated temperatures.[12] However, some modern catalytic systems operate efficiently at room temperature.[15][16] Systematically varying the temperature and monitoring the reaction progress over time (e.g., by TLC) will help identify the optimal conditions.[13]
-
-
Re-evaluate the Catalyst:
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Both too little and too much catalyst can be detrimental. It is advisable to perform a catalyst loading study to find the optimal concentration.[17] For example, reducing the catalyst amount from 1 mol% to 0.5 mol% has been shown to decrease the yield in some cases.[10]
-
Catalyst Activity: If you are using a recycled heterogeneous catalyst, its activity may decrease over time.[9] Consider reactivating the catalyst according to literature procedures or using a fresh batch.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can compete with the desired reaction and lower the yield.
Common Side Reactions and Solutions:
-
Oxidation of o-phenylenediamine: This starting material can be susceptible to oxidation, especially under aerobic conditions or at high temperatures.[12]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
-
Self-condensation of the Dicarbonyl Compound: Some 1,2-dicarbonyl compounds may undergo self-condensation, particularly under strongly acidic or basic conditions.
-
Solution: Adjusting the pH of the reaction mixture or choosing a milder catalyst can prevent this side reaction.
-
-
Formation of Isomers with Unsymmetrical Reactants: When using unsymmetrical o-phenylenediamines or 1,2-dicarbonyls, the formation of regioisomers is possible.
-
Solution: The choice of catalyst can influence regioselectivity. Screening different types of catalysts (e.g., Lewis acids vs. Brønsted acids) may favor the formation of the desired isomer.
-
Part 3: Experimental Protocols
This section provides standardized procedures for catalyst screening and a general protocol for quinoxaline synthesis.
Protocol 1: Screening of Catalysts for Quinoxaline Synthesis
Objective: To identify the most effective catalyst for a specific set of substrates.
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
A selection of catalysts (e.g., a Lewis acid, a Brønsted acid, a heterogeneous catalyst)
-
Solvent (e.g., ethanol)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
Procedure:
-
Set up a parallel reaction array. In separate, labeled vials, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
To each vial, add the chosen solvent (e.g., 5 mL of ethanol).
-
To each vial, add a specific catalyst at a predetermined loading (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.
-
After a set time (e.g., 4 hours), or once the starting materials are consumed in the most promising reaction, work up each reaction mixture.
-
Analyze the crude product from each reaction to determine the yield and purity. This will allow for a direct comparison of catalyst performance.
Protocol 2: General Procedure for Heterogeneously Catalyzed Quinoxaline Synthesis
This protocol is a general guideline and should be optimized for specific substrates and catalysts.[18][19]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Heterogeneous catalyst (e.g., Al₂O₃–ZrO₂, 50 mg)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the heterogeneous catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature).[7][18]
-
Monitor the reaction by TLC.
-
Upon completion, separate the catalyst by filtration.[18][19]
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Part 4: Data Presentation and Mechanistic Insights
Catalyst Performance Comparison
The following table summarizes the general characteristics of different catalyst types for quinoxaline synthesis to aid in your selection process.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | AlCl₃, TsOH, Acetic Acid[4][5] | High activity, well-defined mechanisms.[8] | Difficult to separate from product, potential for product contamination, often not recyclable.[2][8] |
| Heterogeneous | Al₂O₃–ZrO₂, Zeolites, Supported Acids[6][7][15] | Easy separation, recyclable, reduced waste.[6][8] | Can have lower activity than homogeneous counterparts, potential for leaching.[8] |
| Nanocatalysts | Co, Fe, SiO₂ nanoparticles[9][10] | High activity and selectivity, bridges homogeneous and heterogeneous catalysis.[9][11] | Can be more expensive to prepare, potential for agglomeration. |
| Metal-Free | Iodine, Graphene Oxide, Rose Bengal[1] | Avoids metal contamination, often low cost and low toxicity.[2] | May require specific reaction conditions (e.g., photo-irradiation).[1] |
General Reaction Mechanism
The most common pathway for quinoxaline synthesis is the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3] The catalyst plays a crucial role in activating the carbonyl group.
Caption: Generalized mechanism for acid-catalyzed quinoxaline synthesis.
Mechanism Explained:
-
Activation: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic.[3][5]
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, followed by aromatization to form the stable quinoxaline ring system.[3]
References
-
Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38147-38171. [Link]
-
Reddy, K. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20956-20982. [Link]
-
Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Rajabi, F., et al. (2015). An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis. Molecules, 20(10), 18266-18277. [Link]
-
Wan, J.-P., & Wei, L. (2014). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. Organic & Biomolecular Chemistry, 12(3), 406-409. [Link]
-
Pawar, S. S., et al. (2018). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. [Link]
-
Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar. [Link]
-
Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2014(6), 89-123. [Link]
-
Ali, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6435. [Link]
-
Ruiz-Ramírez, L. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(12), 23595-23611. [Link]
-
Zare, A., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(3), 1329-1333. [Link]
-
Patil, S. S., et al. (2018). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. [Link]
-
Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar. [Link]
-
Borhade, A. V., et al. (2016). Nanocrystalline 5 % Fe/ZnO as an efficient catalyst for quinoxaline synthesis. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7599. [Link]
-
Amini, M., et al. (2021). Synthesis of quinoxaline using different catalysts. ResearchGate. [Link]
-
Wu, Z., et al. (2025). Effect of catalyst loading towards the synthesis of quinoxaline. ResearchGate. [Link]
-
Kumar, S., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]
-
University of Pennsylvania. Homogeneous vs Heterogeneous Catalysts. Department of Chemistry. [Link]
-
Ruiz-Ramírez, L. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero. SciSpace. [Link]
-
Singh, R. K., et al. (2022). Comparison between heterogeneous, homogeneous, and nanocatalyst. ResearchGate. [Link]
-
Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]
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Organic Chemistry Portal. Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Technical Support Center: Overcoming Poor Solubility of Quinoxaline-6-carbonitrile in Reactions
Welcome to the Technical Support Center for Quinoxaline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound in their reaction setups. As a Senior Application Scientist, I have compiled this resource to provide not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Our goal is to move beyond simple protocol recitation and equip you with the expertise to troubleshoot and optimize your reactions effectively.
The Challenge: Understanding the Poor Solubility of this compound
This compound is a solid at room temperature with a melting point of 176-178 °C.[1] This relatively high melting point suggests strong intermolecular forces within its crystal lattice, primarily due to the polar nitrile group and the aromatic quinoxaline core. These forces make it difficult for solvent molecules to surround and dissolve the compound, leading to poor solubility in many common organic solvents. This guide will walk you through a systematic approach to overcome this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor solubility of my this compound?
A1: A systematic approach is crucial. Begin with the simplest and most accessible techniques before escalating to more complex methods.
-
Solvent Screening: The foundational principle of "like dissolves like" is your starting point. Given the polar nature of the nitrile group and the aromatic system, polar aprotic solvents are often a good choice.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can significantly enhance the rate of dissolution.
Q2: Which solvents are most likely to dissolve this compound?
A2: While specific quantitative solubility data for this compound is not extensively published, data from structurally similar compounds and general principles of organic chemistry provide a strong starting point. For instance, 2-phenyl-3-methyl-quinoxaline shows good solubility in ethanol (~25 mg/mL), DMSO (~30 mg/mL), and DMF (~25 mg/mL).[2] For quinazoline derivatives, N,N-dimethylformamide (DMF) has been noted as an effective solvent.[3]
Based on this, a recommended solvent screening workflow would be:
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | These solvents can effectively solvate the polar nitrile group and interact with the aromatic quinoxaline core. |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH) | The hydroxyl group can hydrogen bond with the nitrogen atoms of the quinoxaline ring, aiding solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Offer moderate polarity and can be good choices for certain reaction types. |
| Aromatic | Toluene, Xylene | While less polar, they can be effective, especially at elevated temperatures, due to pi-stacking interactions with the quinoxaline ring system. |
Q3: How does temperature impact the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature. The added thermal energy helps to overcome the intermolecular forces in the crystal lattice, allowing the solvent to dissolve the solid more readily. Gentle heating is a simple and effective method to increase the concentration of dissolved this compound. However, be mindful of the boiling point of your chosen solvent and the thermal stability of your reactants.
Q4: What is a co-solvent, and how can it help?
A4: A co-solvent is a mixture of two or more miscible solvents used to enhance the solubility of a solute that is not adequately soluble in a single solvent. This is a powerful technique when a single solvent system fails. For example, in the synthesis of quinoxaline derivatives, mixtures of ethanol and water, or ethanol and acetic acid have been used effectively.[4][5] Co-solvents work by modifying the overall polarity of the solvent system to better match that of the solute.
Troubleshooting Guide: When Standard Dissolution Fails
If you have explored initial solvent screening and temperature adjustments without success, the following advanced techniques can be employed.
Issue 1: Compound Crashes Out of Solution Upon Cooling or Reagent Addition
-
Plausible Cause: The compound has low solubility at lower temperatures, or the addition of a reagent changes the polarity of the solvent system, reducing solubility.
-
Recommended Solutions:
-
Maintain Elevated Temperature: If the reaction tolerates it, maintaining a higher temperature throughout the reaction and workup can keep the compound in solution.
-
Co-solvent System: Employ a co-solvent system that provides better solubility across a wider temperature range.
-
Slow Addition: Add reagents slowly to the heated solution of this compound to avoid rapid changes in solvent polarity that can induce precipitation.
-
Issue 2: Reaction is Sluggish or Incomplete Due to Low Solute Concentration
-
Plausible Cause: The concentration of dissolved this compound is too low for an efficient reaction rate.
-
Recommended Solutions:
-
Sonication: The use of high-frequency sound waves can agitate the solution and break down solid particles, increasing the rate and extent of dissolution.
-
Solvent-Free Reaction Conditions (Mechanochemistry): For certain reactions, solid-state synthesis using a ball mill can eliminate the need for a solvent altogether. This technique has been successfully applied to the synthesis of quinoxalines.[6]
-
Issue 3: Immiscible Reactants Preventing Reaction
-
Plausible Cause: Your other reactant is in a phase that is immiscible with the solvent required to dissolve the this compound.
-
Recommended Solution:
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the reaction between reactants in different immiscible phases. The PTC forms an ion pair with one reactant, allowing it to move across the phase boundary and react with the other.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent for your reaction.
-
Preparation: Place a small, known amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the recommended list (e.g., DMSO, DMF, Ethanol, Toluene) in small increments (e.g., 0.1 mL).
-
Agitation: After each addition, vortex or stir the vial for 1-2 minutes.
-
Observation: Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe any change in solubility.
-
Selection: Choose the solvent that provides the best solubility at the desired reaction temperature.
Protocol 2: Enhancing Dissolution with Sonication
-
Setup: Place your reaction vessel containing this compound and the chosen solvent in an ultrasonic bath.
-
Sonication: Turn on the sonicator. The duration and power will depend on the specific material and solvent.
-
Monitoring: Visually monitor the dissolution of the solid.
-
Procedure: Continue sonication until the solid is fully dissolved or no further dissolution is observed. This can often be performed at the start of the reaction to ensure maximum initial concentration.
Visualizing the Workflow
To aid in your decision-making process, the following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for overcoming the poor solubility of this compound.
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. SciELO. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Ball Milling Promoted N-Heterocycles Synthesis. PubMed Central. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Reviews. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ResearchGate. Available at: [Link]
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. PubMed Central. Available at: [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink. Available at: [Link]
-
Induction-heated ball-milling: a promising asset for mechanochemical reactions. Royal Society of Chemistry. Available at: [Link]
-
(PDF) An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
How to dissolve chemical compound using ultrasonicator?. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]
-
A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. MDPI. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
-
SYNTHESIS OF SOME DERIVATIVE QUINOXALINE. Georgian Scientists. Available at: [Link]
-
2-Quinoxalinecarbonitrile. PubChem. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. Available at: [Link]
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Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Quinoxalines
Welcome to the Technical Support Center for the NMR analysis of substituted quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of nitrogen-containing heterocycles. The inherent electronic properties and structural diversity of substituted quinoxalines often lead to complex and nuanced NMR spectra. This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to help you confidently elucidate the structure of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Challenges in Quinoxaline NMR
Question 1: My ¹H NMR spectrum of a substituted quinoxaline shows significant signal overlap in the aromatic region. How can I begin to assign the protons?
Answer: Signal overlapping is a common hurdle in the ¹H NMR of quinoxalines due to the relatively small chemical shift dispersion of protons on the bicyclic ring system. Here’s a systematic approach to deconvolution:
-
Re-evaluate Your Sample Preparation:
-
Concentration: Highly concentrated samples can lead to line broadening and peak distortion, exacerbating overlap. If you observe broad signals or baseline artifacts, try diluting your sample.[1]
-
Solvent Choice: The chemical shifts of aromatic protons can be sensitive to the solvent.[2] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts, potentially resolving overlapped signals.
-
-
Leverage J-Coupling Information: The through-bond coupling between protons provides invaluable connectivity information.
-
Ortho coupling (³JHH): Typically in the range of 7-9 Hz.
-
Meta coupling (⁴JHH): Smaller, around 1-3 Hz.
-
Para coupling (⁵JHH): Often less than 1 Hz and not always resolved. By carefully analyzing the splitting patterns (e.g., doublet, doublet of doublets), you can piece together the substitution pattern on the benzenoid ring.[3]
-
-
Employ 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): This is your first and most crucial 2D experiment. It reveals which protons are coupled to each other, allowing you to trace out spin systems. A cross-peak between two protons confirms they are J-coupled, typically within 2-3 bonds.
-
Experimental Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum
-
Sample Preparation: Dissolve 5-10 mg of your purified substituted quinoxaline in approximately 0.6 mL of a suitable deuterated solvent. Ensure the solution is homogeneous and free of particulate matter.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Optimize shimming for good resolution and reference the spectrum correctly. Determine the spectral width that encompasses all proton signals.[4][5]
-
COSY Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[6]
-
Set the spectral width in both dimensions (F1 and F2) to the value determined from the 1D spectrum.[5]
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will increase resolution but also the experiment time.
-
Set the number of scans per increment (typically 2, 4, or 8).
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise.[7]
-
Question 2: The proton signals adjacent to the nitrogen atoms in the pyrazine ring are broader than other signals. What causes this and how can I mitigate it?
Answer: This is a classic issue when dealing with nitrogen heterocycles. The primary cause is quadrupolar broadening from the ¹⁴N nucleus (spin I = 1).[8] The non-spherical charge distribution of the ¹⁴N nucleus leads to rapid relaxation, which can broaden the signals of adjacent protons and carbons.
Troubleshooting Strategies:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of quadrupolar relaxation.
-
¹⁵N-Labeling: While not always practical due to cost, isotopic enrichment with ¹⁵N (spin I = 1/2) eliminates quadrupolar broadening.[9]
-
¹H-¹⁵N HMBC: If you suspect a proton is adjacent to a nitrogen, a ¹H-¹⁵N HMBC experiment can confirm this correlation, even if the proton signal is broad.
Section 2: Advanced Structure Elucidation
Question 3: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts in the quinoxaline ring system?
Answer: Substituents significantly modulate the electronic environment of the quinoxaline core, leading to predictable changes in chemical shifts.
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, and alkyl groups increase electron density on the ring. This "shields" the nuclei, causing their signals to shift upfield (to lower ppm values).[10]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and halogens decrease electron density. This "deshields" the nuclei, resulting in a shift downfield (to higher ppm values).
These effects are most pronounced at the ortho and para positions relative to the substituent. Understanding these trends is crucial for the initial assignment of signals.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Unsubstituted Quinoxaline (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-3 | ~8.8 | ~145.5 |
| H-5, H-8 | ~8.1 | ~129.5 |
| H-6, H-7 | ~7.7 | ~129.8 |
| C-4a, C-8a | - | ~142.0 |
Note: These are approximate values and can vary with solvent and substitution.
Question 4: I have established the proton spin systems with COSY, but I'm unsure about the placement of substituents, especially quaternary carbons. What's the next step?
Answer: This is where heteronuclear 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation). It is highly effective at resolving proton signal overlap by spreading the signals across the wider ¹³C chemical shift range.[11][12][13] An edited HSQC can also provide information about the number of attached protons (CH, CH₂, CH₃).[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[11][15] This allows you to connect the spin systems identified in the COSY and, crucially, to place substituents by observing correlations from protons to quaternary carbons.
Logical Workflow for Structure Elucidation using 2D NMR
Caption: A troubleshooting flowchart for common issues encountered during the NMR analysis of substituted quinoxalines.
References
-
HSQC and HMBC for Topspin. (2020, September 16). Columbia University Chemistry. [Link]
-
McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
Balandina, A., Kalinin, A., Mamedov, V., Figadère, B., & Latypov, S. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]
-
TUTORIAL: 2D NOESY EXPERIMENT. IMSERC - Northwestern University. [Link]
-
2D 1H-13C HSQC. NMR Facility, UCSB Chemistry and Biochemistry. [Link]
-
Synthesis and spectral properties of new quinoxalines with electron donor groups. ElectronicsAndBooks. [Link]
-
2D 1H-1H COSY. NMR Facility, UCSB Chemistry and Biochemistry. [Link]
-
TUTORIAL: 2D HMBC EXPERIMENT. IMSERC - Northwestern University. [Link]
-
NOESY and ROESY. (2018, August 8). Columbia University Chemistry. [Link]
-
2D 1H-1H NOESY. NMR Facility, UCSB Chemistry and Biochemistry. [Link]
-
1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. [Link]
-
2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility. [Link]
-
NMR Experiment SOPs. Dalhousie University. [Link]
-
Acquisition of COSY Spectra on the Gemini-300. UC Davis NMR Facility. [Link]
-
TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. IMSERC - Northwestern University. [Link]
-
General structure of substituted quinoxalines. ResearchGate. [Link]
-
TUTORIAL: 2D COSY EXPERIMENT. IMSERC - Northwestern University. [Link]
-
1D NOESY made easy. (2021, March 10). NMR Facility - Chemistry Department - The University of Chicago. [Link]
-
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]
-
Chemical structures of the quinoxaline and quinoxaline sulfonamide drugs. ResearchGate. [Link]
-
Basic 2D NMR experiments. University of Crete. [Link]
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester. [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PubliCat. [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]
-
Protocols. NMR Facility - Chemistry Department - The University of Chicago. [Link]
-
General structure of substituted quinoxalines. ResearchGate. [Link]
-
1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. (2006, May 16). Bruker. [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]
-
Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. [Link]
-
Nitrogen NMR. Joseph P. Hornak, Ph.D. [Link]
-
Synthesis and NMR Structural Assignment of 3-Benzoylpyrrolo- [2,3-b]quinoxalin-2(4H)-ones. ResearchGate. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH. [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [Link]
Sources
- 1. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 5. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrogen NMR [chem.ch.huji.ac.il]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
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Stability issues of Quinoxaline-6-carbonitrile under different conditions
Quinoxaline-6-carbonitrile Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth, field-proven insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we understand that compound stability is paramount to the success of your research. Therefore, this guide moves beyond simple protocols to explain the "why" behind the "how," ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Stability Challenges
This section addresses common and complex stability issues you may encounter when working with this compound. We provide not just solutions, but the scientific reasoning behind them.
Issue 1: Unexpected Degradation in Aqueous Solutions, Especially at Non-Neutral pH.
Q: I'm observing a loss of my this compound in aqueous buffers, particularly under acidic or basic conditions. What is happening and how can I prevent it?
A: This is a classic case of nitrile hydrolysis. The carbonitrile group (-C≡N) on your quinoxaline ring is susceptible to hydrolysis, which converts it into a carboxylic acid or an amide intermediate.[1][2] This reaction is catalyzed by both acids and bases and is often accelerated by heat.[3][4]
Causality Explained:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2] This leads to the formation of an imidic acid, which then tautomerizes to an amide. The amide can then undergo further hydrolysis to form the corresponding carboxylic acid and an ammonium salt.[4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[1] This process typically requires harsher conditions (e.g., higher temperatures) compared to acid hydrolysis to proceed to the carboxylic acid.[1] Milder basic conditions might result in the isolation of the amide intermediate.[1]
Troubleshooting Protocol: Assessing Hydrolytic Stability
To quantify the stability of this compound in your specific aqueous media, a forced degradation study is recommended.[5][6]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) where it is known to be stable.
-
Stress Conditions:
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation process.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Data Presentation: Expected Degradation Profile
| Condition | Temperature | Expected Primary Degradant |
| 0.1 M HCl | 60°C | Quinoxaline-6-carboxylic acid |
| 0.1 M NaOH | 60°C | Sodium quinoxaline-6-carboxylate |
| Purified Water | 60°C | Minimal to no degradation |
Preventative Measures:
-
Maintain aqueous solutions at or near neutral pH (6.5-7.5).
-
If pH adjustment is necessary, use buffers with minimal catalytic activity.
-
Prepare aqueous solutions fresh and use them promptly.
-
For long-term storage, keep the compound in a solid, dry state.[9]
Issue 2: Compound Degradation Upon Exposure to Light.
Q: I've noticed a change in the appearance of my solid this compound or a decrease in its concentration in solution after leaving it on the lab bench. Could this be due to light exposure?
A: Yes, photodecomposition is a valid concern for many organic molecules, including heterocyclic compounds like quinoxalines.[10] The quinoxaline ring system contains chromophores that can absorb UV and visible light, leading to photochemical reactions and degradation.
Causality Explained:
The absorption of light energy can promote the molecule to an excited electronic state. This excess energy can then be dissipated through various pathways, including bond cleavage, rearrangement, or reaction with other molecules (e.g., oxygen), leading to the formation of degradation products.
Troubleshooting Protocol: Assessing Photostability
A systematic approach to photostability testing is crucial to understand the light sensitivity of this compound.[10]
Step-by-Step Protocol (based on ICH Q1B guidelines): [10]
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a suitable container.
-
Solution State: Prepare a solution of the compound in a relevant solvent.
-
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output. A common setup involves an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Dark Control: Protect identical samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a suitable analytical method like HPLC to quantify any degradation.
Preventative Measures:
-
Store solid this compound in amber vials or light-proof containers.[9]
-
When working with solutions, use amber glassware or wrap containers in aluminum foil.
-
Minimize the exposure of the compound to direct sunlight or strong artificial light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, store solid this compound in a cool, dry, and dark place.[9] A desiccator at room temperature is generally sufficient.[11] Ensure the container is tightly sealed to protect it from moisture.
Q2: Is this compound sensitive to high temperatures in its solid form?
A2: Quinoxaline derivatives generally exhibit good thermal stability.[12][13] However, it is always best practice to avoid prolonged exposure to high temperatures. The melting point of this compound is 176-178°C, and its boiling point is approximately 329.7°C at 760 mmHg, indicating a degree of thermal robustness in the solid state.[11] Some studies on related quinoxaline-containing polymers show decomposition temperatures well above 300°C.[14]
Q3: Are there any solvents I should avoid when working with this compound?
A3: Besides highly acidic or basic aqueous solutions, be cautious with protic solvents, especially at elevated temperatures, as they can participate in solvolysis reactions with the nitrile group, although this is generally slower than hydrolysis. For routine use, polar aprotic solvents like DMSO, DMF, and acetonitrile are generally good choices.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[8] This method should be able to separate the intact this compound from its potential degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups, such as the disappearance of the nitrile peak and the appearance of a carbonyl peak from a carboxylic acid.[8]
Q5: What are the primary degradation pathways I should be aware of?
A5: The most likely degradation pathway under common laboratory conditions is the hydrolysis of the nitrile group to form quinoxaline-6-carboxylic acid, potentially with the intermediate formation of quinoxaline-6-carboxamide.[1][4]
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a general workflow for stability testing.
Caption: Hydrolysis of this compound.
Caption: Forced Degradation Study Workflow.
References
-
Nitrile to Acid - Common Conditions. Available from: [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Available from: [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available from: [Link]
-
hydrolysis of nitriles - Chemguide. Available from: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available from: [Link]
-
Synthesis and characterization of thermally stable quinoxaline-based polyamides. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY - ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY - IJRAR. Available from: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available from: [Link]
-
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Analytical Techniques In Stability Testing | Separation Science. Available from: [Link]
-
High-performance quinoxaline-containing phthalonitrile resin: Synthesis, curing kinetics, and properties - ResearchGate. Available from: [Link]
-
Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells - PubMed. Available from: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review - PubMed. Available from: [Link]
-
Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies - ResearchGate. Available from: [Link]
-
A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent - Der Pharma Chemica. Available from: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. Available from: [Link]
-
Understanding the Adsorption of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium: Experimental - An-Najah Staff. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - NIH. Available from: [Link]
-
Synthesis of quinoxaline-2-carbonitrile 1,4-dioxide by transformation... - ResearchGate. Available from: [Link]
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- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Optimizing Solvent Systems for Chromatography of Quinoxaline Compounds
Welcome to the technical support center for the chromatographic analysis of quinoxaline compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your solvent systems and achieve robust, reproducible separations. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you in your method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatography of quinoxaline compounds.
Q1: I'm observing significant peak tailing for my quinoxaline analyte in reversed-phase chromatography. What are the likely causes and how can I fix it?
A1: Peak tailing in reversed-phase HPLC for quinoxaline compounds is a common issue, often stemming from secondary interactions between the basic nitrogen atoms in the quinoxaline ring and residual silanol groups on the silica-based stationary phase.[1] Here’s a systematic approach to troubleshoot and resolve this:
-
Underlying Cause: Quinoxalines are weak bases.[1] At acidic to neutral pH, the nitrogen atoms can become protonated, leading to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material. This results in a portion of the analyte being more strongly retained, causing the characteristic tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is by controlling the mobile phase pH.
-
Low pH (Ion Suppression): By lowering the pH of the mobile phase to around 2.5-3.5 using an additive like formic acid or phosphoric acid, you can suppress the ionization of the silanol groups, minimizing the secondary interactions.[1][2] At this pH, the quinoxaline will be protonated, but the silanol groups will be predominantly in their neutral form (Si-OH).
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 9-10 with a buffer like ammonium bicarbonate) will deprotonate the quinoxaline, making it neutral. This also minimizes ionic interactions. However, ensure your column is stable at high pH. Many modern silica-based columns are designed to tolerate higher pH ranges.[3]
-
-
Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your quinoxaline analyte.[1]
-
Column Choice: Consider using a column with a low-activity silica or one that is end-capped to a high degree to reduce the number of accessible silanol groups.[2] Phenyl-hexyl columns can also offer alternative selectivity through pi-pi interactions with the aromatic quinoxaline ring system.[4]
-
Experimental Protocol: Mitigating Peak Tailing through Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Step 1: Low pH Modification
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
Inject your sample and analyze the peak shape.
-
-
Step 2: High pH Modification (if necessary and column compatible)
-
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.
-
Prepare Mobile Phase B: Acetonitrile.
-
Thoroughly flush the system with an intermediate solvent (e.g., 50:50 methanol:water) before introducing the high pH mobile phase.
-
Equilibrate the column and inject your sample.
-
-
Step 3: Addition of a Competing Base (for low to mid-range pH)
-
To your low pH mobile phase, add 0.05-0.1% TEA.
-
Equilibrate and inject.
-
Data Summary: Effect of Mobile Phase pH on Quinoxaline Peak Shape
| Mobile Phase Condition | Expected Peak Shape | Rationale |
| Neutral Water/Acetonitrile | Tailing | Ionic interaction between protonated quinoxaline and ionized silanols. |
| 0.1% Formic Acid (pH ~2.7) | Symmetrical | Silanol ionization is suppressed, minimizing secondary interactions. |
| 10 mM Ammonium Bicarbonate (pH 10) | Symmetrical | Quinoxaline is deprotonated and neutral, preventing ionic interactions. |
Q2: I'm struggling to get enough retention for my highly polar quinoxaline derivative in reversed-phase chromatography. What are my options?
A2: Poor retention of polar analytes is a classic challenge in reversed-phase chromatography. Here are several strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.[5]
-
Mobile Phase Composition in Reversed-Phase:
-
Reduce Organic Content: The most straightforward approach is to decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase, especially at the beginning of your gradient.
-
Use a Less Eluting Organic Solvent: Methanol is generally a weaker solvent than acetonitrile in reversed-phase for many compounds.[4] Switching from acetonitrile to methanol may increase retention.
-
Aqueous Normal Phase: This is a mode of HILIC where a high percentage of water is used with a polar stationary phase.
-
Workflow for Method Development for Polar Quinoxalines
Caption: Workflow for polar quinoxaline analysis.
Q3: My quinoxaline compounds are co-eluting. How can I improve the resolution?
A3: Improving resolution requires manipulating the selectivity of your chromatographic system. Here are the key parameters to adjust:
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[4] Acetonitrile has a dipole moment, while methanol can act as both a hydrogen bond donor and acceptor.[4] Switching between these two can significantly alter the elution order and improve separation.
-
Modify the Mobile Phase pH: For ionizable compounds like quinoxalines, pH is a powerful tool to change selectivity.[7][8] A small change in pH can alter the ionization state of your analytes, leading to changes in retention and potentially resolving co-eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
C18 vs. Phenyl-Hexyl: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like quinoxalines through pi-pi interactions.[4]
-
Embedded Polar Group (PEG) Phases: These phases offer different selectivity compared to standard C18 columns.
-
Systematic Approach to Improving Resolution
Caption: Decision tree for resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for reversed-phase HPLC of quinoxaline derivatives?
A1: A robust starting point for method development is a gradient elution with acetonitrile and water, both containing an acidic modifier.[2][9]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A generic scouting gradient, such as 5% to 95% B over 15-20 minutes, is effective for determining the approximate elution conditions for your compounds.[10]
This setup addresses the basic nature of quinoxalines by maintaining a low pH, which generally leads to good peak shapes.[1]
Q2: I am using LC-MS. What mobile phase additives are most suitable for quinoxaline analysis?
A2: For LC-MS applications, volatile mobile phase additives are essential.
-
Positive Ion Mode (ESI+): Formic acid (0.1%) is the most common choice as it is volatile and promotes protonation of the basic quinoxaline nitrogen atoms, leading to a strong [M+H]⁺ signal.[9][11] Ammonium formate can also be used.
-
Negative Ion Mode (ESI-): While less common for basic compounds like quinoxalines, if you need to work in negative ion mode, a dilute solution of ammonium acetate or ammonium bicarbonate can be used.
Common Adducts in ESI-MS of Quinoxalines (Positive Mode)
| Adduct | Mass Difference | Common Source |
| [M+H]⁺ | +1.0078 | Proton from acidic mobile phase. |
| [M+Na]⁺ | +22.9898 | Sodium contamination from glassware or reagents.[12][13] |
| [M+K]⁺ | +38.9637 | Potassium contamination.[13] |
| [M+NH₄]⁺ | +18.0334 | Ammonium from buffers like ammonium formate.[13][14] |
| [M+ACN+H]⁺ | +42.0338 | Adduct with acetonitrile from the mobile phase. |
Q3: Can I use normal-phase chromatography for quinoxaline compounds?
A3: Yes, normal-phase chromatography (NPC) can be used, particularly for separating isomers or less polar quinoxaline derivatives.[15][16]
-
Stationary Phase: A polar stationary phase like silica or alumina is used.[16][17]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethyl acetate or isopropanol, is employed.[16][17]
-
Elution Order: In NPC, less polar compounds elute first, while more polar compounds are retained more strongly.[16] This is the opposite of reversed-phase chromatography.
NPC is particularly useful when your quinoxaline derivative has poor solubility in the highly aqueous mobile phases sometimes required in reversed-phase.[15]
Q4: How does temperature affect the separation of quinoxaline compounds?
A4: Temperature can influence several aspects of your separation:
-
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which reduces backpressure and can allow for faster flow rates.
-
Retention Time: Generally, increasing the temperature will decrease the retention times of your analytes as it increases their solubility in the mobile phase and the kinetics of mass transfer. A rule of thumb is that a 1°C increase in temperature can lead to a 1-2% decrease in retention time.[18]
-
Selectivity: In some cases, changing the temperature can alter the selectivity of the separation, especially if the analytes have different thermodynamic properties.
For reproducible results, it is crucial to use a column thermostat to maintain a constant temperature.
References
-
Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed. (2007). Journal of Chromatography A, 1146(1), 1-7. [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed. (2019). Journal of the Science of Food and Agriculture, 99(15), 6745-6752. [Link]
-
Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies | LCGC International. (n.d.). LCGC International. [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (2021). Frontiers in Chemistry, 9, 748588. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025). Mastelf. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Phenomenex. [Link]
-
Steps for HPLC Method Development | Pharmaguideline. (n.d.). Pharmaguideline. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Gilson. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). The Pharma Guidance. [Link]
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (2022). Molecules, 27(23), 8345. [Link]
-
How does an alkaline pH affect normal-phase flash chromatography separations? - Biotage. (2023). Biotage. [Link]
-
Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences. (2013). Current Issues in Pharmacy and Medical Sciences, 26(1). [Link]
-
Normal Phase HPLC Columns - Phenomenex. (n.d.). Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent. [Link]
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HPLC Troubleshooting Guide. (n.d.). Hichrom. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018). Agilent. [Link]
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The Critical Role of Mobile Phase pH in Chromatography Separations. (2023). Labmate Online. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC International. [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024). YouTube. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025). alwsci. [Link]
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Reversed Phase Chromatography. (n.d.). Cytiva. [Link]
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Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
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What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Waters. [Link]
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Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025). Hawach Scientific. [Link]
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Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? (2023). Biotage. [Link]
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Useful Mass Differences | Analytical Chemistry Instrumentation Facility. (n.d.). Boston University. [Link]
-
Why is normal phase chromatography good for use on polar analytes? - ResearchGate. (2015). ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022). ACD/Labs. [Link]
-
Normal phase liquid chromatography - YouTube. (2021). YouTube. [Link]
-
ESI+ Common Background Ions. (n.d.). University of Bristol. [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. (2018). Molecules, 23(1), 162. [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Phenomenex. [Link]
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Technical Support Center: A Scientist's Guide to Navigating Unexpected Synthesis Byproducts
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and ultimately minimize the formation of unexpected byproducts in your chemical reactions. Our approach is grounded in years of field experience, emphasizing not just the "what" but the "why" of each analytical and strategic choice you make in the lab.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when a reaction doesn't proceed as cleanly as anticipated.
Q1: My reaction has produced a significant unknown impurity. What are my immediate first steps?
A1: The first priority is to gather as much information as possible from your crude reaction mixture before extensive purification. A general workflow involves:
-
Preliminary Analysis of the Crude Mixture: Before workup, acquire a crude Nuclear Magnetic Resonance (NMR) spectrum and a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram. This initial snapshot can be invaluable for identifying unstable byproducts that may not survive purification[1].
-
Thoughtful Workup: Consider the stability of your expected product and potential byproducts. An inappropriate acidic or basic wash could lead to degradation or the creation of new impurities[1]. If possible, perform a simple extractive workup with neutral water and brine washes.
-
Isolation: The next step is to isolate the byproduct. Flash column chromatography is often the primary method for purification of organic compounds[2][3].
-
Characterization: Once isolated, a suite of analytical techniques should be employed for structural elucidation. High-resolution mass spectrometry (HRMS) and a full complement of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are essential for piecing together the structure of the unknown compound[4].
Q2: What is the difference between a "byproduct" and a "side product," and why does it matter?
A2: These terms are often used interchangeably, but there is a key distinction. Byproducts are formed from the desired reaction pathway and are stoichiometrically related to the consumption of your starting materials. In contrast, side products arise from parallel, undesired reaction pathways[5]. Understanding this difference is crucial for troubleshooting. Byproduct formation might be addressed by changing the stoichiometry or a reagent, while side product formation often requires a change in reaction conditions (e.g., temperature, solvent, catalyst) to favor the kinetics of the desired reaction[5][6].
Q3: How can I adjust my reaction conditions to enhance selectivity and minimize the formation of byproducts?
A3: Optimizing reaction conditions is a critical strategy for improving the outcome of your synthesis. Consider the following adjustments:
-
Temperature Control: Many reactions are highly sensitive to temperature. Lowering the temperature can often decrease the rate of side reactions more significantly than the desired reaction, thereby improving selectivity. Conversely, some reactions may require higher temperatures to favor the desired kinetic product[6].
-
Solvent Choice: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing transition states. Experimenting with a range of solvents with varying polarities and coordinating abilities can have a profound impact on the reaction outcome.
-
Catalyst Selection: The choice of catalyst can dramatically influence the reaction pathway. For instance, using a more selective catalyst can help minimize the formation of undesired byproducts[7].
-
Rate of Addition: In reactions involving highly reactive reagents, slow, controlled addition can maintain a low instantaneous concentration of the reagent, which can suppress side reactions.
Q4: Are there any "green chemistry" approaches I can take to reduce byproduct formation?
A4: Absolutely. The principles of green chemistry are directly applicable to minimizing waste and byproducts. Key strategies include:
-
Atom Economy: Design syntheses that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts[7].
-
Use of Catalysis: Catalytic reagents are often more selective than stoichiometric reagents and can be used in smaller amounts, leading to less waste and fewer byproducts[7].
-
Real-time Analysis: Implementing in-process monitoring techniques can help detect the formation of byproducts in real-time, allowing for adjustments to be made to optimize the reaction before it is complete[7].
Troubleshooting Guides
This section provides more detailed, scenario-based guidance for tackling specific challenges related to unexpected byproducts.
Guide 1: The Elusive Impurity - When the Byproduct is Unstable
Scenario: You observe an impurity in your crude reaction analysis (e.g., crude NMR or LC-MS), but it disappears or changes during workup or purification.
Causality: This common issue often arises from the inherent instability of the byproduct under the conditions of your workup or purification. For example, the pH of your aqueous wash or the acidity of your silica gel for chromatography could be causing the byproduct to degrade or react further[1].
Troubleshooting Protocol:
-
Analyze Pre- and Post-Workup: Take a small aliquot of your reaction mixture before workup and analyze it by TLC, LC-MS, or crude NMR. Compare this to the analysis of your material after the workup to confirm if the impurity is being lost at this stage[1].
-
Neutralize Your Workup: If you suspect pH sensitivity, perform your aqueous extractions with deionized water or a neutral buffer solution.
-
Consider Alternative Purification Media: Silica gel is acidic and can cause degradation of acid-sensitive compounds. Consider using neutral or basic alumina, or reverse-phase chromatography for purification[2].
-
Minimize Exposure: Work quickly and at lower temperatures during your workup and purification to minimize the opportunity for degradation.
Guide 2: Isomeric Impurities - When Separation is the Challenge
Scenario: Your reaction has produced one or more isomers of your target compound, and they are difficult to separate by standard chromatography.
Causality: Isomers often have very similar polarities, making them co-elute during chromatographic separation[3]. This is a frequent challenge in reactions that can produce regioisomers or diastereomers.
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems for your column chromatography. A change in the solvent can alter the selectivity of the separation.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer significantly higher resolution than standard flash chromatography[4][8].
-
-
Consider Derivatization: In some cases, you can selectively react the desired product or the isomeric impurity to create a new compound with different physical properties, making separation easier. The protecting group can then be removed after separation.
-
Crystallization: If your desired product is a solid, fractional crystallization can be a powerful technique for separating isomers.
In-Depth Technical Protocol: A General Workflow for Byproduct Identification and Characterization
This protocol outlines a systematic approach to identifying an unknown byproduct, from initial detection to final structural confirmation.
Step 1: Initial Detection and Preliminary Analysis
-
Thin Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against your starting material(s). The presence of a new spot indicates the formation of a new compound.
-
Crude NMR: Take a ¹H NMR of the crude reaction mixture. This can provide initial clues about the structure of the byproduct and its approximate ratio to your desired product[1].
-
LC-MS or GC-MS: Analyze the crude mixture by LC-MS or GC-MS. This will give you the mass of the byproduct, which is a critical piece of information for determining its molecular formula[8][9][10].
Step 2: Isolation and Purification
-
Choose the Right Technique: Based on the scale of your reaction and the nature of your compounds, select an appropriate purification method. For small-scale reactions (<1g), column chromatography is often the best choice[3]. For larger scales, crystallization or distillation may be more practical if applicable[3].
-
Perform the Purification: Carefully carry out the chosen purification method, collecting fractions and analyzing them by TLC to track the separation of your desired product and the byproduct.
-
Assess Purity: After isolation, assess the purity of the byproduct by NMR and LC-MS.
Step 3: Structural Elucidation
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum of the purified byproduct. This will provide a highly accurate mass, allowing you to determine the molecular formula.
-
Spectroscopic Analysis:
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons[11][12].
-
¹³C NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C) in the molecule[12].
-
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups (e.g., C=O, O-H, N-H)[13][14].
-
2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish the connectivity between atoms in the molecule, allowing you to piece together the final structure[15].
-
Data Summary Table
| Analytical Technique | Information Gained |
| TLC | Preliminary indication of new compounds |
| Crude NMR | Initial structural clues and product-to-byproduct ratio |
| LC-MS / GC-MS | Molecular weight of the byproduct[9][16] |
| HRMS | Accurate mass and molecular formula |
| ¹H NMR | Proton environment and connectivity[11] |
| ¹³C NMR / DEPT | Carbon skeleton information[12] |
| IR Spectroscopy | Presence of functional groups[13] |
| 2D NMR | Detailed atomic connectivity for structural elucidation[15] |
Visual Workflow for Byproduct Identification
Caption: A generalized workflow for the identification and characterization of an unexpected synthesis byproduct.
Logical Decision Tree for Method Selection
Caption: A decision tree to guide the selection of analytical techniques for byproduct characterization.
References
-
Mass spectrometric strategies for the analysis of polar industrial chemicals and their by-products in wastewater and surface water. (n.d.). PubMed. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: A Powerful Analytical Tool in Biopharma. (2023). Technology Networks. Retrieved from [Link]
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Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. Retrieved from [Link]
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Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. (n.d.). ijarsct. Retrieved from [Link]
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Natural Product Structure Elucidation by NMR Spectroscopy. (2019). ResearchGate. Retrieved from [Link]
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On Byproducts and Side Products. (2012). Organic Process Research & Development. Retrieved from [Link]
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025). Patsnap Eureka. Retrieved from [Link]
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? (2018). ResearchGate. Retrieved from [Link]
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Mass Spectrometric Analysis of Process Related Impurities. (n.d.). BioPharmaSpec. Retrieved from [Link]
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Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Mass spectrometry analysis of the by-products of intrastromal photorefractive keratectomy. (1996). PubMed. Retrieved from [Link]
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How Is Chromatography Used for Purification? (n.d.). Moravek. Retrieved from [Link]
-
Can Infrared Spectroscopy Detect Impurities? (2025). YouTube. Retrieved from [Link]
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Spectroscopy Methods. (n.d.). analytica-world.com. Retrieved from [Link]
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How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Chemistry Innovations to Reduce Byproduct Waste. (2022). University of Guelph. Retrieved from [Link]
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Chemical analytical techniques in industry. (2022). Infinitia. Retrieved from [Link]
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Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
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Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved from [Link]
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What Are Common Mistakes In Chemistry Synthesis Reactions? (2025). YouTube. Retrieved from [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Spectroscopic Analysis. (n.d.). EBSCO. Retrieved from [Link]
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chromatographic purification steps: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Chromatography Fundamentals for the Analysis and Purification of Biologics. (n.d.). YMC America. Retrieved from [Link]
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Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine. (2007). PubMed. Retrieved from [Link]
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SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. (n.d.). IIP Series. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, quinoxaline derivatives stand out for their broad spectrum of biological activities and diverse applications.[1][2][3] Among these, quinoxaline-6-carbonitrile serves as a critical intermediate in the synthesis of more complex pharmacologically active agents and functional materials.[2] A precise and thorough structural elucidation of this building block is paramount for ensuring the integrity and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analysis, remains the cornerstone for unambiguous structure verification of such organic molecules.[4][5]
This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a mere listing of chemical shifts to explain the underlying principles governing the spectral data. Furthermore, it offers a comparative perspective against alternative analytical techniques, underscoring the indispensable role of NMR in modern chemical analysis.
The Molecular Blueprint: Understanding this compound's Structure
To interpret the NMR spectra of this compound, a foundational understanding of its molecular structure is essential. The molecule consists of a bicyclic system where a benzene ring is fused to a pyrazine ring. The key feature is the cyano (-C≡N) group substituted at the 6-position of the quinoxaline core. This electron-withdrawing group significantly influences the electronic environment of the aromatic protons and carbons, which is directly reflected in the NMR spectra.
Caption: NMR workflow compared to other analytical techniques.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization that is essential for its application in research and development. The chemical shifts and coupling patterns observed in the spectra are directly correlated to the unique electronic environment created by the quinoxaline core and the electron-withdrawing nitrile substituent. While other analytical methods offer complementary information, NMR stands as the definitive technique for the structural elucidation of such complex organic molecules.
References
-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. [Link]
-
IJRAR. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
-
TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]
-
Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. [Link]
-
PubChem. Quinoxaline. National Institutes of Health. [Link]
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University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubMed. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. [Link]
-
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A Comparative Analysis of the Biological Activity of Quinoxaline-6-carbonitrile and Its Positional Isomers
A Technical Guide for Researchers in Drug Discovery
Introduction: The Quinoxaline Scaffold and the Significance of Isomeric Substitution
The quinoxaline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. Even minor positional changes of a functional group, such as a carbonitrile moiety, can dramatically alter the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity.
This guide provides a comparative overview of the biological activity of quinoxaline-6-carbonitrile and its key positional isomers: quinoxaline-5-carbonitrile, quinoxaline-7-carbonitrile, and quinoxaline-2-carbonitrile. Due to a lack of direct head-to-head comparative studies in the existing literature, this guide will synthesize data from various independent studies to offer an inferential comparison of their anticancer and antimicrobial properties. We will also delve into the pertinent signaling pathways and provide detailed experimental protocols for the assays discussed.
Comparative Biological Activity: An Overview
Anticancer Activity: A Tale of Differential Cytotoxicity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[5] The mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[6][7][8]
Unfortunately, specific cytotoxic data for the parent compounds this compound, quinoxaline-5-carbonitrile, and quinoxaline-7-carbonitrile is sparse in the readily available literature. However, studies on derivatives of these isomers provide valuable clues. For instance, derivatives of quinoxaline-2-carbonitrile-1,4-dioxide have shown selective cytotoxicity against solid tumor cells.[9] Furthermore, a series of 3-aryl/hetarylquinoxaline-2-carbonitrile-1,4-dioxides demonstrated significant cytotoxicity against breast cancer cell lines.[10] This suggests that the 2-carbonitrile isomer is a promising scaffold for the development of novel anticancer agents.
Research on quinoxaline-5,8-diones, which are structurally related to the carbonitrile isomers, has demonstrated their potent antiproliferative activity against vascular smooth muscle cells, mediated by the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[11] While not a direct comparison, this highlights the potential for substitution patterns on the benzene ring portion of the quinoxaline scaffold to influence antiproliferative effects.
The following table summarizes the available, albeit limited, data on the anticancer activity of derivatives of the quinoxaline carbonitrile isomers.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-quinoxaline-2-carbonitrile-1,4-dioxide derivative (2g) | Breast Cancer (MCF-7) | Data not explicitly given in IC50, but showed potent cytotoxicity | [10] |
| Quinoxaline-5,8-dione derivatives | Rat Aortic Smooth Muscle Cells | Potent antiproliferative activity | [11] |
| N-allyl quinoxaline derivative (Compound 8) | Lung Cancer (A549) | 0.86 | [12] |
| N-allyl quinoxaline derivative (Compound 8) | Breast Cancer (MCF-7) | 1.06 | [12] |
| Pyrimidine-5-carbonitrile derivative (11e) | Colon Cancer (HCT-116) | 1.14 | [13] |
| Pyrimidine-5-carbonitrile derivative (11e) | Breast Cancer (MCF-7) | 1.54 | [13] |
Note: The data presented is for derivatives and not the parent quinoxaline carbonitrile isomers. Direct comparison should be made with caution due to the influence of other substituents.
Antimicrobial Activity: A Broad Spectrum of Potential
Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] The mechanism of action for some quinoxaline 1,4-dioxides is believed to involve the generation of reactive oxygen species (ROS) that damage microbial DNA and other cellular components.
As with anticancer activity, direct comparative studies on the antimicrobial potency of the quinoxaline carbonitrile isomers are lacking. However, various studies on quinoxaline derivatives provide a basis for inferring their potential. For example, a study on a specific quinoxaline derivative showed significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to vancomycin.[17] Another study highlighted the antibacterial and antifungal potential of various novel quinoxaline derivatives.[4]
The following table summarizes representative antimicrobial data for quinoxaline derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivative | Staphylococcus aureus (MRSA) | 4 | [17] |
| Quinoxaline derivative (5k) | Acidovorax citrulli | Good activity (qualitative) | [15] |
| Quinoxaline derivative (5j) | Rhizoctonia solani | EC50 = 8.54 | [15] |
Note: The data presented is for various quinoxaline derivatives and not a direct comparison of the carbonitrile isomers.
Key Signaling Pathways Modulated by Quinoxaline Derivatives
The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit key protein kinases involved in cancer cell signaling. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies.[18] Several quinoxaline derivatives have been developed as potent EGFR inhibitors.[19][20]
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer. This pathway controls cell growth, proliferation, and survival.[6][7][8] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[6][7]
Caption: Dual Inhibition of PI3K/mTOR Pathway by Quinoxaline Derivatives.
Experimental Protocols
To ensure the generation of robust and reproducible data for comparing the biological activity of quinoxaline isomers, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and its isomers, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline isomers in culture medium. The final concentration of the solvent should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of quinoxaline isomers against EGFR kinase using a luminescence-based assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP solution
-
Quinoxaline isomers
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme and substrate diluted in kinase buffer.
-
Inhibitor Addition: Add the quinoxaline isomers at various concentrations. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the enzyme.[21]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the quinoxaline isomers against various microorganisms.[17][22][23]
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Materials:
-
Test microorganisms (bacteria or fungi)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Quinoxaline isomers
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each quinoxaline isomer in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
This guide has synthesized the available information on the biological activities of this compound and its positional isomers. While direct comparative data is currently lacking, the existing literature strongly suggests that the position of the carbonitrile group on the quinoxaline scaffold is a critical determinant of biological activity. The anticancer and antimicrobial potential of various quinoxaline derivatives is well-established, with mechanisms often involving the inhibition of key signaling pathways such as EGFR and PI3K/Akt/mTOR.
To definitively elucidate the comparative biological activity of these isomers, future research should focus on a systematic synthesis and side-by-side evaluation of this compound, quinoxaline-5-carbonitrile, quinoxaline-7-carbonitrile, and quinoxaline-2-carbonitrile. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable structure-activity relationship data, paving the way for the rational design of more potent and selective quinoxaline-based therapeutic agents.
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El-Gazzar, A. R. B. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6032. Retrieved from [Link]
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Scherbakov, A. M., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Cancer Investigation, 36(3), 199-209. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. Retrieved from [Link]
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Kumar, A., et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Polycyclic Aromatic Compounds, 41(5), 1126-1143. Retrieved from [Link]
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Yu, Y., et al. (2015). Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092. PLoS ONE, 10(10), e0140479. Retrieved from [Link]
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de Oliveira, R. B., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(3), e202000305. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. Retrieved from [Link]
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Kumar, A., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 25(21), 5036. Retrieved from [Link]
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Chung, H. J., et al. (2005). Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384. Retrieved from [Link]
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Synthesis and biological evaluation of functionalized quinoxaline derivatives. (2018). Der Pharma Chemica. Retrieved from [Link]
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A Comparative Crystallographic Guide to Quinoxaline-6-Carbonitrile Derivatives for Drug Discovery
Introduction: The Structural Imperative of Quinoxaline Scaffolds in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of their pharmacological profiles. Among these, derivatives bearing a carbonitrile group at the 6-position are of significant interest due to the unique electronic properties and hydrogen bonding capabilities of the nitrile moiety, which can profoundly influence molecular interactions with biological targets.
The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to understanding their structure-activity relationships (SAR). X-ray crystallography stands as the definitive technique for elucidating these intricate structural details, providing a high-resolution map of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This guide offers a comprehensive comparison of the X-ray crystallographic analysis of quinoxaline derivatives, with a specific focus on the structural implications of a 6-carbonitrile substitution. While a crystal structure for a simple quinoxaline-6-carbonitrile is not publicly available, we will draw insightful comparisons with structurally related derivatives, particularly those with electron-withdrawing groups at the 6-position, such as the nitro group. This comparative approach will provide researchers, scientists, and drug development professionals with the necessary framework to interpret and predict the structural behavior of this important class of compounds. Furthermore, we will present detailed experimental protocols and juxtapose crystallographic data with insights from complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, to provide a holistic understanding of these molecules.
Part 1: Synthesis and Crystallization of Quinoxaline Derivatives: A Practical Approach
The journey to a crystal structure begins with the successful synthesis and crystallization of the target compound. The general and most common method for synthesizing the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[3][4] Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds.[1]
Experimental Protocol: Synthesis of a 6-Substituted Quinoxaline Derivative
This protocol outlines a plausible synthetic route for a 6-substituted quinoxaline, which can be adapted for the synthesis of this compound. The synthesis of the related quinoxaline-6-carbaldehyde provides a strong foundational methodology.[5]
Step 1: Synthesis of 6-Chloroquinoxaline
A common precursor for introducing functionalities at the 6-position is 6-chloroquinoxaline. This can be synthesized from 4-chlorobenzene-1,2-diamine.
Step 2: Nucleophilic Substitution to Introduce the Cyano Group
The chloro-substituent at the 6-position can be displaced by a cyanide anion to yield this compound.
-
Reaction: 6-chloroquinoxaline is reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization. For quinoxaline derivatives, particularly those with polar substituents like a cyano or nitro group, slow evaporation and vapor diffusion are commonly employed methods.
Detailed Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture. Good solvents are those in which the compound is moderately soluble. For polar quinoxalines, solvents like methanol, ethanol, or mixtures with chlorinated solvents (e.g., dichloromethane/hexane) can be effective.[6]
-
Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.
-
Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent. This gradual increase in concentration will hopefully lead to the formation of well-ordered single crystals over several days to weeks.
Part 2: X-ray Crystallography of 6-Substituted Quinoxalines: A Comparative Analysis
Table 1: Comparative Crystallographic Data of 6-Nitro-2,3-diphenylquinoxaline
| Parameter | 6-Nitro-2,3-diphenylquinoxaline[1] |
| Molecular Formula | C₂₀H₁₃N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.76 |
| b (Å) | 5.34 |
| c (Å) | 24.35 |
| β (°) | 90 |
| Volume (ų) | 1473.18 |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.530 |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
| Dihedral Angle of NO₂ Group | ~7.76° |
Insights from the Crystal Structure of 6-Nitro-2,3-diphenylquinoxaline
The crystal structure of 6-nitro-2,3-diphenylquinoxaline reveals a nearly planar quinoxaline core.[1] The nitro group at the 6-position is almost coplanar with the quinoxaline ring system, which facilitates electronic delocalization.[1] The crystal packing is stabilized by a network of intermolecular interactions, including π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds.[1]
Anticipated Structural Features of this compound:
Based on the data for the 6-nitro derivative, we can anticipate that the this compound would also exhibit a planar quinoxaline core. The linear cyano group would likely be coplanar with the ring system to maximize electronic conjugation. In the crystal lattice, we would expect to see significant intermolecular interactions, including π-π stacking and potentially C-H···N hydrogen bonds involving the nitrogen of the cyano group.
Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure from a single crystal involves a series of well-defined steps.
Experimental workflow for single-crystal X-ray diffraction.
Part 3: A Multi-faceted Approach: Comparing X-ray Crystallography with NMR and DFT
While X-ray crystallography provides a static snapshot of the molecular structure in the solid state, a comprehensive understanding requires the integration of data from other analytical techniques that probe the molecule's properties in solution and its theoretical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For quinoxaline derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the synthesized compound.
Comparative Data: ¹H and ¹³C NMR of a Substituted Quinoxaline
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystal) | Solution |
| Information Obtained | Precise 3D structure, bond lengths/angles, intermolecular interactions | Connectivity, chemical environment of atoms, dynamic processes in solution |
| Resolution | Atomic resolution | Can be lower than X-ray |
| Key Limitation | Requires high-quality single crystals | Provides an average structure in solution, less precise for bond lengths/angles |
Density Functional Theory (DFT) Calculations
Computational methods, particularly DFT, have become indispensable for complementing experimental data. DFT calculations can provide insights into the optimized geometry, electronic properties, and spectroscopic parameters of a molecule.[7]
Insights from DFT Studies on Quinoxaline Derivatives:
DFT calculations on quinoxaline derivatives have been used to:
-
Predict Optimized Geometries: The calculated bond lengths and angles can be compared with experimental values from X-ray crystallography to validate the theoretical model.[7]
-
Calculate NMR Chemical Shifts: Theoretical NMR spectra can be generated and compared with experimental data to aid in the assignment of signals.
-
Analyze Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized to understand the electronic transitions and reactivity of the molecule.[2]
Complementary nature of X-ray, NMR, and DFT.
Conclusion: An Integrated Strategy for Structural Elucidation
The structural characterization of this compound derivatives is a critical step in the drug discovery pipeline. While X-ray crystallography provides the most definitive structural information, a comprehensive understanding is best achieved through an integrated approach that combines crystallographic data with insights from NMR spectroscopy and DFT calculations. This multi-technique strategy allows for the correlation of solid-state structure with solution-state behavior and theoretical predictions, providing a robust foundation for understanding structure-activity relationships and guiding the design of novel therapeutic agents. The comparative data and protocols presented in this guide are intended to equip researchers with the knowledge and tools necessary to confidently tackle the structural elucidation of this important class of molecules.
References
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A Comparative Guide to the Purity Validation of Synthesized Quinoxaline-6-carbonitrile
Introduction: The Critical Role of Purity in Quinoxaline-6-carbonitrile for Drug Discovery
This compound is a key heterocyclic scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3] These compounds are investigated for applications ranging from anticancer and antiviral to antimalarial and antibacterial agents.[1][2][4][5] In the context of drug development, the purity of any active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility of scientific data.
Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can have unintended and potentially harmful pharmacological effects.[6] Therefore, rigorous validation of the purity of a synthesized batch of this compound is an indispensable step. This guide provides a comparative overview of essential analytical techniques, offering field-proven insights into their application, strengths, and limitations for ensuring the compound meets the stringent purity requirements for research and development. The validation of these analytical methods is a documented process that provides evidence of their suitability for the intended purpose, ensuring results are consistent, reliable, and accurate.[6][7][8][9]
Orthogonal Analytical Approaches: A Multi-Faceted Strategy for Purity Confirmation
No single analytical method can provide a complete purity profile. A robust validation strategy employs multiple, orthogonal techniques that measure different physicochemical properties of the compound. This ensures that a wide spectrum of potential impurities—structural isomers, residual solvents, starting materials, and by-products—are detected and quantified. Below, we compare the most effective methods for validating this compound purity.
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: Overall workflow for purity validation of this compound.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique depends on the specific information required, from a simple purity check to a comprehensive impurity profile.
| Technique | Primary Purpose | Sensitivity | Specificity | Quantitative? | Destructive? | Key Insight |
| Melting Point | Preliminary Purity Assessment | Low | Low | No | No | A sharp melting range indicates high purity; a broad, depressed range suggests impurities.[10][11] |
| ¹H & ¹³C NMR | Structural Confirmation, Impurity Identification | Moderate | High | Semi-Quantitative | No | Confirms the chemical structure and detects proton/carbon-containing impurities.[12][13][14] |
| HPLC-UV | Purity Quantification, Impurity Profiling | High | High | Yes | Yes (small amount) | Provides precise percentage of purity and separates non-volatile impurities.[15][16][17] |
| GC-MS | Volatile Impurity Identification & Quantification | Very High | Very High | Yes | Yes (small amount) | Identifies residual solvents and volatile by-products from synthesis.[18][19][20] |
| Elemental Analysis | Elemental Composition Verification | N/A | High | Yes | Yes | Confirms the percentage of C, H, and N matches the theoretical formula. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][8] For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate, leveraging the compound's aromatic, relatively non-polar nature.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected as the stationary phase to provide hydrophobic interactions with the quinoxaline ring, ensuring adequate retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water (with a formic acid additive) is used. The gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted efficiently. Formic acid is added to control the pH and sharpen peaks by protonating any basic sites, and it is compatible with mass spectrometry if an LC-MS method is desired.[15]
-
Detector: A UV detector is chosen because the fused aromatic system of quinoxaline exhibits strong chromophores, leading to high sensitivity at wavelengths around 254 nm or 310 nm.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
-
Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution (if available): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution: Prepare a sample solution at approximately 1.0 mg/mL in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the standard solution to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Any peak greater than 0.05% of the total area should be identified and characterized if possible, especially if purity is for pharmaceutical applications.
-
NMR Spectroscopy: Unambiguous Structural Confirmation
While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of pure this compound should show sharp, well-resolved signals in the aromatic region with the correct integration values and coupling patterns. The presence of unexpected signals, even at low integration values, indicates impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[12] The presence of a signal around 118 ppm is characteristic of the nitrile carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinoxaline derivatives.[13]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
Compare the obtained chemical shifts (δ), coupling constants (J), and integration values with the expected values for this compound.
-
Examine the baseline for small peaks that could indicate impurities. The presence of residual solvent peaks (e.g., from ethanol or ethyl acetate used in synthesis/recrystallization) should also be noted.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile organic compounds.[18][19] Its primary role in this context is to detect residual solvents from the synthesis (e.g., ethanol, DMSO, toluene) and any volatile by-products that would be missed by HPLC.
Causality Behind Experimental Choices:
-
Technique: The high sensitivity of MS detection allows for the identification of trace-level impurities, while GC provides excellent separation of volatile components.[20]
-
Derivatization: For some quinoxaline derivatives, derivatization (e.g., trimethylsilylation) may be necessary to increase volatility and thermal stability, though this compound itself should be sufficiently volatile for direct analysis.[18][19]
Experimental Protocol: GC-MS Analysis for Residual Solvents
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO) to dissolve the sample.
-
GC-MS Conditions:
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode, 250 °C.
-
Oven Program: Initial temperature of 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-500 m/z.
-
-
Data Interpretation:
-
Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).
-
Quantify any identified solvents using a standard addition or external standard method to ensure they are below the limits specified by ICH guidelines.
-
Melting Point Analysis: A Simple, Foundational Purity Check
Melting point is a classic, yet highly informative, physical property. A pure crystalline solid will melt over a very narrow temperature range (typically < 1 °C).[10] The presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[11][17]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.
-
Measurement:
-
Place the capillary in a calibrated melting point apparatus.
-
Heat rapidly to ~15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid melts (T₂).
-
-
Data Interpretation:
Conclusion: An Integrated Approach to Ensure Confidence
Validating the purity of synthesized this compound requires a multi-pronged, evidence-based approach. While a sharp melting point provides initial confidence and NMR confirms the structure, it is the quantitative power of chromatography that delivers the definitive purity value. HPLC serves as the primary tool for quantifying non-volatile impurities and establishing the final purity percentage, while GC-MS is essential for controlling residual solvents. By integrating these techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of their scientific findings, forming a solid foundation for further development.
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A Comparative Guide to Quinoxaline-6-carbonitrile and Quinoxaline-2-carbonitrile in Biological Assays
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline framework, a fused bicyclic heterocycle comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purine and pteridine nucleobases allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The biological profile of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents on both the benzene and pyrazine rings.[2]
This guide provides a comparative analysis of two isomeric quinoxaline carbonitriles: quinoxaline-6-carbonitrile and quinoxaline-2-carbonitrile. The introduction of a cyano (-CN) group, a potent electron-withdrawing group and a versatile synthetic handle, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. We will delve into the available biological data for each isomer, discuss their structure-activity relationships, and provide detailed experimental protocols for key biological assays. It is important to note that while a substantial body of research exists for quinoxaline-2-carbonitrile and its derivatives, literature specifically detailing the biological activities of this compound is sparse. Consequently, this guide will also draw upon data from closely related 6-substituted analogues to infer potential activities and highlight areas for future investigation.
Synthesis of Quinoxaline Carbonitrile Isomers
The classical and most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] The specific starting materials will dictate the final substitution pattern.
-
Quinoxaline-2-carbonitrile: This isomer is typically synthesized from a suitably substituted o-phenylenediamine and a dicarbonyl compound already containing the nitrile functionality or a precursor that can be readily converted to a nitrile.
-
This compound: The synthesis of this isomer would start with a substituted o-phenylenediamine where one of the amino groups is para to the desired nitrile position, such as 4-cyano-1,2-phenylenediamine. This would then be reacted with a 1,2-dicarbonyl compound like glyoxal.
The cyano group can also be introduced at a later stage through various synthetic transformations of other functional groups, such as an aldehyde or a carboxylic acid.
Comparative Biological Activities
Quinoxaline-2-carbonitrile: A Prominent Anticancer and Kinase Inhibitor Scaffold
The substitution of a cyano group at the 2-position of the quinoxaline ring has given rise to a plethora of potent biologically active molecules, particularly in the realm of oncology.
Anticancer and Cytotoxic Activity:
Quinoxaline-2-carbonitrile derivatives, especially the 1,4-di-N-oxide analogues, have been extensively investigated as hypoxic-selective anti-tumor agents.[7][8] These compounds are designed to be activated under the low oxygen conditions characteristic of solid tumors, leading to selective cancer cell death.
A series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides demonstrated significant cytotoxic activity against a panel of human cancer cell lines under hypoxic conditions, with some compounds showing greater potency than the reference drug tirapazamine.[7] For instance, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide displayed IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines.[7] The mechanism of action is believed to involve the generation of reactive oxygen species and the suppression of HIF-1α activity, a key regulator of tumor survival in hypoxic environments.[8]
Kinase Inhibition:
The quinoxaline scaffold is a well-established pharmacophore for the design of kinase inhibitors.[9][10] The cyano group at the 2-position can act as a key hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase. Derivatives of quinoxaline-2-carboxylic acid (a close analogue of the nitrile) have been identified as potent inhibitors of Pim kinases, which are crucial for cell proliferation and survival.[11] While direct data on quinoxaline-2-carbonitrile as a kinase inhibitor is context-dependent, its structural motifs are highly relevant to this target class.
This compound: An Under-Explored Isomer with Potential Antimicrobial Activity
As previously mentioned, there is a significant lack of biological data for this compound itself. However, studies on closely related derivatives with functional groups at the 6-position, such as carboxamides and carbaldehydes, provide valuable insights into the potential biological activities of this isomeric scaffold.
Antimicrobial Activity:
A study on novel quinoxaline-6-carboxamide derivatives revealed their potential as antibacterial agents.[12][13] These compounds were screened against a panel of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting excellent activity.[12] This suggests that substitution at the 6-position of the quinoxaline ring is a viable strategy for developing new antimicrobial agents.
Similarly, quinoxaline-6-carbaldehyde has been synthesized and evaluated for its antimicrobial potency.[14] It was found to inhibit the growth of several pathogenic bacterial isolates at concentrations ranging from 10-100 µg/ml and demonstrated a bactericidal effect against S. aureus strains.[14] These findings strongly suggest that this compound, as a precursor and analogue to these compounds, warrants investigation for its antimicrobial properties.
Table 1: Summary of Biological Activities
| Isomer | Biological Activity | Key Findings | References |
| Quinoxaline-2-carbonitrile | Anticancer (hypoxic cytotoxin) | 1,4-di-N-oxide derivatives show potent and selective cytotoxicity against cancer cells under hypoxic conditions. | [7] |
| Kinase Inhibition | The quinoxaline-2-carboxylate scaffold (related to the nitrile) yields potent Pim-1/2 kinase inhibitors. | ||
| This compound | Antimicrobial (inferred) | Closely related 6-carboxamide and 6-carbaldehyde derivatives exhibit significant antibacterial activity. | [12][13][14] |
Structure-Activity Relationship (SAR) Insights
The position of the electron-withdrawing cyano group is expected to significantly influence the electronic properties and, consequently, the biological activity of the quinoxaline ring.
-
Position 2: A nitrile at this position directly influences the electronics of the pyrazine ring. This is a key position for interaction with many biological targets, particularly the hinge region of kinases. The strong electron-withdrawing nature of the nitrile can enhance hydrogen bonding interactions and modulate the pKa of the quinoxaline nitrogens.
-
Position 6: A nitrile at this position primarily affects the electronic environment of the benzene ring. Substituents at the 6- and 7-positions are known to modulate the lipophilicity and electronic properties of the entire molecule, which can impact cell permeability, metabolic stability, and target engagement.[2] For instance, electron-withdrawing groups at the 6- or 7-position have been shown to enhance the cytotoxicity of some quinoxaline derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Quinoxaline-carbonitrile compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline-carbonitrile compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Recombinant kinase of interest (e.g., Pim-1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Quinoxaline-carbonitrile compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light output is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Generic MAPK Signaling Pathway Inhibition.
Conclusion and Future Directions
This guide highlights a significant disparity in the research landscape between quinoxaline-2-carbonitrile and its 6-carbonitrile isomer. Quinoxaline-2-carbonitrile is a well-validated scaffold for the development of anticancer agents and kinase inhibitors, with a substantial body of literature supporting its biological activities. In contrast, this compound remains largely unexplored.
The promising antimicrobial activities of closely related 6-carboxamide and 6-carbaldehyde derivatives strongly suggest that this compound is a worthy candidate for further investigation, particularly in the context of infectious diseases. A direct, systematic comparison of the biological activities of these two isomers in a panel of relevant assays would be highly valuable. Such studies would provide crucial insights into the structure-activity relationships of substituted quinoxalines and could uncover novel therapeutic leads. Researchers are encouraged to synthesize and evaluate this compound in anticancer, antimicrobial, and kinase inhibition assays to fully elucidate its pharmacological potential and to provide a more complete picture of the therapeutic possibilities within the quinoxaline chemical space.
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Reddy, T. S., et al. (2021). Imidazo[1,2-a]Quinoxaline-2-Carbonitrile Derivative (RA-22) Inhibits Self-Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway. ACS Omega, 6(25), 16327-16340. [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
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Mwadham, M. M., et al. (2012). Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium. International Journal of Molecular Sciences, 13(9), 11048-11063. [Link]
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van den Bergh, T., et al. (2019). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 10(1), 589-600. [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
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Liu, X. H., et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 17(8), 9683-9696. [Link]
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Bailly, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
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Mwadham, M. M., et al. (2012). Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium. International Journal of Molecular Sciences, 13(9), 11048-11063. [Link]
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van den Bergh, T., et al. (2019). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 10(1), 589-600. [Link]
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Benchmarking the Efficacy of Quinoxaline-6-carbonitrile-based Kinase Inhibitors: A Comparative Guide
In the landscape of small molecule drug discovery, the quinoxaline scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a comprehensive technical comparison of Quinoxaline-6-carbonitrile-based inhibitors, focusing on their efficacy against key kinases in the apoptosis signal-regulating kinase 1 (ASK1) pathway. We will delve into their mechanism of action, present comparative experimental data against a known clinical-stage inhibitor, and provide detailed protocols for robust in vitro evaluation.
Introduction: The Rationale for Targeting the ASK1 Signaling Cascade
The ASK1 (also known as MAP3K5) is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are activated by a variety of cellular stressors, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress, leading to cellular responses such as apoptosis, inflammation, and fibrosis.[1] Dysregulation of the ASK1-JNK/p38 axis is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and non-alcoholic steatohepatitis (NASH). Consequently, ASK1 has become an attractive therapeutic target for the development of novel inhibitors.
Quinoxaline derivatives have shown significant promise as kinase inhibitors due to their structural versatility and ability to effectively interact with kinase active sites.[2] The incorporation of a carbonitrile moiety at the 6-position of the quinoxaline ring has been a key structural modification in the development of potent and selective inhibitors.
Mechanism of Action: How this compound Inhibitors Disrupt the ASK1 Pathway
This compound-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, MKK4/7 and MKK3/6. This blockade effectively abrogates the stress-induced signaling cascade, thereby mitigating the detrimental cellular responses.
The following diagram illustrates the pivotal role of ASK1 in the JNK and p38 MAPK signaling pathways and the point of intervention for this compound-based inhibitors.
Caption: The ASK1 signaling cascade and the inhibitory action of this compound-based compounds.
Comparative Efficacy: this compound Derivatives vs. Alternative Inhibitors
A crucial aspect of evaluating any new class of inhibitors is to benchmark their performance against existing standards. In a recent study, a novel dibromo-substituted quinoxaline derivative, compound 26e , demonstrated potent inhibitory activity against ASK1.[1] For a comprehensive evaluation, we compare its efficacy with Selonsertib (GS-4997) , a well-characterized ASK1 inhibitor that has been evaluated in clinical trials.
| Inhibitor | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 26e | ASK1 | 30.17 | Selonsertib (GS-4997) |
| Selonsertib (GS-4997) | ASK1 | 147 | - |
Note: The IC50 values are sourced from a study by Li et al. (2024), where compound 4 is Selonsertib.[1] Direct comparison is facilitated as the inhibitory activities were evaluated under the same experimental conditions.
The data clearly indicates that the this compound derivative 26e exhibits significantly higher potency (approximately 5-fold) in inhibiting ASK1 compared to Selonsertib. This highlights the potential of the quinoxaline scaffold for developing next-generation ASK1 inhibitors with improved efficacy.
Experimental Protocols for Efficacy Benchmarking
To ensure the reproducibility and validity of efficacy data, standardized and robust experimental protocols are paramount. Below, we provide detailed methodologies for key assays in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[3][4]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare stock solutions of the kinase, substrate (e.g., a generic peptide substrate for ASK1), and ATP in the kinase buffer.
-
Prepare a serial dilution of the this compound inhibitor and the alternative inhibitor in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the inhibitor solution at various concentrations (or buffer for control).
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Target Engagement in a Cellular Context (Cellular Thermal Shift Assay - CETSA®)
While in vitro assays are essential for determining direct inhibitory activity, it is crucial to confirm that the inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in situ.
Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. The presence of a stabilizing inhibitor will result in more of the target protein remaining in its soluble, native state at a given temperature.
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cell line endogenously expressing ASK1) to confluency.
-
Treat the cells with the this compound inhibitor or an alternative inhibitor at the desired concentration for a specified time (e.g., 1-2 hours). Include a vehicle-treated control.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing the stabilized target protein) from the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the concentration of the target protein (ASK1) in the soluble fraction using a standard protein quantification method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion and Future Directions
The data presented in this guide strongly support the potential of this compound-based inhibitors as a promising class of therapeutics targeting the ASK1 signaling pathway. The representative compound 26e demonstrates superior in vitro potency compared to the clinical-stage inhibitor Selonsertib, warranting further investigation.
Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects. Furthermore, evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models will be crucial for their translation into clinical candidates. The robust and reproducible experimental protocols provided herein offer a solid framework for the continued development and benchmarking of this exciting class of inhibitors.
References
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Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329393. Available from: [Link]
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ResearchGate. Schematic diagram of the JNK signaling pathway. Available from: [Link]
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ResearchGate. Schematic representation of JNK signaling. Available from: [Link]
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ResearchGate. The p38 MAP kinase signaling pathway. Available from: [Link]
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ResearchGate. Schematic of p38 pathway signaling. Available from: [Link]
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ResearchGate. Schematic illustration of the p38 MAPK signaling pathway. Available from: [Link]
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329393. Available from: [Link]
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PubMed. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Available from: [Link]
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ResearchGate. The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Quinoxaline-6-carbonitrile Literature Values
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the unequivocal identification and characterization of chemical entities are paramount. The journey from a promising lead compound to a viable drug candidate is paved with rigorous data, and the foundational step is confirming that the molecule in your vial is indeed the molecule you believe it to be. This guide provides an in-depth, practical framework for cross-referencing your experimental data for Quinoxaline-6-carbonitrile with established literature values. As a Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a self-validating system for your research.
This compound, a heterocyclic compound, is a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1] Given its significance, ensuring the purity and identity of this compound in your studies is a non-negotiable aspect of scientific integrity.
The Imperative of Data Corroboration
In research and development, particularly within the pharmaceutical industry, the precise chemical identity of a substance is fundamental. It underpins the reliability of all subsequent biological and pharmacological data.[2] Inaccurate characterization can lead to misinterpretation of results, wasted resources, and potential safety concerns.[3] This guide will walk you through the essential analytical techniques to confirm the identity and purity of your this compound sample by comparing your findings with established literature data.
Foundational Physicochemical Properties: A Starting Point
The most basic, yet crucial, characteristics of a solid organic compound are its melting and boiling points. These physical constants are highly sensitive to impurities.
Literature Values for this compound
| Property | Literature Value |
| Melting Point | 176-178 °C[4] |
| Boiling Point | 329.7 ± 22.0 °C at 760 mmHg[4] |
Experimental Protocol: Melting Point Determination
The determination of a melting point range provides a quick and effective assessment of purity. A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C), whereas impurities will broaden this range and depress the melting point.
Methodology:
-
Sample Preparation: Finely powder a small amount of your this compound sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point (176 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is your experimental melting point range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
Spectroscopic Fingerprinting: Unveiling the Molecular Structure
While physicochemical properties provide a good initial check, spectroscopic methods offer a detailed fingerprint of the molecule's structure. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, splitting patterns (for ¹H NMR), and number of signals are unique to a molecule's structure.
Based on the structure of quinoxaline and the electronic effects of the nitrile group, the following ¹H NMR spectrum in a solvent like CDCl₃ can be predicted.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s | 1H | H2 or H3 |
| ~8.9 | s | 1H | H2 or H3 |
| ~8.4 | d | 1H | H5 |
| ~8.2 | dd | 1H | H7 |
| ~7.9 | d | 1H | H8 |
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2: Workflow for Mass Spectrometry analysis.
Causality Behind Experimental Choices:
-
Dilute Solution: A dilute solution prevents saturation of the detector and minimizes the formation of adducts.
-
ESI: Electrospray ionization is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion peak.
Data Comparison and Interpretation: The Moment of Truth
The final step is to systematically compare your experimental data with the literature (or in this case, predicted) values.
Summary of Data for Cross-Referencing
| Analysis | Literature/Predicted Value | Experimental Result | Pass/Fail |
| Melting Point | 176-178 °C [4] | [Record your range here] | |
| ¹H NMR | Predicted chemical shifts and multiplicities | [Record your data here] | |
| ¹³C NMR | Predicted chemical shifts | [Record your data here] | |
| Mass Spec (HRMS) | m/z ≈ 155.0483 | [Record your m/z here] |
Interpreting the Results:
-
Melting Point: Does your experimental range fall within the literature range? Is it sharp, indicating high purity?
-
NMR Spectra: Do the number of signals, their chemical shifts, and (for ¹H) their integration and splitting patterns match the predicted data? Any unexpected signals could indicate impurities or a different isomer.
-
Mass Spectrum: Is the observed molecular ion peak consistent with the calculated molecular weight? Does the fragmentation pattern make sense for the proposed structure?
Conclusion: A Commitment to Quality
This guide has provided a comprehensive framework for the analytical characterization of this compound. By systematically determining its physicochemical and spectroscopic properties and comparing them with established or predicted values, you can be confident in the identity and purity of your material. This rigorous approach is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific research. Remember, the quality of your science is only as good as the quality of your starting materials.
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A Comparative Guide to the Structure-Activity Relationship of Quinoxaline-6-carbonitrile Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Among the various derivatives, quinoxaline-6-carbonitrile analogs are emerging as a promising class of compounds with potent anticancer activities. The strategic placement of the carbonitrile group at the 6-position, coupled with diverse substitutions at the 2 and 3-positions, allows for the fine-tuning of their pharmacological profiles, particularly as kinase inhibitors.[3][4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from closely related quinoxaline derivatives to elucidate the key structural features governing their anticancer efficacy. We will delve into the synthetic strategies, comparative biological data, and the underlying mechanisms of action, offering a comprehensive resource for the rational design of novel and more effective anticancer agents.
The this compound Scaffold: A Versatile Core for Anticancer Agents
The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the development of targeted therapies.[5] The introduction of a carbonitrile (CN) group at the 6-position of the quinoxaline ring is a key modification that can significantly influence the compound's electronic properties and its ability to interact with biological targets. While direct and extensive SAR studies on a broad series of this compound analogs are still emerging, valuable insights can be extrapolated from studies on analogous quinoxaline-6-amine and quinoline-3-carbonitrile derivatives, which have been more extensively investigated.[2][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 2, 3, and 7-positions of the quinoxaline ring.
Impact of Substituents at the 2- and 3-Positions
Studies on 2,3-disubstituted quinoxalin-6-amine analogs have demonstrated that the nature of the groups at these positions is a critical determinant of antiproliferative activity.[6]
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the 2- and 3-positions is a common strategy in the design of quinoxaline-based anticancer agents. A comparative study of 2,3-disubstituted quinoxalin-6-amine analogs revealed that furan-containing derivatives exhibited significantly higher potency against a panel of cancer cell lines compared to their phenyl-substituted counterparts.[2] This suggests that the electronic and steric properties of the heterocyclic rings play a crucial role in target engagement.
-
Influence on Kinase Inhibition: Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[3][7] The substituents at the 2- and 3-positions often occupy the ATP-binding pocket of the kinase, and their nature dictates the potency and selectivity of inhibition. For instance, in the development of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) inhibitors based on a 4-anilinoquinoline-3-carbonitrile scaffold, the substituents on the aniline ring, which corresponds to the 2-position of a quinoxaline, were found to be critical for activity.[8]
Role of the 6-Carbonitrile Group
The carbonitrile group at the 6-position is not merely a passive substituent. Its strong electron-withdrawing nature can modulate the electronic distribution of the entire quinoxaline ring system, thereby influencing its interaction with biological targets. Furthermore, the nitrile group can participate in hydrogen bonding interactions with amino acid residues in the active site of enzymes, contributing to the overall binding affinity.
Substitutions at Other Positions
While the primary focus has been on the 2, 3, and 6-positions, modifications at other positions of the quinoxaline ring can also impact biological activity. For example, the introduction of small alkyl or halogen groups at the 7-position can be explored to further optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds.
Comparative Efficacy of Quinoxaline Analogs
To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the in vitro cytotoxic activity of selected 2,3-disubstituted quinoxalin-6-amine analogs against various human cancer cell lines. This data, from a study on closely related compounds, provides a valuable framework for understanding the potential of this compound derivatives.[9]
| Compound | R2 | R3 | A549 (Lung) GI50 (µM) | AsPC-1 (Pancreatic) GI50 (µM) | HT-29 (Colon) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | SK-OV-3 (Ovarian) GI50 (µM) | U-2 OS (Bone) GI50 (µM) |
| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6k | Furanyl | Phenyl | 2.1 | 1.8 | 2.5 | 2.3 | 2.6 | 2.2 | 1.9 |
| 6m | Furanyl | Furanyl | 1.5 | 1.3 | 1.7 | 1.6 | 1.8 | 1.5 | 1.4 |
Data extracted from a study on 2,3-substituted quinoxalin-6-amine analogs, which serves as a predictive model for the SAR of this compound analogs.[9]
As the table demonstrates, the substitution at the 2- and 3-positions with furan rings (compounds 6k and 6m ) leads to a dramatic increase in antiproliferative activity across all tested cancer cell lines compared to the phenyl-substituted analog (6j ).[9] This highlights the importance of heteroaromatic moieties in enhancing the anticancer efficacy of the quinoxaline scaffold.
Experimental Protocols
Synthesis of 2,3-Diarylthis compound Analogs
A general and efficient method for the synthesis of 2,3-diarylthis compound analogs involves the condensation of 3,4-diaminobenzonitrile with a 1,2-dicarbonyl compound, such as a benzil derivative.[10][11]
Step-by-Step Methodology:
-
Dissolution of Reactants: Dissolve 3,4-diaminobenzonitrile (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: To the solution from step 1, add the desired substituted benzil (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent to afford the desired 2,3-diarylthis compound.
Caption: Synthetic scheme for 2,3-diarylthis compound.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Caption: Workflow of the MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[13]
Kinase Inhibition:
A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases.[3][7] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of their downstream substrates. Key kinase targets for quinoxaline derivatives include:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and c-Met are frequently targeted by quinoxaline inhibitors.[13] Dysregulation of these RTKs is a hallmark of many cancers, and their inhibition can block tumor growth and angiogenesis.
-
Intracellular Kinases: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival that is often hyperactivated in cancer. Quinoxaline derivatives have been developed to target kinases within this pathway.
Caption: Inhibition of RTK signaling by quinoxaline analogs.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The insights from SAR studies of related quinoxaline series provide a strong foundation for the rational design of more potent and selective inhibitors. Future research should focus on the synthesis and evaluation of a diverse library of this compound analogs with various substituents at the 2- and 3-positions to establish a comprehensive SAR for this specific scaffold.
Further investigations into the mechanism of action, including the identification of specific kinase targets and the elucidation of downstream signaling effects, will be crucial for the clinical translation of these promising compounds. The integration of computational modeling with experimental validation will undoubtedly accelerate the development of next-generation this compound-based cancer therapeutics.
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A Senior Application Scientist's Guide to Catalytic Systems for Quinoxaline Synthesis
Introduction: The Enduring Importance of the Quinoxaline Scaffold
Quinoxalines, or benzo[a]pyrazines, represent a cornerstone of heterocyclic chemistry. This privileged structural motif, comprising a fused benzene and pyrazine ring, is prevalent in a vast array of biologically active compounds, pharmaceuticals, and advanced functional materials.[1][2] Their derivatives are integral to drugs exhibiting anticancer, antibacterial, anti-HIV, and antidepressant properties, as well as serving as electroluminescent materials and chemical switches.[3][4]
The classical and most direct route to the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] However, this traditional method often requires harsh conditions, such as high temperatures and strong acids, leading to longer reaction times and environmental concerns.[3][6] Consequently, the development of efficient, mild, and sustainable catalytic systems has become a paramount objective for synthetic chemists. This guide provides a comparative analysis of prominent catalytic strategies, offering researchers the data-driven insights needed to select the optimal system for their specific application. We will delve into the mechanisms, performance, and practical application of metal-based catalysts, organocatalysts, and emerging photocatalytic systems.
Metal-Catalyzed Systems: Efficiency Through Redox Versatility
Transition metal catalysts are highly effective for quinoxaline synthesis due to their ability to facilitate diverse transformations, including dehydrogenative coupling, oxidative cyclization, and transfer hydrogenation.[7][8][9] Metals like copper, iron, nickel, and ruthenium offer unique catalytic cycles that can activate substrates under mild conditions, often utilizing environmentally benign oxidants like molecular oxygen.
Iron Catalysis: An Abundant and Eco-Friendly Approach
Iron, being the most abundant and least toxic transition metal, presents a highly desirable "green" alternative to precious metal catalysts. Iron complexes can effectively catalyze the one-pot synthesis of quinoxalines from readily available starting materials like 2-nitroanilines and vicinal diols via a transfer hydrogenative condensation process.[9]
Causality of Experimental Design: The elegance of this method lies in the dual role of the iron catalyst. Activated by an N-oxide, the complex facilitates a hydrogen transfer from the vicinal diol (which is oxidized to the 1,2-dicarbonyl intermediate) to the nitro group of the 2-nitroaniline (which is reduced to the 1,2-diamine).[9] This generates both necessary precursors in situ, allowing for a one-pot cyclization without the need for an external hydrogen source or the isolation of intermediates. Toluene is an excellent solvent choice due to its high boiling point, which facilitates the reaction, and its ability to dissolve the organic substrates effectively.
Representative Experimental Protocol: Iron-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [9]
-
To an oven-dried Schlenk tube, add 2-nitroaniline (0.5 mmol, 1.0 equiv.), 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) (0.6 mmol, 1.2 equiv.), the Knölker-type iron catalyst [(η⁴-Cp)Fe(CO)₃] (5 mol%), and trimethylamine N-oxide (TMAO) (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon gas three times.
-
Add 2.0 mL of anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylquinoxaline product.
Visualization: Catalytic Cycle of Iron-Mediated Transfer Hydrogenation
Caption: Figure 1: Iron-Catalyzed Transfer Hydrogenation for Quinoxaline Synthesis.
Comparison of Metal-Catalyzed Systems
Various transition metals have been successfully employed, each with distinct advantages in terms of cost, reaction conditions, and substrate scope.
| Catalyst System | Substrates | Oxidant/Conditions | Time | Yield (%) | Reference |
| CoBr₂/K₂CO₃ | o-phenylenediamine, 1,2-diols | O₂ (1 atm), 100 °C | 24 h | 75-95 | [7] |
| CuI/K₂CO₃ | 2-iodoanilines, arylacetaldehydes, NaN₃ | DMSO, 80 °C | 20 h | Good | [10] |
| NiBr₂/1,10-phen | o-phenylenediamines, 1,2-diols | Toluene, 110 °C | 12 h | 65-92 | [10] |
| Ru/C/Ra-Me-β-CD | o-phenylenediamine, benzoins | O₂ (1 atm), H₂O, 100 °C | 10-12 h | 82-95 | [11] |
| Fe-Complex/TMAO | 2-nitroanilines, vicinal diols | Toluene, 130 °C | 24 h | 49-98 | [9] |
| AlCuMoVP (Het.) | o-phenylenediamine, benzil | Toluene, 25 °C | 2 h | 92 | [3] |
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, sustainable strategy in organic synthesis, avoiding the cost and potential toxicity associated with residual metals in the final products.[1][2] For quinoxaline synthesis, a range of organocatalysts, from simple acids and bases to more complex molecules, have been shown to be highly effective, often under remarkably mild conditions.[5]
Iodine-Catalyzed Oxidative Cyclization
Molecular iodine (I₂) is an inexpensive, readily available, and highly efficient catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[1][5]
Causality of Experimental Design: This reaction leverages a tandem oxidation-cyclization pathway. Iodine acts as a Lewis acid to activate the hydroxyl group of the α-hydroxy ketone, facilitating its oxidation to the corresponding 1,2-dicarbonyl compound. Dimethyl sulfoxide (DMSO) serves not only as the solvent but also as the terminal oxidant in this process.[1][5] The in situ generated dicarbonyl then undergoes a classical condensation with the diamine. The use of a catalytic amount of iodine (20 mol%) under mild, metal-free conditions makes this protocol highly attractive from both an economic and environmental standpoint.[2][5]
Representative Experimental Protocol: Iodine-Catalyzed Synthesis from an α-Hydroxy Ketone [1][5]
-
In a round-bottom flask, dissolve the α-hydroxy ketone (1.0 mmol, 1.0 equiv.) and the substituted o-phenylenediamine (1.1 mmol, 1.1 equiv.) in 5 mL of DMSO.
-
Add molecular iodine (I₂) (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at 80-100 °C (the optimal temperature may vary depending on the substrates).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-5 hours).
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench the excess iodine until the brown color disappears.
-
Collect the precipitated solid product by vacuum filtration, wash it thoroughly with water, and dry it.
-
If necessary, recrystallize the product from ethanol to obtain the pure quinoxaline derivative.
Visualization: General Workflow for Organocatalyzed Synthesis
Caption: Figure 2: General Workflow for Organocatalyzed Quinoxaline Synthesis.
Comparison of Organocatalytic Systems
The diversity of organocatalysis allows for a wide range of reaction conditions, from room temperature synthesis in water to refluxing in organic solvents, often with excellent yields and short reaction times.
| Catalyst System | Substrates | Solvent | Temp. | Time | Yield (%) | Reference |
| Iodine (20 mol%) | o-phenylenediamine, α-hydroxy ketones | DMSO | 80-100 °C | 2-5 h | 78-99 | [1][5] |
| Phenol (20 mol%) | o-phenylenediamine, benzil | EtOH/H₂O | RT | 5-20 min | 85-96 | [12] |
| Acetic Acid (10 mol%) | 2-(1H-pyrrol-1-yl)aniline, aldehydes | EtOH | Reflux | 3-4 h | 82-89 | [5] |
| Nitrilotris(methylene phosphonic acid) (5 mol%) | 1,2-diamines, 1,2-dicarbonyls | EtOH | Reflux | 10-30 min | 80-97 | [1][5] |
| Thiamine HCl (VB1) (2 mol%) | o-phenylenediamine, benzil | EtOH | RT | 10-15 min | 92-98 | [13] |
| Cellulose-Imid. Sulfate (Het.) | o-phenylenediamine, 1,2-dicarbonyls | H₂O | 60 °C | 15-45 min | 78-99 | [1][2] |
Photocatalysis: A Light-Driven Green Frontier
Visible-light photocatalysis represents a modern, green approach to organic synthesis, utilizing light as a clean and inexhaustible energy source to drive chemical reactions under exceptionally mild conditions.[14] For quinoxaline synthesis, photocatalysts can enable novel reaction pathways, such as single-electron transfer (SET) mechanisms, that are often inaccessible through traditional thermal methods.[1][15]
Causality of Experimental Design: In a typical system, a photocatalyst (like Rose Bengal or g-C₃N₄) absorbs visible light, promoting it to an excited state.[1][16] This excited catalyst can then engage in an SET event with a substrate, generating radical intermediates that can undergo cyclization. These reactions are often performed at room temperature in green solvents like ethanol, minimizing energy consumption and environmental impact. The use of ultrasound in conjunction with visible light can further enhance reaction rates by improving mass transfer and catalyst dispersion.[16]
Representative Experimental Protocol: Photocatalytic Synthesis with g-C₃N₄/Cu₃TiO₄ [16]
-
To a glass reactor, add o-phenylenediamine (1.0 mmol, 1.0 equiv.), benzil (1.0 mmol, 1.0 equiv.), and the g-C₃N₄/Cu₃TiO₄ photocatalyst (40 mol%).
-
Add 5 mL of ethanol as the solvent.
-
Place the reactor in an ultrasonic bath and irradiate it with a visible light source (e.g., a high-power LED or a household lamp).
-
Maintain the reaction at ambient temperature for the specified time (typically very short, e.g., 3-5 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the heterogeneous catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield the pure quinoxaline.
Comparison of Photocatalytic Systems
While still an emerging field, photocatalysis offers compelling advantages, particularly in terms of reaction speed and mildness.
| Catalyst System | Substrates | Conditions | Time | Yield (%) | Reference |
| Rose Bengal (5 mol%) | Enaminones | Visible Light, O₂, CH₃CN, RT | 12 h | 47-90 | [1] |
| g-C₃N₄/Cu₃TiO₄ | o-phenylenediamine, benzil | Visible Light, Ultrasound, EtOH, RT | 3-5 min | High | [16] |
| HCl-mediated | Quinoxaline(on)es, arylhydrazine | Visible Light, Metal/Oxidant-free | Not Specified | Moderate-Excellent | [15] |
| Sulfanilic Acid | 1,2-diamines, 1,2-dicarbonyls | Visible Green LED, EtOH | Not Specified | Excellent | [14] |
Conclusive Comparison and Future Outlook
The synthesis of quinoxalines has evolved significantly, moving from harsh classical methods to a diverse array of sophisticated catalytic systems. The choice of catalyst is no longer arbitrary but a strategic decision based on factors of cost, environmental impact, efficiency, and substrate compatibility.
| Feature | Metal Catalysis | Organocatalysis | Photocatalysis |
| Key Advantage | High turnover, diverse reactivity (e.g., C-H activation) | Metal-free, low toxicity, readily available catalysts | Extremely mild conditions, unique reaction pathways, green energy source |
| Common Catalysts | Fe, Cu, Ru, Ni, Pd | I₂, Acetic Acid, Phenol, Thiamine HCl | Rose Bengal, g-C₃N₄, Eosin Y |
| Typical Conditions | Moderate to high temperatures (80-130 °C) | Room temperature to reflux | Room temperature, visible light |
| Limitations | Cost, potential metal contamination, sometimes harsh conditions | May require higher catalyst loading, narrower substrate scope for some catalysts | Requires specialized photoreactor setup, substrate must absorb light or interact with catalyst |
| Best For... | Complex one-pot, multi-step transformations (e.g., transfer hydrogenation). | High-throughput synthesis, applications where metal traces are critical. | Green chemistry initiatives, synthesis of light-sensitive molecules. |
The future of quinoxaline synthesis will likely focus on the continued development of heterogeneous and recyclable catalysts, whether they are nano-structured materials, supported organocatalysts, or robust photocatalytic systems.[17] The integration of flow chemistry with these catalytic methods promises to further enhance efficiency, safety, and scalability, meeting the ever-increasing demands of the pharmaceutical and materials science industries. By understanding the fundamental principles and comparative performance of these catalytic systems, researchers are well-equipped to innovate and optimize the synthesis of these vital heterocyclic compounds.
References
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A cobalt‐catalyzed annulation of o‐phenylenediamines and internal alkynes for the synthesis of quinoxalines. ResearchGate. Available at: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Available at: [Link]
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Organocatalytic Combinatorial Synthesis of Quinazoline, Quinoxaline and Bis(indolyl)methanes. Bentham Science Publishers. Available at: [Link]
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The synthesis of quinoxalines. ResearchGate. Available at: [Link]
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Photocatalytic synthesis of quinoxaline derivatives using... ResearchGate. Available at: [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]
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Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research. Available at: [Link]
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Comparison of efficiency of various catalysts. ResearchGate. Available at: [Link]
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Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]
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Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Thieme. Available at: [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]
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Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. International Journal of Organic Chemistry. Available at: [Link]
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Synthesis of pyrrolo[1,2‐α]quinoxalines based on palladium‐catalysed... ResearchGate. Available at: [Link]
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Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]
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Synthesis of quinoxaline using different catalysts. ResearchGate. Available at: [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC. Available at: [Link]
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Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. PubMed Central. Available at: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Quinoxaline-6-carbonitrile Derivatives as Anticancer Agents
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo activities of a specific subset, Quinoxaline-6-carbonitrile derivatives, with a focus on elucidating the structure-activity relationships (SAR) that govern their efficacy and translating laboratory findings into preclinical models.
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the design of novel therapeutic agents.[1] Many derivatives have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2][3] The addition of a carbonitrile group at the 6-position of the quinoxaline ring has been explored as a strategy to enhance the anticancer activity and modulate the pharmacological properties of these compounds. This guide will delve into the experimental data that supports the transition of these derivatives from cell-based assays to animal models, a critical step in the drug discovery pipeline.
Part 1: In Vitro Efficacy of this compound Derivatives
The initial assessment of anticancer drug candidates relies on robust in vitro assays that determine their cytotoxic or cytostatic effects on cancer cell lines. A common and effective method for this is the MTT or XTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Structure-Activity Relationship (SAR) Insights
A study by Sheng-Liang Wang et al. (2012) synthesized and evaluated a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives for their anticancer activity against a panel of human cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.[2][4] Hypoxia is a common feature of solid tumors and is associated with resistance to conventional cancer therapies. Compounds that are selectively active in hypoxic environments are therefore of significant interest.
The results of this study revealed several key SAR insights:
-
Influence of the 3-Aryl Substituent: The nature and position of substituents on the 3-phenyl ring significantly impacted the cytotoxic activity. A 3-chloro substitution on the phenyl ring was found to be a favorable feature for enhancing hypoxic cytotoxicity.
-
Impact of Substitution on the Quinoxaline Core: The presence of a methyl or methoxy group at the 7-position of the quinoxaline ring generally resulted in better hypoxic selectivity.
-
The Role of the 1,4-di-N-oxide Moiety: The N-oxide groups are crucial for the hypoxia-selective activity of these compounds. They are believed to be bioreduced under hypoxic conditions to form radical species that are toxic to the cancer cells.
Comparative In Vitro Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives against the SMMC-7721 human hepatoma cell line under hypoxic conditions.
| Compound ID | 3-Aryl Substituent | 7-Position Substituent | IC50 (µM) in SMMC-7721 (Hypoxia) |
| 9a | Phenyl | H | 1.54 |
| 9d | 3-Chlorophenyl | H | 0.98 |
| 9h | 3-Chlorophenyl | Methyl | 0.76 |
| 9j | 4-Chlorophenyl | Methyl | 1.12 |
| TX-402 (Reference) | Amino | H | >50 |
Data adapted from Wang et al., 2012.[2][4]
As the data indicates, the strategic placement of substituents on the quinoxaline scaffold leads to a significant enhancement of anticancer activity compared to the reference compound. Compound 9h , with a 3-chlorophenyl group and a 7-methyl group, emerged as one of the most potent derivatives in this series.
Part 2: From the Bench to Preclinical Models: In Vivo Validation
A promising in vitro profile is the first step; however, the true potential of a drug candidate can only be assessed through in vivo studies. These studies evaluate the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism. Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for the preclinical assessment of anticancer drugs.[4]
Case Study: In Vivo Efficacy of a Lead this compound Derivative
Based on its potent in vitro activity, a related compound, 3-(4-bromophenyl)-2-(ethylsulfonyl)-6-methylquinoxaline-1,4-dioxide (Q39), was previously investigated in a human tumor xenograft model.[4] This compound shares key structural features with the series discussed above and provides a valuable example of the translation from in vitro to in vivo evaluation.
The study demonstrated that Q39 inhibited the growth of SMMC-7721 tumors in a dose-dependent manner in nude mice. This successful translation of in vitro potency to in vivo efficacy underscores the therapeutic potential of this class of compounds.
Comparative Overview: In Vitro vs. In Vivo Performance
| Compound ID | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Finding |
| Q39 | Potent hypoxic cytotoxicity | SMMC-7721 Xenograft | Dose-dependent tumor growth inhibition |
This direct comparison, though for a closely related analog, highlights a successful example of a quinoxaline-carbonitrile derivative demonstrating efficacy in both cellular and animal models. The potent in vitro activity against the SMMC-7721 cell line was a strong predictor of its ability to inhibit the growth of tumors derived from these same cells in vivo.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Efficacy: Human Tumor Xenograft Model
This model involves the implantation of human cancer cells into immunodeficient mice.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., SMMC-7721) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable.
-
Compound Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Visualizing the Path to Preclinical Success
Signaling Pathway Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by these compounds.
Caption: Generalized Kinase Signaling Pathway Targeted by Quinoxaline Inhibitors.
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial compound screening to preclinical validation is a critical aspect of drug discovery.
Caption: Drug Discovery Workflow for this compound Derivatives.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the continued development of this compound derivatives as a promising class of anticancer agents. The ability to systematically modify the quinoxaline scaffold allows for the fine-tuning of their activity, selectivity, and pharmacological properties. The successful translation of potent in vitro activity to significant in vivo tumor growth inhibition, as exemplified by compounds like Q39, provides a solid rationale for further preclinical and, ultimately, clinical investigation. Future research should focus on optimizing the lead compounds to improve their drug-like properties, further elucidating their mechanisms of action, and exploring their efficacy in a wider range of cancer models.
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Wang, S.-L., et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 17(8), 9683-9696. [Link]
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Newahie, E. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
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A Researcher's Guide to Confirming the Mechanism of Action for Quinoxaline-6-Carbonitrile-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of novel quinoxaline-6-carbonitrile-based drug candidates, with a particular focus on their role as kinase inhibitors. The methodologies described herein are designed to build a robust data package, moving from initial target identification to the validation of downstream cellular effects, ensuring scientific integrity and providing a clear path for further development.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anticancer and anti-inflammatory activities.[1][2][3] Many of these effects are attributed to the inhibition of protein kinases, crucial regulators of cellular signaling that are often dysregulated in disease.[4] The addition of a carbonitrile group at the 6-position can significantly influence the compound's electronic properties and binding interactions, making a thorough MoA elucidation essential.
This guide will compare and contrast key experimental approaches, providing not just the "how" but also the critical "why" behind each methodological choice.
I. The Foundational Pillar: Direct Target Engagement
Confirming that a drug candidate physically interacts with its intended target within a cellular context is the first and most critical step in MoA validation. Without this evidence, any observed cellular phenotype could be due to off-target effects.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in Intact Cells
CETSA is a powerful technique to verify target engagement in a physiological setting without modifying the compound or the target protein.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.
Why CETSA? It provides direct evidence of target binding in live cells or cell lysates, offering a more physiologically relevant assessment than purified protein assays. It is an invaluable tool for validating hits from primary screens and for structure-activity relationship (SAR) studies.
Experimental Workflow & Comparison:
| Step | High-Throughput CETSA (HT-CETSA) | Western Blot-based CETSA |
| 1. Treatment | Cells in 384-well plates are treated with a concentration range of the this compound compound or DMSO.[7] | Cells in tubes or plates are treated with the compound or DMSO. |
| 2. Heating | Plates are heated in a thermocycler for a set time (e.g., 3 minutes) across a temperature gradient.[7] | Aliquots of treated cells are heated at different temperatures in a thermocycler.[8] |
| 3. Lysis | Cells are lysed directly in the plate. | Cells are lysed, and the soluble fraction is separated from aggregated proteins by centrifugation.[8] |
| 4. Detection | Soluble protein is quantified using a proximity-based immunoassay (e.g., AlphaLISA).[5] | Soluble protein is quantified by Western blotting using a target-specific antibody.[8] |
| Advantages | High-throughput, suitable for screening and dose-response curves. | Lower throughput but requires less specialized equipment. |
| Disadvantages | Requires specialized plate readers and reagents. | More labor-intensive and semi-quantitative. |
Data Interpretation: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding. Isothermal dose-response experiments, where the temperature is fixed and compound concentration is varied, can be used to determine the cellular EC50 for target engagement.[5]
Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the this compound compound or DMSO vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Western Blotting: Transfer the supernatant (soluble protein fraction) to a new tube. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting with a primary antibody specific to the target kinase.[8]
II. Unveiling the Target Landscape: Affinity-Based Proteomics
While CETSA confirms engagement with a known target, affinity-based proteomics can identify the molecular targets of a novel compound in an unbiased manner. This is particularly crucial when the primary target is unknown or to identify potential off-targets.
A. Affinity Pulldown Coupled with Mass Spectrometry (MS)
This approach involves immobilizing the this compound drug candidate on beads to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.
Why Affinity Pulldown-MS? It provides a global and unbiased view of the compound's interactome, enabling the identification of novel targets and off-targets that could contribute to the drug's efficacy or toxicity.[9]
Experimental Workflow:
Caption: Workflow for affinity pulldown-mass spectrometry.
Comparison of Approaches:
| Technique | Description | Advantages | Disadvantages |
| Drug-Affinity Chromatography | The drug is chemically linked to a solid support (e.g., agarose beads). | Robust and well-established. | Requires chemical modification of the drug, which may alter its binding properties. |
| Quantitative Proteomics (e.g., SILAC) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is used to differentiate specifically bound proteins from non-specific background binders.[9] | High specificity and sensitivity; reduces false positives. | Requires metabolic labeling of cells, which is not always feasible. |
Protocol: On-Bead Digestion for Mass Spectrometry
-
Protein Binding: Perform the affinity pulldown as described above. After the final wash, remove all supernatant from the beads.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Digestion: Wash the beads to remove excess reagents. Add trypsin solution and incubate overnight at 37°C to digest the bound proteins into peptides.[9][10][11]
-
Peptide Collection: Centrifuge the tubes and collect the supernatant containing the peptides.
-
Sample Cleanup: Acidify the peptide solution and desalt using C18 spin columns.[12]
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.
III. Functional Consequences: Probing the Signaling Pathway
Once the direct target is confirmed, the next logical step is to demonstrate that the drug modulates the kinase's activity and its downstream signaling pathway.
A. Biochemical Kinase Assays: Measuring Direct Enzyme Inhibition
These in vitro assays directly measure the ability of the this compound compound to inhibit the catalytic activity of the purified target kinase.
Why Biochemical Assays? They provide a quantitative measure of the drug's potency (e.g., IC50 value) and can help determine the mechanism of inhibition (e.g., ATP-competitive).
Comparison of Kinase Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in the reaction using a luminescence-based assay.[13][14][15] | Universal for any kinase, highly sensitive, and amenable to high-throughput screening. | Indirect measurement of phosphorylation. |
| Radiometric Assays | Uses radio-labeled ATP (³²P or ³³P) and measures the incorporation of the radioactive phosphate into the substrate. | The "gold standard" for direct and sensitive measurement. | Requires handling of radioactive materials and has safety and disposal concerns. |
Data Presentation: IC50 Determination
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative 1 | Kinase X | 50 |
| This compound Derivative 2 | Kinase X | 150 |
| Staurosporine (Control) | Kinase X | 10 |
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP in the appropriate reaction buffer. Prepare a serial dilution of the this compound compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized time.[13]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values from the dose-response curve.
B. Cellular Assays: Validating Downstream Signaling
Demonstrating that the drug inhibits the phosphorylation of the kinase's known substrates in a cellular context is crucial for confirming its on-target effect.
Why Cellular Signaling Assays? They bridge the gap between biochemical potency and cellular efficacy, confirming that the drug can access its target in a complex cellular environment and produce the desired biological response.
Key Techniques:
-
Western Blotting for Phosphoproteins: This is the most common method to assess the phosphorylation status of a specific downstream protein. Cells are treated with the compound, and lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of the substrate.[16][17] A decrease in the phospho-protein signal indicates inhibition of the upstream kinase.
-
Kinase Antibody Arrays: These arrays allow for a broader, semi-quantitative assessment of the phosphorylation status of multiple kinases and their substrates simultaneously.[7][18][19] This can help to identify other pathways affected by the drug and reveal potential off-target effects or pathway crosstalk.
Experimental Workflow for Downstream Signaling Analysis:
Caption: Workflow for analyzing downstream signaling effects.
Protocol: Western Blotting for Phospho-STAT3 (Example for a JAK inhibitor)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one with constitutively active JAK/STAT signaling). Treat cells with the this compound JAK inhibitor at various concentrations and time points. Include appropriate positive (e.g., cytokine stimulation) and negative (e.g., vehicle) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (milk is not recommended for phospho-antibodies due to the presence of phosphoproteins like casein).[16] Incubate the membrane with a primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total STAT3.
IV. Conclusion
Confirming the mechanism of action for a novel this compound-based drug candidate requires a multi-faceted and rigorous experimental approach. By systematically applying the techniques outlined in this guide—from confirming direct target engagement with CETSA, to identifying the target landscape with affinity proteomics, and finally to validating functional downstream effects with biochemical and cellular assays—researchers can build a compelling and robust data package. This methodical process not only validates the primary MoA but also uncovers potential off-target activities, ultimately leading to more informed decisions in the drug development pipeline.
V. References
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SickKids Research Institute. (n.d.). PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS. Retrieved from [Link]
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Ruprecht, B., et al. (2015). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Molecular & Cellular Proteomics, 14(1), 129-143.
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Gevaert, K., et al. (2003). Quantitative phosphoproteomics using a solid-phase enrichment strategy. Nature Biotechnology, 21(5), 566-569.
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Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347-355.
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R&D Systems. (2013, February 15). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays [Video]. YouTube. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 131-150.
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63456.
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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D'Arcy, S. E., & Blackman, M. J. (2019). Kinome Profiling. Methods in Molecular Biology, 1893, 1-14.
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Lee, H., et al. (2010). Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5900-5904.
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Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Retrieved from [Link]
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Sharma, A., et al. (2019). Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. International Journal of Molecular Sciences, 20(3), 521.
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Hamama, W. S., et al. (2020). Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives. Journal of Heterocyclic Chemistry, 57(5), 1737-1755.
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Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]
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Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28080-28088.
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
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Hamama, W. S., et al. (2020). Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives. Journal of Heterocyclic Chemistry, 57(5), 1737-1755.
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
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Vasconcelos, V., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 714-731.
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Quinoxaline-6-carbonitrile and its Analogs: A Comparative Docking Guide for Target-Based Drug Discovery
The quinoxaline scaffold has cemented its status as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Its derivatives are actively investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][5][6][7][8][9] Central to the modern discovery of potent quinoxaline-based therapeutics is the use of in silico techniques, particularly molecular docking, which predicts the binding orientation of a ligand within a target protein's active site.[1] This guide provides a comparative analysis of docking studies involving quinoxaline derivatives, with a focus on analogs of Quinoxaline-6-carbonitrile, against key biological targets implicated in cancer. We will objectively compare their performance with alternative inhibitors, supported by experimental data, and provide detailed protocols for replicating these computational experiments.
The Quinoxaline Core: A Versatile Pharmacophore
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, offers a unique structural framework.[2][3][4] The nitrogen atoms within the pyrazine ring are crucial, acting as hydrogen bond acceptors and enhancing the molecule's ability to interact with biological targets, thereby increasing potency and selectivity.[10] The versatility of the quinoxaline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific target.[3][10] This guide will explore how these modifications influence binding affinity and selectivity against prominent cancer targets.
Comparative Docking Analysis: Quinoxalines vs. Alternatives
We will now delve into a comparative analysis of quinoxaline derivatives against two well-established anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) and p38α Mitogen-Activated Protein Kinase (MAPK).
Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival; its dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[11][12] Several generations of EGFR inhibitors have been developed, providing a rich landscape for comparative studies.
Quinoxaline Derivatives as EGFR Inhibitors:
Recent studies have highlighted the potential of quinoxaline derivatives as potent EGFR inhibitors. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition of EGFR.[13][14] Molecular docking studies of these compounds against the EGFR kinase domain (PDB ID: 4HJO) revealed that the quinoxaline core effectively anchors the molecule in the ATP-binding site.[13] Key interactions often involve hydrogen bonds between the quinoxaline nitrogen atoms and backbone residues of the hinge region, a critical interaction for kinase inhibition.
Alternative EGFR Inhibitors:
To provide a meaningful comparison, we consider established EGFR inhibitors:
-
Gefitinib & Erlotinib (1st Generation): Reversible inhibitors effective against common activating mutations.
-
Osimertinib (3rd Generation): An irreversible inhibitor designed to overcome the T790M resistance mutation.[11]
-
Doxorubicin: A conventional chemotherapy agent used as a standard in many anticancer studies.[13]
Quantitative Comparison:
The following table summarizes the in vitro activity and in silico docking scores of representative quinoxaline derivatives compared to alternative EGFR inhibitors.
| Compound Class | Example Compound(s) | Target(s) | IC50 (µM) | Binding Energy (kcal/mol) | Reference(s) |
| Quinoxaline Derivative | IVd | EGFR (4HJO) | 3.20 - 5.29 (against various cell lines) | -12.03 | [13] |
| Quinoxaline Derivative | Compound 13 | EGFR | 0.4 | Not Reported | [14] |
| Quinoxalinone Derivative | CPD4 | EGFR (triple mutant) | 0.00304 | Not Reported | [15] |
| 1st Gen. EGFR Inhibitor | Gefitinib | EGFR | Varies with mutation status | Not Reported in sources | [11] |
| 3rd Gen. EGFR Inhibitor | Osimertinib | EGFR (triple mutant) | 0.00893 | Not Reported | [15] |
| Standard Chemotherapy | Doxorubicin | Multiple | 3.18 - 5.23 (against various cell lines) | Not Reported | [13] |
Note: Direct comparison of binding energies can be misleading across different studies due to variations in software and protocols. However, within a single study, they provide a reliable ranking of potential potency.
The data indicates that optimized quinoxaline derivatives can exhibit potency comparable to or even exceeding that of standard therapies.[13][15] The excellent binding energy of compound IVd (-12.03 kcal/mol) correlates well with its low micromolar IC50 values, underscoring the predictive power of docking studies.[13]
Case Study 2: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases and has also been explored in oncology.
Quinoxaline Derivatives as p38α MAPK Inhibitors:
A series of quinoxaline-hydrazone derivatives were designed and synthesized as p38α MAPK inhibitors.[16] The most potent compound from this series demonstrated an IC50 value slightly better than the standard inhibitor SB203580. Molecular docking and dynamics simulations confirmed that these compounds fit well within the ATP-binding pocket of p38α, forming crucial interactions that explain their inhibitory activity.
Alternative p38α MAPK Inhibitors:
-
SB203580: A well-characterized and widely used selective p38α MAPK inhibitor.
-
Diclofenac Sodium: A non-steroidal anti-inflammatory drug (NSAID) used as a standard for anti-inflammatory activity.[16]
Quantitative Comparison:
| Compound Class | Example Compound | Target(s) | IC50 (µM) | % Inhibition (In vivo) | Reference(s) |
| Quinoxaline Derivative | 4a | p38α MAPK | 0.042 | 83.61% | [16] |
| Standard Inhibitor | SB203580 | p38α MAPK | 0.044 | Not Reported | [16] |
| Standard NSAID | Diclofenac Sodium | COX enzymes | N/A | 82.65% | [16] |
The results show that quinoxaline derivatives can be highly potent and selective inhibitors of p38α MAPK, with compound 4a showing superior in vitro potency to the standard inhibitor SB203580.[16] The strong correlation between the in vitro enzymatic inhibition and the in vivo anti-inflammatory activity further validates the potential of this scaffold.[16]
Experimental Protocols: A Guide to Molecular Docking
To ensure scientific integrity and reproducibility, a detailed, self-validating docking protocol is essential. The following workflow is a standard, field-proven methodology for conducting docking studies with kinase inhibitors.[1][17][18][19]
Foundational Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 4HJO) from the Protein Data Bank.[1][13]
-
Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents. If a co-crystallized ligand is present, it should be saved separately for validation purposes.
-
Protonation and Charges: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). Assign partial charges using a standard force field like CHARMM or AMBER.[1]
-
Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the this compound analog or other ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Minimize the energy of the ligand using a suitable force field, such as MMFF94, to obtain a low-energy conformation.[1]
-
Torsional Degrees of Freedom: Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Grid Generation:
-
Define a 3D grid box that encompasses the entire binding site of the target protein. This box defines the search space for the docking algorithm.[1]
-
The grid is typically centered on the co-crystallized ligand or on key active site residues identified from literature.
-
-
Docking Simulation:
-
Analysis and Validation:
-
Scoring: The primary output is a ranked list of ligand poses based on their predicted binding energy or docking score. Lower energy values typically indicate more favorable binding.
-
Pose Visualization: The top-scoring poses should be visually inspected using molecular visualization software (e.g., PyMOL, VMD). Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Protocol Validation (Trustworthiness): A crucial step is to validate the docking protocol. This is achieved by docking the co-crystallized ligand back into the protein's active site. A reliable protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[18][19]
-
Signaling Pathway Context
To understand the significance of inhibiting targets like EGFR, it's crucial to visualize their role in cellular signaling.
Caption: The EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the rational design of novel therapeutics based on the quinoxaline scaffold. As demonstrated, in silico predictions of binding affinity for quinoxaline derivatives against targets like EGFR and p38α MAPK show strong correlation with experimental in vitro and in vivo data. These studies consistently position quinoxaline analogs as highly promising candidates that can rival, and in some cases surpass, existing inhibitors in potency.
The future of this research lies in leveraging computational tools not just for affinity prediction but also for forecasting pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and potential off-target effects.[21] By integrating molecular dynamics simulations, the stability of the ligand-protein complex can be assessed over time, providing a more dynamic and realistic view of the binding event.[1][18] As computational power grows and algorithms become more sophisticated, the journey from a quinoxaline hit to a clinical candidate will undoubtedly become more rapid and efficient.
References
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Gudimalla, R., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of General Chemistry, 92(3), pp. 582-594. Available at: [Link]
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Anjali, P., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. Available at: [Link]
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Kavitha, S., et al. (2021). Design, synthesis, in silico docking studies and biological evaluation of novel quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids as α-glucosidase inhibitors and antioxidants. New Journal of Chemistry, 45(4), pp. 2095-2111. Available at: [Link]
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Durđević, M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 19(21), pp. 1877-1896. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 26(19), p. 5756. Available at: [Link]
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Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), pp. 7921-7932. Available at: [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), pp. 22867-22883. Available at: [Link]
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Ghorab, M. M., et al. (2020). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 10(4), pp. 2226-2240. Available at: [Link]
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A Comparative Analysis of the Cytotoxicity of Quinoxaline Isomers: A Guide for Researchers
The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of biological activities, including their potential as anticancer agents.[1][2] This guide offers a comparative analysis of the cytotoxicity of quinoxaline isomers, delving into the structure-activity relationships (SAR) that govern their anticancer efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a comprehensive overview of how isomeric variations within the quinoxaline framework influence cytotoxicity against cancer cell lines.
The Decisive Role of Substituent Positioning: A Look at Structure-Activity Relationships
The cytotoxic potential of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents. The electron-donating or electron-withdrawing properties of these substituents, as well as their steric bulk, play a crucial role in the molecule's interaction with its biological targets.[3]
Substitutions at C2 and C3
The C2 and C3 positions of the pyrazine ring are frequent sites for modification. The introduction of aryl or heteroaryl groups at these positions is a common strategy in the design of potent anticancer agents. The nature of these substituents is a critical determinant of cytotoxic activity. For instance, studies have shown that analogs with furan rings at the C2 and C3 positions exhibit significantly higher potency across various cancer cell lines compared to those with phenyl rings, which were largely inactive.[4] This suggests that the electronic properties and spatial arrangement of the furan rings are more favorable for biological target interaction.[4]
Substitutions on the Benzene Ring (C5, C6, C7, and C8)
Modifications to the benzene ring of the quinoxaline nucleus also have a significant impact on cytotoxicity. The introduction of electron-withdrawing groups, such as halogens or a nitro group, can enhance the anticancer activity. For example, the presence of a chloro group has been shown to slightly improve activity.[2] Conversely, the presence of an electron-releasing methoxy group has also been associated with potent activity in some derivatives.[3]
Comparative Cytotoxicity of Quinoxaline Isomers
While comprehensive studies directly comparing a wide range of positional isomers are limited, the available data provides valuable insights into how the placement of substituents affects cytotoxicity.
Impact of Aryl Substituent Position
In a series of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides, the position of substituents on the aryl ring was found to influence cytotoxicity. While a direct isomeric comparison within this series is not explicitly detailed, the variation in potency among derivatives with different aryl substituents highlights the sensitivity of the biological activity to the electronic and steric environment of the entire molecule.[5]
Table 1: Comparative Cytotoxicity of 2,3-Disubstituted Quinoxalin-6-amine Analogs
| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | GI50 (µM) |
| 6j | Phenyl | Phenyl | Multiple | >10 |
| 6k | Furanyl | Furanyl | Multiple | <10 |
Data compiled from a study on 2,3-substituted quinoxalin-6-amine analogs, demonstrating the superior activity of difuranyl derivatives over diphenyl analogs.[4]
Mechanisms of Cytotoxic Action
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many quinoxaline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] They have been shown to target receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases like those in the PI3K/AKT/mTOR pathway.[4][6] By blocking the activity of these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth.
-
Topoisomerase II Inhibition: Certain quinoxaline-based compounds have demonstrated potent activity as topoisomerase II inhibitors.[7] Topoisomerase II is an essential enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
-
Apoptosis Induction: A common outcome of treatment with cytotoxic quinoxaline derivatives is the induction of apoptosis.[8] This can be a consequence of various cellular insults, including DNA damage from topoisomerase inhibition or the disruption of critical signaling pathways.
Below is a diagram illustrating a generalized signaling pathway targeted by quinoxaline kinase inhibitors.
Caption: Generalized signaling pathway of quinoxaline kinase inhibitors.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Quinoxaline isomer solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cultured cancer cells using trypsin-EDTA and resuspend them in complete medium.
-
Count the cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline isomer solutions in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the isomer solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Quinoxaline-6-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle. Quinoxaline-6-carbonitrile, a heterocyclic compound often utilized as a building block in medicinal chemistry and materials science, requires meticulous handling not only during its use but, critically, through its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing clarity and confidence in your laboratory's waste management practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile dictates the stringent precautions required for its handling and disposal. The primary hazards, as identified in safety data sheets and chemical labels, are summarized below.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Nature of Hazard & Rationale for Caution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. This necessitates strict controls to prevent accidental ingestion through contaminated hands or surfaces. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe dermal effects. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to sensitization, where subsequent contact, even with minute amounts, can trigger an allergic response. |
| Serious Eye Damage | H318 / H319: Causes serious eye damage/irritation | The compound is a significant eye irritant, with the potential for causing serious, lasting damage upon direct contact.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the solid as a dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area.[3] |
These hazards classify this compound as a hazardous material, and its waste is consequently regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. The selection of PPE is directly informed by the compound's hazard profile to create a reliable barrier against exposure.
Table 2: Recommended PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Provides a barrier against skin irritation and potential absorption.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or airborne dust particles that can cause serious eye damage.[7] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not required for normal handling in a fume hood | All handling of solid material or open solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The proper disposal of this compound is a systematic process designed to contain the chemical, prevent exposure, and ensure regulatory compliance. This process is often referred to as a "cradle-to-grave" approach, tracking the hazardous waste from its point of generation to its final, safe disposal.[5]
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.
-
Solid Waste: Collect all solid waste contaminated with this compound into a dedicated, sealable container. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables such as weigh boats, pipette tips, and wipes.
-
Contaminated PPE, including gloves.[8]
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealable, and chemically compatible container. Do not mix this waste stream with other solvents unless their compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Step 2: Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely closed except when waste is being added.[9][10]
-
Labeling: Every waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" .
-
A list of all other components in the container (e.g., solvents and their approximate percentages).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Security: Ensure containers are stored securely to prevent spills and unauthorized access. Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[8]
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to the TSDF.[9][12]
-
Disposal Method: The standard and most appropriate disposal method for organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[8] This process ensures the complete destruction of the hazardous compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal by authorized personnel.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
